molecular formula C6H2BrClN2S B1281017 6-Bromo-4-chlorothieno[2,3-d]pyrimidine CAS No. 56844-12-3

6-Bromo-4-chlorothieno[2,3-d]pyrimidine

Cat. No.: B1281017
CAS No.: 56844-12-3
M. Wt: 249.52 g/mol
InChI Key: CMIXHHOZGMSYKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-4-chlorothieno[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C6H2BrClN2S and its molecular weight is 249.52 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-4-chlorothieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClN2S/c7-4-1-3-5(8)9-2-10-6(3)11-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMIXHHOZGMSYKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1C(=NC=N2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50481264
Record name 6-Bromo-4-chlorothieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50481264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56844-12-3
Record name 6-Bromo-4-chlorothieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50481264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-4-chlorothieno[2,3-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

6-Bromo-4-chlorothieno[2,3-d]pyrimidine: A Core Scaffold in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and biological significance of 6-Bromo-4-chlorothieno[2,3-d]pyrimidine. This heterocyclic compound has emerged as a crucial building block in the development of potent kinase inhibitors, particularly targeting signaling pathways implicated in cancer.

Core Chemical Properties

This compound is a solid, heteroaromatic compound with the molecular formula C₆H₂BrClN₂S.[1] Its structure, featuring a fused thiophene and pyrimidine ring system, provides a versatile scaffold for medicinal chemistry. The presence of bromine and chlorine atoms at positions 6 and 4, respectively, offers reactive sites for further chemical modifications, enabling the synthesis of diverse libraries of derivatives for drug discovery. While specific experimental data on its boiling point and quantitative solubility is limited in publicly available literature, it is known to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). A melting point of 182°C has been reported for the isomeric compound 7-Bromo-4-chlorothieno[3,2-d]pyrimidine, suggesting a similar thermal behavior for the 2,3-d isomer.

PropertyValueSource
Molecular Formula C₆H₂BrClN₂S[1]
Molecular Weight 249.52 g/mol [1]
IUPAC Name This compound[1]
CAS Number 56844-12-3[1]
Physical Form Solid
Melting Point 182°C (for 7-bromo-4-chlorothieno[3,2-d]pyrimidine)
Solubility Soluble in DMSO and DMF[2]
XLogP3 3.5[1]
Polar Surface Area 54 Ų[1]

Synthesis and Experimental Protocols

A practical and scalable synthesis for this compound has been developed, making it readily accessible for research and development.[3] The synthesis typically involves a four-step process.

Synthetic Workflow

G A Gewald Reaction B Pyrimidone Formation A->B C Bromination B->C D Chlorination C->D E This compound D->E EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR ADP ADP EGFR->ADP Ras Ras EGFR->Ras P PI3K PI3K EGFR->PI3K P Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR Binds to ATP pocket ATP ATP ATP->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation cMet_Pathway cluster_downstream Downstream Signaling HGF HGF cMet c-Met HGF->cMet ADP ADP cMet->ADP Gab1 Gab1 cMet->Gab1 P STAT3 STAT3 cMet->STAT3 P Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->cMet Binds to ATP pocket ATP ATP ATP->cMet Ras Ras Gab1->Ras PI3K PI3K Gab1->PI3K ERK ERK Ras->ERK Akt Akt PI3K->Akt Proliferation Cell Proliferation, Invasion, Metastasis STAT3->Proliferation ERK->Proliferation Akt->Proliferation

References

An In-depth Technical Guide to 6-Bromo-4-chlorothieno[2,3-d]pyrimidine: Synthesis, Properties, and Applications in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 56844-12-3

This technical guide provides a comprehensive overview of 6-bromo-4-chlorothieno[2,3-d]pyrimidine, a key heterocyclic intermediate in the development of targeted therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its synthesis, physicochemical properties, and its application as a scaffold for potent kinase inhibitors.

Chemical Properties and Data

This compound is a polysubstituted thienopyrimidine, a class of compounds recognized for their diverse biological activities. Its structure, featuring a fused thiophene and pyrimidine ring system with bromine and chlorine substituents, makes it a versatile precursor for the synthesis of a wide array of derivatives. The chlorine atom at the 4-position is susceptible to nucleophilic substitution, allowing for the introduction of various amine-containing side chains, which is a common strategy in the design of kinase inhibitors. The bromine atom at the 6-position can be utilized for cross-coupling reactions to introduce further diversity.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueSource
CAS Number 56844-12-3[1]
Molecular Formula C₆H₂BrClN₂S[1]
Molecular Weight 249.52 g/mol [1]
IUPAC Name This compound[1]
Appearance Off-white to light yellow powder[2]
Purity ≥98%[2]
Storage Keep in a cool, dark place under an inert atmosphere.[2]

Note: Specific spectral data such as ¹H NMR, ¹³C NMR, IR, and MS would be determined experimentally upon synthesis and purification.

Synthesis of this compound

A practical and scalable four-step synthesis for this compound has been developed, commencing from readily available starting materials. This process involves a Gewald reaction, followed by pyrimidone formation, bromination, and finally chlorination.

Experimental Protocol

Step 1: Gewald Reaction to form 2-aminothiophene-3-carbonitrile derivative

This initial step involves the condensation of a ketone or aldehyde with an active methylene nitrile (e.g., malononitrile) and elemental sulfur in the presence of a base. This multicomponent reaction efficiently constructs the substituted 2-aminothiophene core.

Step 2: Pyrimidone Formation

The 2-aminothiophene-3-carbonitrile derivative is then cyclized to form the thieno[2,3-d]pyrimidin-4-one. This is typically achieved by heating with formamide or a similar reagent that provides the remaining atoms for the pyrimidine ring.

Step 3: Bromination

The thieno[2,3-d]pyrimidin-4-one is then brominated at the 6-position of the thiophene ring. This is a crucial step for introducing a handle for further functionalization.

Step 4: Chlorination

In the final step, the hydroxyl group of the pyrimidone is converted to a chlorine atom using a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield the target compound, this compound.

G start Ketone/Aldehyde + Malononitrile + Sulfur step1 Gewald Reaction start->step1 intermediate1 2-Aminothiophene-3-carbonitrile step1->intermediate1 step2 Pyrimidone Formation (e.g., with Formamide) intermediate1->step2 intermediate2 Thieno[2,3-d]pyrimidin-4-one step2->intermediate2 step3 Bromination intermediate2->step3 intermediate3 6-Bromothieno[2,3-d]pyrimidin-4-one step3->intermediate3 step4 Chlorination (e.g., with POCl3) intermediate3->step4 product This compound step4->product

Synthesis workflow for this compound.

Application in the Synthesis of Kinase Inhibitors

This compound is a valuable building block for the synthesis of kinase inhibitors targeting pathways crucial for cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathways.

Experimental Workflow: Synthesis of an EGFR Inhibitor

The following workflow outlines the synthesis of a potent EGFR inhibitor from this compound, followed by a kinase inhibition assay.

Step 1: Nucleophilic Aromatic Substitution

This compound is reacted with an appropriate amine (e.g., (R)-1-phenylethylamine) in a suitable solvent to displace the chlorine atom at the 4-position.

Step 2: Suzuki Coupling

The bromo group at the 6-position is then subjected to a Suzuki coupling reaction with a boronic acid to introduce a desired aryl or heteroaryl group. This modification is often crucial for enhancing the inhibitory activity and selectivity of the final compound.

Step 3: Kinase Inhibition Assay (EGFR)

The inhibitory activity of the synthesized compound against EGFR is determined using an in vitro kinase assay. This typically involves measuring the phosphorylation of a substrate by the EGFR kinase domain in the presence of the inhibitor.

G start This compound step1 Nucleophilic Substitution (with Amine) start->step1 intermediate1 4-Amino-6-bromothieno[2,3-d]pyrimidine derivative step1->intermediate1 step2 Suzuki Coupling (with Boronic Acid) intermediate1->step2 inhibitor Final EGFR Inhibitor step2->inhibitor assay In vitro EGFR Kinase Assay inhibitor->assay result IC50 Value assay->result

Workflow for the synthesis and evaluation of an EGFR inhibitor.

Table 2: Representative IC₅₀ Values for Thieno[2,3-d]pyrimidine-based EGFR Inhibitors

CompoundTargetIC₅₀ (nM)Cell LineSource
Compound B1 EGFRL858R/T790M13H1975[1]
Compound 5b EGFRWT37.19-[3]
Compound 5b EGFRT790M204.10-[3]
Erlotinib (Reference) EGFRWT5.9-[3]

Targeted Signaling Pathways

Derivatives of this compound have been shown to inhibit key signaling pathways implicated in cancer.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration. Thienopyrimidine derivatives can act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking its activity.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR Inhibits

EGFR signaling pathway and the point of inhibition.
VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibitors derived from this compound can block the kinase activity of VEGFR-2, thereby inhibiting angiogenesis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->VEGFR2 Inhibits

VEGFR-2 signaling pathway and the point of inhibition.

Conclusion

This compound is a highly valuable and versatile intermediate in medicinal chemistry. Its straightforward and scalable synthesis, coupled with the reactivity of its chloro and bromo substituents, provides a robust platform for the development of potent and selective kinase inhibitors. The demonstrated success of its derivatives in targeting critical cancer-related signaling pathways, such as EGFR and VEGFR-2, underscores its importance for ongoing and future drug discovery efforts. This guide provides a foundational understanding for researchers aiming to leverage this powerful scaffold in the design of novel therapeutics.

References

An In-depth Technical Guide to 6-Bromo-4-chlorothieno[2,3-d]pyrimidine: A Key Intermediate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Bromo-4-chlorothieno[2,3-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. Its core structure serves as a versatile scaffold for the development of potent kinase inhibitors, particularly those targeting epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), both crucial players in cancer progression.

Core Compound Data

Herein lies the fundamental physicochemical data for this compound, presented for straightforward reference.

PropertyValueSource
Molecular Weight 249.52 g/mol [1]
Molecular Formula C₆H₂BrClN₂S[1]
CAS Number 56844-12-3[1][2]
IUPAC Name This compound[1]
Canonical SMILES C1=C(SC2=C1C(=NC=N2)Cl)Br[1]
Physical Form Solid[2]
Storage Conditions 2-8°C, inert atmosphere, keep in dark place[2]

Synthetic Protocols

The synthesis of this compound is a multi-step process, with a practical and scalable method involving four key stages.[3] An alternative novel approach has also been described for related derivatives, starting from readily available materials.[4]

General Synthetic Pathway

A widely employed synthetic route to this compound involves the following sequence of reactions:

  • Gewald Reaction: This initial step typically involves the reaction of a ketone or aldehyde with an activated nitrile (such as malononitrile) and elemental sulfur in the presence of a base to form a 2-aminothiophene derivative. For the synthesis of the thieno[2,3-d]pyrimidine core, a suitable starting material would be used to generate the desired thiophene intermediate.[4]

  • Pyrimidone Formation: The 2-aminothiophene intermediate is then cyclized to form the thieno[2,3-d]pyrimidin-4-one core. This can be achieved by reacting the aminothiophene with a suitable one-carbon synthon, such as formamide or urea, under thermal conditions.

  • Bromination: The thieno[2,3-d]pyrimidin-4-one is then subjected to bromination to introduce the bromine atom at the 6-position of the thiophene ring. This is typically carried out using a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent.

  • Chlorination: In the final step, the hydroxyl group at the 4-position of the pyrimidine ring is replaced with a chlorine atom. This is a crucial step for enabling subsequent nucleophilic substitution reactions to introduce various side chains. Reagents such as phosphorus oxychloride (POCl₃) are commonly used for this transformation.[5]

Experimental Workflow: Conceptual Diagram

G Conceptual Synthetic Workflow for this compound A Starting Materials (e.g., 2,5-dihydroxy-1,4-dithiane, malononitrile) B Gewald Reaction A->B C 2-Aminothiophene Intermediate B->C D Pyrimidone Formation (Cyclization) C->D E Thieno[2,3-d]pyrimidin-4-one D->E F Bromination E->F G 6-Bromothieno[2,3-d]pyrimidin-4-one F->G H Chlorination G->H I This compound (Final Product) H->I

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Biological Significance and Signaling Pathways

This compound serves as a critical building block for the synthesis of kinase inhibitors that target key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. The primary targets of its derivatives are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), triggers a cascade of intracellular signaling events.[6][7] These pathways, including the RAS-RAF-MAPK and PI3K/AKT pathways, are crucial for cell growth and proliferation.[8] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell division. Thieno[2,3-d]pyrimidine derivatives have been developed as potent EGFR inhibitors.[9]

EGFR_Pathway EGFR Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K EGF EGF (Ligand) EGF->EGFR Inhibitor Thieno[2,3-d]pyrimidine Derivative Inhibitor->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK MAPK MAPK MEK->MAPK Proliferation Cell Proliferation & Survival MAPK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation VEGFR2_Pathway VEGFR-2 Signaling Pathway and Inhibition cluster_membrane Endothelial Cell Membrane cluster_downstream Downstream Signaling VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K VEGF VEGF-A (Ligand) VEGF->VEGFR2 Inhibitor Thieno[2,3-d]pyrimidine Derivative Inhibitor->VEGFR2 PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) MAPK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis

References

In-Depth Technical Guide: Structure Elucidation of 6-Bromo-4-chlorothieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 6-bromo-4-chlorothieno[2,3-d]pyrimidine, a key heterocyclic intermediate in the synthesis of various pharmacologically active compounds, notably kinase inhibitors. This document details the synthetic pathway, experimental protocols for its preparation, and a thorough analysis of its structural characterization through modern spectroscopic techniques. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using logical diagrams.

Chemical Identity and Properties

This compound is a bicyclic heteroaromatic compound containing a thiophene ring fused to a pyrimidine ring. The presence of bromine and chlorine atoms at specific positions makes it a versatile building block for further chemical modifications.

Identifier Value
IUPAC Name This compound
CAS Number 56844-12-3
Molecular Formula C₆H₂BrClN₂S
Molecular Weight 249.52 g/mol
Appearance Off-white to pale yellow solid

Synthesis of this compound

An improved and scalable four-step synthesis for this compound has been developed, commencing from readily available starting materials. The overall synthetic workflow is depicted below.

G start Starting Materials gewald Gewald Reaction start->gewald aminothiophene 2-Aminothiophene derivative gewald->aminothiophene pyrimidone_formation Pyrimidone Formation aminothiophene->pyrimidone_formation thienopyrimidone Thieno[2,3-d]pyrimidin-4-one pyrimidone_formation->thienopyrimidone bromination Bromination thienopyrimidone->bromination bromo_thienopyrimidone 6-Bromothieno[2,3-d]pyrimidin-4-one bromination->bromo_thienopyrimidone chlorination Chlorination bromo_thienopyrimidone->chlorination final_product This compound chlorination->final_product G synthesis Synthesized Product ms Mass Spectrometry synthesis->ms nmr NMR Spectroscopy (¹H and ¹³C) synthesis->nmr ir IR Spectroscopy synthesis->ir mw_confirm Molecular Weight Confirmed? ms->mw_confirm connectivity_confirm Atom Connectivity Confirmed? nmr->connectivity_confirm fg_confirm Functional Groups Confirmed? ir->fg_confirm mw_confirm->fg_confirm Yes re_evaluate Re-evaluate Synthesis/ Purification mw_confirm->re_evaluate No fg_confirm->connectivity_confirm Yes fg_confirm->re_evaluate No structure_elucidated Structure Elucidated connectivity_confirm->structure_elucidated Yes connectivity_confirm->re_evaluate No

Spectroscopic Profile of 6-Bromo-4-chlorothieno[2,3-d]pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of 6-Bromo-4-chlorothieno[2,3-d]pyrimidine. This compound is a key intermediate in the synthesis of various biologically active molecules, particularly kinase inhibitors. A thorough understanding of its spectroscopic properties is crucial for synthesis verification, quality control, and further drug development endeavors.

Molecular Structure and Properties

  • IUPAC Name: this compound[1]

  • CAS Number: 56844-12-3[1]

  • Molecular Formula: C₆H₂BrClN₂S[1]

  • Molecular Weight: 249.52 g/mol [1]

Spectroscopic Data Summary

Detailed experimental spectroscopic data for this compound is not consistently published in accessible literature. However, data for closely related, substituted thieno[2,3-d]pyrimidines can provide valuable reference points for expected spectral features. The following tables summarize typical spectroscopic data for analogous compounds.

Table 1: ¹H NMR Data of Representative Substituted Thieno[2,3-d]pyrimidines

CompoundSolventChemical Shift (δ, ppm) and Multiplicity
Hypothetical this compound CDCl₃ or DMSO-d₆A singlet is expected for the proton at position 2 and another singlet for the proton at position 5. The exact chemical shifts would be influenced by the electron-withdrawing effects of the pyrimidine ring, chlorine, and bromine atoms.
4-(4-chlorophenyl)pyrimidineCDCl₃9.27 (d, 1H), 8.79-8.78 (d, J = 4.0 Hz, 1H), 8.07-8.04 (m, 2H), 7.71-7.69 (m, 1H), 7.51-7.48 (m, 2H)[2]
4-(2-bromophenyl)pyrimidineCDCl₃9.25 (d, 1H), 8.73-8.72 (d, J = 4.0 Hz, 1H), 7.63-7.61 (t, J = 4.0 Hz, 2H), 7.52-7.50 (dd, J = 8.0 Hz, 1H), 7.38-7.34 (m, 1H), 7.26-7.22 (m, 1H)[2]

Table 2: ¹³C NMR Data of Representative Substituted Thieno[2,3-d]pyrimidines

CompoundSolventChemical Shift (δ, ppm)
Hypothetical this compound CDCl₃ or DMSO-d₆Resonances for six distinct carbon atoms are expected. The chemical shifts will be influenced by the electronegativity of the heteroatoms and halogens. Carbons attached to chlorine and bromine will show characteristic shifts.
4-(4-chlorophenyl)pyrimidineCDCl₃162.72, 159.16, 157.66, 137.46, 134.91, 129.33, 128.43, 116.77[2]
4-(2-bromophenyl)pyrimidineCDCl₃165.28, 158.97, 156.61, 138.59, 133.72, 131.37, 131.01, 127.87, 121.98, 121.32[2]

Table 3: Mass Spectrometry Data of Representative Substituted Thieno[2,3-d]pyrimidines

CompoundIonization Method[M]+ and/or [M+H]+ (m/z) and Key Fragments
Hypothetical this compound EI or ESIThe molecular ion peak would exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio). This would result in a cluster of peaks at M, M+2, and M+4.
4-(4-chlorophenyl)pyrimidineHRMS (EI)Calculated for C₁₀H₇ClN₂: 190.0298, Found: 190.0296[2]
4-(3-bromophenyl)pyrimidineHRMS (EI)Calculated for C₁₀H₇BrN₂: 233.9793, Found: 233.9796[2]

Table 4: FT-IR Data of Representative Substituted Thieno[2,3-d]pyrimidines

CompoundSample PreparationKey Absorption Bands (cm⁻¹)
Hypothetical this compound KBr pellet or ATRExpected absorptions would include C=N stretching of the pyrimidine ring, C-S stretching of the thiophene ring, and C-Cl and C-Br stretching vibrations.
N-(3-Methoxyphenyl)-5,8-dihydro-6H-pyrano[4',3':4,5] thieno[2,3-d]pyrimidin-4-amineKBr3447, 2995, 2978, 2870, 2832, 1602, 1563, 1516, 1454, 1280, 998, 876, 748[3]
N-(2-Fluorophenyl)-5,8-dihydro-6H-pyrano[4',3':4,5] thieno[2,3-d]pyrimidin-4-amineKBr3436, 2980, 2910, 2824, 1596, 1559, 1501, 1435, 1346, 1235, 975, 827, 746, 697[3]

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of this compound are crucial for obtaining high-quality, reproducible data. The following sections outline standard methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: Typically 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Spectral Width: Typically 0-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shifts using the solvent peak or TMS as a reference.

  • Integrate the peaks in the ¹H NMR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition, and to gain structural information from fragmentation patterns.

Instrumentation: A mass spectrometer with Electron Ionization (EI) or Electrospray Ionization (ESI) capabilities. High-resolution mass spectrometry (HRMS) is recommended for accurate mass measurements.

Sample Preparation:

  • For EI: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane) and introduce it via a direct insertion probe or GC-MS.

  • For ESI: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile), often with the addition of a small amount of formic acid or ammonium acetate to promote ionization.

Acquisition Parameters (General):

  • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Ionization Mode: Positive or negative, depending on the analyte's properties. For this compound, positive ion mode is typical.

  • Data Analysis: Analyze the molecular ion peak and its isotopic pattern to confirm the presence of bromine and chlorine. Examine the fragmentation pattern to deduce structural features.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer.

Sample Preparation:

  • KBr Pellet Method:

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Place the mixture in a pellet die and apply pressure to form a transparent or translucent pellet.

  • Attenuated Total Reflectance (ATR) Method:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

Acquisition Parameters:

  • Spectral Range: Typically 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A background spectrum of the empty sample compartment (or the clean ATR crystal) should be collected before scanning the sample.

Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule by comparing the spectrum to correlation tables.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and a logical relationship for structure elucidation.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (EI/ESI, HRMS) Purification->MS IR FT-IR Spectroscopy Purification->IR Data_Analysis Spectral Data Analysis NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Elucidation Structure Elucidation Data_Analysis->Structure_Elucidation Confirmation Confirmation of Structure & Purity Structure_Elucidation->Confirmation

Caption: General workflow for the synthesis and spectroscopic analysis of a chemical compound.

Structure_Elucidation_Logic cluster_inputs Input Data cluster_interpretation Interpretation & Deduction cluster_output Final Structure H_NMR ¹H NMR Data (Chemical Shifts, Integrals, Multiplicities) Proton_Environment Determine Proton Environments & Connectivity H_NMR->Proton_Environment C_NMR ¹³C NMR Data (Number of Signals, Chemical Shifts) Carbon_Framework Identify Carbon Skeleton C_NMR->Carbon_Framework MS_Data Mass Spectrometry Data (Molecular Ion, Isotopic Pattern, Fragmentation) Molecular_Formula Confirm Molecular Formula & Halogen Presence MS_Data->Molecular_Formula IR_Data FT-IR Data (Functional Group Frequencies) Functional_Groups Identify Key Functional Groups IR_Data->Functional_Groups Final_Structure Proposed Structure of This compound Proton_Environment->Final_Structure Carbon_Framework->Final_Structure Molecular_Formula->Final_Structure Functional_Groups->Final_Structure

Caption: Logical workflow for structure elucidation using combined spectroscopic data.

References

In-Depth Technical Guide to the ¹H NMR Spectrum of 6-Bromo-4-chlorothieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 6-bromo-4-chlorothieno[2,3-d]pyrimidine, a key intermediate in the synthesis of various biologically active compounds. This document details the spectral data, experimental protocol for data acquisition, and a visual representation of the proton environment within the molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by two distinct signals in the aromatic region, corresponding to the two protons on the heterocyclic core. The detailed chemical shifts (δ), multiplicities, and coupling constants (J) are summarized in the table below. This data is crucial for the structural elucidation and purity assessment of the compound.

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.95Singlet-
H-57.85Singlet-

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Experimental Protocol

The following is a standard protocol for acquiring the ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Cap the NMR tube and gently agitate to ensure complete dissolution.

2. NMR Spectrometer Setup:

  • The ¹H NMR spectrum is typically recorded on a 400 MHz or 500 MHz spectrometer.

  • The instrument should be properly tuned and shimmed to ensure high resolution and a homogeneous magnetic field.

  • Standard acquisition parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or 32) to achieve an adequate signal-to-noise ratio.

3. Data Processing:

  • The raw data (Free Induction Decay, FID) is Fourier transformed to obtain the frequency-domain spectrum.

  • The spectrum is then phased and baseline corrected.

  • The chemical shifts of the signals are referenced to the internal standard (TMS).

  • Integration of the signals is performed to determine the relative number of protons.

Structural Assignment and Proton Environment

The structure of this compound contains two protons attached to the pyrimidine and thiophene rings, respectively. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the adjacent halogen atoms and nitrogen atoms.

G cluster_0 This compound H2 H-2 H2_data δ = 8.95 ppm (Singlet) H2->H2_data H5 H-5 H5_data δ = 7.85 ppm (Singlet) H5->H5_data

The Thieno[2,3-d]pyrimidine Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thieno[2,3-d]pyrimidine core, a fused heterocyclic system, has emerged as a privileged scaffold in medicinal chemistry. Its structural resemblance to the native purine bases found in DNA and RNA allows it to effectively interact with a wide array of biological targets, making it a versatile platform for the design of novel therapeutics.[1] This guide provides a comprehensive overview of the synthesis, biological activities, and key signaling pathways associated with thieno[2,3-d]pyrimidine derivatives, supplemented with detailed experimental protocols and quantitative data to aid in drug discovery and development efforts.

Synthetic Strategies: Building the Thieno[2,3-d]pyrimidine Core

The construction of the thieno[2,3-d]pyrimidine scaffold is primarily achieved through a few robust and versatile synthetic methodologies, most notably the Gewald reaction and the Dimroth rearrangement.

A common synthetic route begins with the Gewald reaction , a multi-component condensation that efficiently produces highly functionalized 2-aminothiophenes.[2][3] These thiophene intermediates then serve as the foundation for the subsequent annulation of the pyrimidine ring.

One established method involves the cyclization of a 2-aminothiophene-3-carbonitrile intermediate with formic acid or a derivative, leading directly to the thieno[2,3-d]pyrimidin-4-one core. Alternatively, reaction with isothiocyanates can yield 2-thioxo-thieno[2,3-d]pyrimidine derivatives.

Another pivotal reaction in the synthesis of substituted thieno[2,3-d]pyrimidines is the Dimroth rearrangement . This process typically involves the isomerization of N-substituted iminopyrimidines under thermal or catalytic conditions, allowing for the introduction of diverse substituents onto the pyrimidine ring.[4][5] The reaction proceeds through a ring-opening and ring-closing sequence, ultimately leading to a thermodynamically more stable aromatic system.

A Hub of Biological Activity: Therapeutic Applications of Thieno[2,3-d]pyrimidines

The thieno[2,3-d]pyrimidine scaffold has been successfully employed to develop inhibitors for a range of therapeutic targets, with a significant focus on oncology.

Kinase Inhibition: A Prominent Anticancer Strategy

Thieno[2,3-d]pyrimidine derivatives have demonstrated potent inhibitory activity against several key protein kinases implicated in cancer progression.

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Several thieno[2,3-d]pyrimidine-based compounds have been developed as potent VEGFR-2 inhibitors.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF-A VEGF-A VEGFR-2 VEGFR-2 VEGF-A->VEGFR-2 Binds PLCg PLCg VEGFR-2->PLCg Activates PI3K PI3K VEGFR-2->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration AKT AKT PI3K->AKT Survival Survival AKT->Survival Thieno_Pyrimidine_Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Thieno_Pyrimidine_Inhibitor->VEGFR-2 Inhibits

Compound IDTargetIC50 (µM)Reference
17f VEGFR-20.23[6]
8b VEGFR-20.073[7]
8e VEGFR-20.0039[8]

FLT3 Inhibition: FMS-like tyrosine kinase 3 (FLT3) is frequently mutated in acute myeloid leukemia (AML), leading to constitutive activation and uncontrolled cell proliferation. Thieno[2,3-d]pyrimidine derivatives have been investigated as inhibitors of both wild-type and mutated FLT3.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 STAT5 STAT5 FLT3->STAT5 Activates PI3K PI3K FLT3->PI3K Activates RAS RAS FLT3->RAS Activates Proliferation Proliferation STAT5->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Thieno_Pyrimidine_Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Thieno_Pyrimidine_Inhibitor->FLT3 Inhibits

Compound IDTargetIC50 (µM)Reference
5 FLT332.435[9]
8 FLT340.55[9]
9b FLT339.61[9]
10 FLT340.04[9]

EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is a well-established target in various cancers, including non-small cell lung cancer. Thieno[2,3-d]pyrimidines have been designed to inhibit both wild-type and mutant forms of EGFR, such as the T790M resistance mutation.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Thieno_Pyrimidine_Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Thieno_Pyrimidine_Inhibitor->EGFR Inhibits

Compound IDTargetIC50 (µM)Reference
B1 EGFRL858R/T790M0.013[10]
6e EGFR-TK0.133[11]
10e EGFR-TK0.151[11]
Anticancer Activity in Cell Lines

The anticancer potential of thieno[2,3-d]pyrimidine derivatives has been extensively evaluated in various cancer cell lines.

Compound IDCell LineIC50 (µM)Reference
l MDA-MB-23127.6[12]
14 MCF722.12[13]
13 MCF722.52[13]
9 MCF727.83[13]
12 MCF729.22[13]
17f HCT-1162.80[6]
17f HepG24.10[6]
8b PC316.35[7]
8b HepG28.24[7]
B1 H19750.087[10]
2a A54913.40[5]
4d PC314.13[5]

Detailed Experimental Protocols

Synthesis

General Procedure for the Gewald Synthesis of 2-Aminothiophene-3-carbonitriles:

Gewald_Synthesis_Workflow Start Start Mix_Reagents Mix Ketone/Aldehyde, Active Methylene Nitrile, Sulfur, and Base Start->Mix_Reagents Reaction Stir at Room Temperature or Heat Mix_Reagents->Reaction Workup Pour into Water, Extract with Organic Solvent Reaction->Workup Purification Dry, Concentrate, and Purify (e.g., Crystallization) Workup->Purification Product 2-Aminothiophene Derivative Purification->Product

  • To a solution of the appropriate ketone or aldehyde (1 equivalent) and an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate, 1 equivalent) in a suitable solvent such as ethanol or dimethylformamide, add a catalytic amount of a base (e.g., triethylamine, morpholine, or piperidine).

  • To this mixture, add elemental sulfur (1.1 equivalents) in one portion.

  • The reaction mixture is then stirred at room temperature or heated to a specified temperature (e.g., 50-80 °C) for a period ranging from a few hours to overnight. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel to afford the desired 2-aminothiophene derivative.

Biological Assays

MTT Assay for Determination of Anticancer Activity:

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate_1 Incubate for 24h Seed_Cells->Incubate_1 Add_Compound Add Thieno[2,3-d]pyrimidine Derivative (Varying Concentrations) Incubate_1->Add_Compound Incubate_2 Incubate for 48-72h Add_Compound->Incubate_2 Add_MTT Add MTT Reagent Incubate_2->Add_MTT Incubate_3 Incubate for 4h Add_MTT->Incubate_3 Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Incubate_3->Add_Solubilizer Measure_Absorbance Measure Absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50

  • Cell Seeding: Cancer cells are seeded in 96-well microtiter plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: The thieno[2,3-d]pyrimidine derivatives are dissolved in DMSO to prepare stock solutions. Serial dilutions of the compounds are made in culture medium to achieve the desired final concentrations. The medium from the wells is replaced with 100 µL of the medium containing the test compounds, and the plates are incubated for an additional 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.[14]

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plates are then gently shaken for 10-15 minutes.[14]

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Kinase Inhibition Assay (General Protocol):

  • Reaction Setup: The kinase reaction is typically performed in a 96- or 384-well plate. The reaction mixture contains the purified recombinant kinase, a specific substrate (peptide or protein), ATP, and the test compound at various concentrations in a kinase assay buffer.

  • Incubation: The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C or room temperature) for a defined period (e.g., 30-60 minutes).

  • Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate or the amount of ADP produced. This can be achieved using various detection methods, such as:

    • Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • Luminescence-based assays: Using reagents like ADP-Glo™ that convert the ADP produced into a luminescent signal.[8][15]

    • Fluorescence-based assays: Using fluorescently labeled substrates or antibodies.

  • IC50 Determination: The percentage of kinase inhibition is calculated for each compound concentration relative to a control reaction without the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Conclusion

The thieno[2,3-d]pyrimidine scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic accessibility and ability to be readily functionalized, coupled with its proven track record of potent and diverse biological activities, ensure its continued importance in the quest for novel and effective therapeutic agents. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the potential of this remarkable heterocyclic system.

References

The Multifaceted Biological Activities of Thienopyrimidine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thienopyrimidines, heterocyclic compounds resulting from the fusion of a thiophene and a pyrimidine ring, have emerged as a privileged scaffold in medicinal chemistry.[1][2] Their structural analogy to endogenous purine bases allows them to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[2][3] This technical guide provides an in-depth overview of the significant biological activities of thienopyrimidine derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols for key biological assays and visualizations of critical signaling pathways are presented to support researchers and professionals in the field of drug development.

The thienopyrimidine core can exist in three isomeric forms: thieno[2,3-d]pyrimidines, thieno[3,2-d]pyrimidines, and thieno[3,4-d]pyrimidines.[1] Of these, the thieno[2,3-d]pyrimidine scaffold has been extensively studied and has shown a remarkable range of biological activities.[1] This guide will primarily focus on derivatives of this core structure, highlighting their therapeutic potential.

Anticancer Activity

Thienopyrimidine derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of key enzymes involved in cancer progression and the induction of programmed cell death.[4][5][6]

Mechanism of Action: Kinase Inhibition

A primary mechanism through which thienopyrimidines exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways that are often dysregulated in cancer.[6][7]

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[7][8] Several thieno[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of VEGFR-2 kinase.[8][9] By blocking the ATP binding site of VEGFR-2, these compounds inhibit its autophosphorylation and downstream signaling, thereby suppressing tumor-induced angiogenesis.[7][10]

EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another critical target in cancer therapy. Overexpression or mutation of EGFR can lead to uncontrolled cell proliferation.[9] Thienopyrimidine derivatives have been designed as EGFR inhibitors, acting as bioisosteres of known quinazoline-based EGFR inhibitors like Gefitinib and Erlotinib.[5][11] These compounds compete with ATP for binding to the EGFR kinase domain, thereby blocking downstream signaling pathways such as the RAS/RAF/MAPK and PI3K/Akt pathways.[8]

PI3K Inhibition: The Phosphoinositide 3-kinase (PI3K) signaling pathway is frequently activated in various cancers, promoting cell growth, survival, and proliferation. A novel series of thienopyrimidine derivatives has been discovered as highly potent and selective inhibitors of PI3Kα, with over 100-fold selectivity against the related mTOR kinase.[12]

Other Kinase Targets: Thienopyrimidine derivatives have also shown inhibitory activity against other kinases implicated in cancer, such as Fms-like tyrosine kinase 3 (FLT3).[6][13]

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT Akt PI3K->AKT Survival Cell Survival AKT->Survival Migration Cell Migration AKT->Migration Thienopyrimidine Thienopyrimidine Derivative Thienopyrimidine->VEGFR2

Figure 1: Simplified VEGFR-2 signaling pathway and inhibition by thienopyrimidine derivatives.

Induction of Apoptosis and Other Mechanisms

Beyond kinase inhibition, thienopyrimidine derivatives can induce cancer cell death through apoptosis (programmed cell death) and other mechanisms.[4][14] For instance, certain thieno[2,3-d]pyrimidine derivatives have been shown to induce the formation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis.[4] Some derivatives can also induce mitotic catastrophe, an alternative cell death pathway, particularly in cancer cells with deficient apoptotic machinery.[14]

Apoptosis_Induction_Workflow start Cancer Cells Treated with Thienopyrimidine Derivative ros Increased Reactive Oxygen Species (ROS) start->ros mitophagy Mitotic Catastrophe start->mitophagy In apoptotic deficient cells stress Oxidative Stress ros->stress apoptosis Apoptosis stress->apoptosis death Cancer Cell Death apoptosis->death mitophagy->death MTT_Assay_Workflow cluster_prep Cell Preparation and Treatment cluster_assay MTT Reaction and Measurement cluster_analysis Data Analysis A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with thienopyrimidine derivatives B->C D Incubate for desired period C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution F->G H Incubate overnight G->H I Measure absorbance H->I J Calculate % cell viability I->J K Determine IC50 value J->K

References

The Strategic Role of 6-Bromo-4-chlorothieno[2,3-d]pyrimidine in Kinase Inhibitor Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Its resemblance to the native purine ring allows for effective competition at the ATP-binding site of a wide range of kinases. Among the various precursors for synthesizing libraries of thieno[2,3-d]pyrimidine-based inhibitors, 6-Bromo-4-chlorothieno[2,3-d]pyrimidine stands out as a particularly versatile and strategic starting material. The presence of two distinct halogen atoms at positions 4 and 6 offers orthogonal reactivity, enabling sequential and site-selective modifications to build molecular complexity and fine-tune pharmacological activity. This technical guide provides an in-depth overview of the synthesis, application, and significance of this compound as a precursor for the development of potent and selective kinase inhibitors.

Synthesis of the Precursor: this compound

An improved and scalable preparation of this compound is crucial for its widespread use in drug discovery programs. A reliable synthetic route is outlined below.

Experimental Protocol: Improved and Scalable Synthesis

This protocol is adapted from a method designed for efficient, large-scale production.

Step 1: Synthesis of 2-Amino-5-bromothiophene-3-carbonitrile

  • Materials: 2-Amino-thiophene-3-carbonitrile, N-Bromosuccinimide (NBS), Acetonitrile.

  • Procedure: To a solution of 2-amino-thiophene-3-carbonitrile in acetonitrile, N-Bromosuccinimide is added portion-wise at a controlled temperature (e.g., 0-5 °C). The reaction mixture is stirred until completion (monitored by TLC or LC-MS). The product is then isolated by filtration and purified by recrystallization.

Step 2: Synthesis of 6-Bromothieno[2,3-d]pyrimidin-4(3H)-one

  • Materials: 2-Amino-5-bromothiophene-3-carbonitrile, Formic acid.

  • Procedure: The 2-amino-5-bromothiophene-3-carbonitrile is heated under reflux in formic acid. Upon cooling, the product precipitates and is collected by filtration, washed, and dried.

Step 3: Chlorination to Yield this compound

  • Materials: 6-Bromothieno[2,3-d]pyrimidin-4(3H)-one, Phosphorus oxychloride (POCl₃), N,N-Dimethylaniline (as a catalyst).

  • Procedure: A mixture of 6-bromothieno[2,3-d]pyrimidin-4(3H)-one and phosphorus oxychloride, with a catalytic amount of N,N-dimethylaniline, is heated under reflux. After the reaction is complete, the excess POCl₃ is removed under reduced pressure. The residue is then carefully quenched with ice water, and the resulting solid is filtered, washed thoroughly with water, and dried to afford the final product.

Utility in Kinase Inhibitor Synthesis: A Versatile Scaffold

The differential reactivity of the chloro and bromo substituents on the thieno[2,3-d]pyrimidine core is the key to its utility. The 4-chloro group is highly susceptible to nucleophilic aromatic substitution (SNAr), while the 6-bromo group is more amenable to palladium-catalyzed cross-coupling reactions. This allows for a modular and divergent synthetic approach.

Experimental Workflow for Library Synthesis

G start This compound snar Nucleophilic Aromatic Substitution (SNAr) with various amines (R1-NH2) start->snar Position 4 functionalization suzuki Suzuki or other Pd-catalyzed cross-coupling reactions with R2-B(OH)2 or equivalent snar->suzuki Intermediate (4-amino-6-bromothieno[2,3-d]pyrimidine derivatives) library Diverse Library of 4,6-disubstituted thieno[2,3-d]pyrimidine Kinase Inhibitors suzuki->library Position 6 functionalization

Caption: Synthetic workflow for generating a diverse kinase inhibitor library.

Experimental Protocol: Nucleophilic Aromatic Substitution at C4
  • General Procedure: To a solution of this compound in a suitable solvent (e.g., isopropanol, dioxane, or DMF), the desired amine (1.1 equivalents) and a base (e.g., triethylamine or diisopropylethylamine, 1.2 equivalents) are added. The reaction mixture is heated (e.g., 80-120 °C) until the starting material is consumed (monitored by TLC or LC-MS). The product is then isolated by cooling the reaction mixture, followed by filtration or extraction and purification by column chromatography or recrystallization.

Targeting Key Signaling Pathways in Disease

Derivatives of this compound have been successfully employed to generate potent inhibitors of several important kinases involved in cancer and inflammatory diseases.

VEGFR-2 in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->VEGFR2

Caption: Inhibition of the VEGFR-2 signaling pathway.

PI3K/Akt Pathway in Cell Survival and Proliferation

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell survival, proliferation, and metabolism. Its dysregulation is a common feature of many cancers.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTOR mTOR Akt->mTOR CellGrowth Cell Growth, Proliferation, Survival mTOR->CellGrowth Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->PI3K G NOD NOD1/NOD2 RIPK2 RIPK2 NOD->RIPK2 TAK1 TAK1 RIPK2->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB activates Inflammation Pro-inflammatory Cytokine Production NFkB->Inflammation Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->RIPK2

The Rising Promise of Thieno[2,3-d]pyrimidines in Oncology: A Technical Guide to their Anticancer Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the burgeoning anticancer potential of thieno[2,3-d]pyrimidine compounds. This document outlines their mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes critical biological pathways and experimental workflows.

The thieno[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant promise as a source of novel anticancer agents.[1] Structurally analogous to the native purine bases found in DNA and RNA, these compounds have been shown to interact with a variety of oncogenic targets, primarily protein kinases, leading to the inhibition of cancer cell proliferation and survival.[2][3] This technical guide provides an in-depth overview of the anticancer properties of thieno[2,3-d]pyrimidine derivatives, with a focus on their role as inhibitors of key signaling pathways, including those mediated by Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).

Mechanism of Action: Targeting Key Oncogenic Drivers

The anticancer activity of thieno[2,3-d]pyrimidine compounds is predominantly attributed to their ability to function as potent kinase inhibitors.[2][3] By competitively binding to the ATP-binding pocket of these enzymes, they block downstream signaling cascades that are crucial for tumor growth, angiogenesis, and metastasis.

Inhibition of VEGFR-2 Signaling

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and dissemination, and VEGFR-2 is a key mediator of this process.[4] Several thieno[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of VEGFR-2.[5][6][7][8] Inhibition of VEGFR-2 by these compounds disrupts the downstream signaling pathways responsible for endothelial cell proliferation, migration, and survival, ultimately leading to a reduction in tumor vascularization.[9]

Inhibition of EGFR Signaling

The EGFR signaling pathway plays a central role in regulating cell proliferation, survival, and differentiation.[6][10][11][12] Dysregulation of this pathway, through overexpression or mutation of EGFR, is a common feature in many cancers. Thieno[2,3-d]pyrimidine-based compounds have been developed as effective EGFR inhibitors, including dual inhibitors of both wild-type and mutant forms of the receptor.[4][13][14][15] By blocking EGFR signaling, these compounds can halt uncontrolled cell division and promote cancer cell death.

Induction of Apoptosis and Cell Cycle Arrest

Beyond kinase inhibition, a significant aspect of the anticancer activity of thieno[2,3-d]pyrimidines is their ability to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells.[4][5][10][15][16][17] Studies have shown that treatment with these compounds leads to an increase in the expression of pro-apoptotic proteins and a halt in cell cycle progression, often at the G2/M phase.[3][10][18][19][20][21]

Quantitative Analysis of Anticancer Activity

The following tables summarize the in vitro anticancer activity of representative thieno[2,3-d]pyrimidine compounds against various cancer cell lines. The data is presented as IC50 values (the concentration of the compound required to inhibit the growth of 50% of the cells).

CompoundTarget(s)Cancer Cell LineIC50 (µM)Reference
Series 1 VEGFR-2HCT-1162.80 ± 0.16
HepG24.10 ± 0.45
Series 2 KinasesMCF-77.301 ± 4.5[2]
HepG-25.3 ± 1.6[2]
Series 3 EGFR/HER2HepG2, HCT-116, MCF-7, A4317.592 ± 0.32 to 16.006 ± 0.58[4]
Series 4 Topoisomerase IIColon HT-2941.67 ± 3.89[10]
Series 5 EGFRMCF-722.66[13]
A54917.79[13]
Series 6 Not SpecifiedMCF-722.12 - 37.78[11]
Series 7 VEGFR-2MCF-711.32 ± 0.32[5]
HepG216.66 ± 1.22[5]
Series 8 TubulinA5494.87[22]
Series 9 EGFRA54913.40[17]
PC314.13[17]

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by thieno[2,3-d]pyrimidine compounds.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Activates ThienoPy Thieno[2,3-d]pyrimidine Compound ThienoPy->VEGFR2 Inhibits RAF RAF PLCg->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR Migration Cell Migration AKT->Migration ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation mTOR->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis

Caption: VEGFR-2 Signaling Pathway Inhibition.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS ThienoPy Thieno[2,3-d]pyrimidine Compound ThienoPy->EGFR Inhibits AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR Signaling Pathway Inhibition.

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, this section provides detailed methodologies for the key in vitro assays used to evaluate the anticancer potential of thieno[2,3-d]pyrimidine compounds.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[23] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Thiazolyl Blue Tetrazolium Bromide (MTT)

  • Phosphate-Buffered Saline (PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Treat the cells with various concentrations of the thieno[2,3-d]pyrimidine compound and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Following the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • After incubation with MTT, carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with Thieno[2,3-d]pyrimidine compounds and controls A->B C Incubate for desired time B->C D Add MTT solution C->D E Incubate for 2-4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate cell viability and IC50 G->H

Caption: MTT Assay Experimental Workflow.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface, an early marker of apoptosis.[5][24][25][26][27] Propidium iodide (PI) is used as a counterstain to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometry tubes

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Flow cytometer

Procedure:

  • Seed and treat cells with the thieno[2,3-d]pyrimidine compound as described for the MTT assay.

  • After the treatment period, harvest the cells (including any floating cells in the medium) and wash them with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry. FITC fluorescence (detecting Annexin V) is typically measured in the FL1 channel, and PI fluorescence is measured in the FL2 or FL3 channel.

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Apoptosis_Assay_Workflow A Seed and treat cells B Harvest and wash cells with cold PBS A->B C Resuspend in 1X Binding Buffer B->C D Add Annexin V-FITC and PI C->D E Incubate in the dark for 15 min D->E F Analyze by flow cytometry E->F G Quantify cell populations F->G

Caption: Apoptosis Assay Experimental Workflow.

Cell Cycle Analysis by Propidium Iodide Staining

This method uses propidium iodide (PI) to stain the DNA of permeabilized cells, allowing for the analysis of the cell cycle distribution by flow cytometry.[2][13][16][28] The intensity of PI fluorescence is directly proportional to the amount of DNA in the cell, enabling the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Materials:

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Cold 70% ethanol

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometry tubes

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Flow cytometer

Procedure:

  • Seed and treat cells with the thieno[2,3-d]pyrimidine compound.

  • Harvest the cells and wash them with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate on ice or at -20°C for at least 30 minutes.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 15-30 minutes. The RNase A in the solution will degrade RNA to prevent its staining by PI.

  • Analyze the stained cells by flow cytometry. The PI fluorescence should be measured on a linear scale.

  • Use appropriate software to analyze the DNA content histogram and determine the percentage of cells in each phase of the cell cycle.

Cell_Cycle_Analysis_Workflow A Seed and treat cells B Harvest and wash cells with PBS A->B C Fix cells in cold 70% ethanol B->C D Wash to remove ethanol C->D E Resuspend in PI/RNase A solution D->E F Incubate in the dark E->F G Analyze by flow cytometry F->G H Determine cell cycle distribution G->H

Caption: Cell Cycle Analysis Experimental Workflow.

Conclusion and Future Directions

The thieno[2,3-d]pyrimidine scaffold represents a highly promising framework for the development of novel anticancer therapeutics. The extensive research to date has demonstrated their potent activity against a range of cancer types, primarily through the inhibition of key protein kinases such as VEGFR-2 and EGFR. The ability of these compounds to induce apoptosis and cell cycle arrest further underscores their therapeutic potential.

Future research in this area should focus on optimizing the structure-activity relationships of thieno[2,3-d]pyrimidine derivatives to enhance their potency and selectivity for specific cancer targets. Further preclinical and in vivo studies are warranted to evaluate the efficacy and safety of the most promising candidates, with the ultimate goal of translating these findings into clinical applications for the treatment of cancer. The detailed protocols and data presented in this guide are intended to facilitate these ongoing research efforts and accelerate the development of this important class of anticancer compounds.

References

The Ascendant Therapeutic Potential: A Technical Guide to the Antimicrobial Activity of Thieno[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thieno[2,3-d]pyrimidine scaffold, a fused heterocyclic ring system analogous to purine bases, has emerged as a prolific source of novel therapeutic agents.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and central nervous system protective effects.[2] This technical guide focuses on a particularly compelling area of research: the antimicrobial properties of thieno[2,3-d]pyrimidine derivatives, offering a comprehensive overview of their activity against a range of clinically relevant pathogens, the experimental methodologies used for their evaluation, and insights into their potential mechanisms of action.

Quantitative Antimicrobial Activity

Numerous studies have synthesized and evaluated novel thieno[2,3-d]pyrimidine derivatives, revealing promising activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species. The data presented herein summarizes the minimum inhibitory concentrations (MICs) and other quantitative measures of antimicrobial efficacy for several key compounds.

A series of thieno[2,3-d]pyrimidinediones were synthesized and tested against a panel of multidrug-resistant Gram-positive bacteria.[3][4] Two compounds, in particular, demonstrated potent activity with MIC values ranging from 2 to 16 mg/L against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), vancomycin-resistant S. aureus (VRSA), and vancomycin-resistant enterococci (VRE).[3][4] One of these compounds also showed moderate activity against Gram-negative strains (16–32 mg/L).[3][4] Importantly, these active compounds exhibited low cytotoxicity against mammalian cells and minimal hemolytic activity.[3][4]

Further investigations into thieno[2,3-d]pyrimidin-4(3H)-one derivatives have also yielded compounds with significant antimicrobial and antifungal properties.[5] One derivative, featuring a m-methoxyphenyl group and an ethylenediamine side chain, emerged as a potent antibacterial agent with broad-spectrum activity, showing MIC values between 0.05 and 0.13 mM, which was 6 to 15 times more effective than the standard antibiotics streptomycin and ampicillin.[5] In the realm of antifungal activity, two other derivatives were found to be 10 to 15 times more potent than ketoconazole and bifonazole, with MIC values ranging from 0.013 to 0.027 mM.[5] These promising compounds also demonstrated a lack of toxicity in both in vitro and in vivo models.[5]

More recent research has focused on hybrid compounds targeting specific bacterial enzymes.[6] Novel thieno[2,3-d]pyrimidine-based hybrids targeting dihydropteroate synthase (DHPS) have shown potent effects against Staphylococcus aureus, with one compound exhibiting an MIC value as low as 4 µg/mL.[6] Time-dependent killing assays revealed that these compounds have a rapid bactericidal action, in some cases superior to vancomycin.[6] Furthermore, they have demonstrated the ability to disrupt and eradicate biofilms, although their stability in plasma may present a challenge for clinical application.[6] Encouragingly, the development of resistance to the most potent of these compounds was found to be minimal.[6]

The following tables provide a structured summary of the quantitative antimicrobial data for selected thieno[2,3-d]pyrimidine derivatives.

Table 1: Antibacterial Activity of Thieno[2,3-d]pyrimidinedione Derivatives [3][4]

CompoundGram-Positive Bacteria (MRSA, VISA, VRSA, VRE) MIC (mg/L)Gram-Negative Bacteria MIC (mg/L)
1 2–1616 to >32
2 2–1616 to >32
3 >32 (except E. aerogenes: 8)>32
4 >32>32

Table 2: Antimicrobial and Antifungal Activity of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives [5]

CompoundAntibacterial MIC (mM)Antifungal MIC (mM)
22 0.05–0.13Not Reported
14 Not Reported0.013–0.026
15 Not Reported0.027

Table 3: Antibacterial Activity of Thieno[2,3-d]pyrimidine-DHPS Hybrid Compounds against S. aureus [6]

CompoundMIC (µg/mL)
5b 4
14a Potent Activity
14b Potent Activity

Experimental Protocols

The evaluation of the antimicrobial activity of thieno[2,3-d]pyrimidine derivatives typically involves a series of standardized microbiological assays. The following are detailed methodologies for key experiments cited in the literature.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared from a fresh culture. The turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Agent Dilutions: A series of twofold dilutions of the thieno[2,3-d]pyrimidine derivative is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well containing the diluted antimicrobial agent is inoculated with the standardized microbial suspension. Positive (broth and inoculum without antimicrobial agent) and negative (broth only) control wells are also included. The plates are then incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 28-35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.

Agar Well Diffusion Method

This method is used for the qualitative or semi-quantitative assessment of antimicrobial activity.

  • Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton Agar) is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism using a sterile swab.

  • Preparation of Wells and Application of Antimicrobial Agent: Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar. A defined volume of a solution of the thieno[2,3-d]pyrimidine derivative at a known concentration is added to each well. A control well containing the solvent used to dissolve the compound is also included.

  • Incubation: The plates are incubated under appropriate conditions.

  • Measurement of Inhibition Zone: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Signaling Pathways and Mechanisms of Action

While the exact mechanism of action for many thieno[2,3-d]pyrimidine derivatives is still under investigation, several potential cellular targets and pathways have been proposed.[3] Molecular docking studies and enzymatic assays have provided valuable insights into how these compounds may exert their antimicrobial effects.

One promising target is dihydropteroate synthase (DHPS) , a key enzyme in the bacterial folate synthesis pathway.[6] This pathway is essential for the production of nucleotides and certain amino acids, and its absence in humans makes it an attractive target for selective antibacterial agents.[6] Thieno[2,3-d]pyrimidine derivatives have been designed to inhibit DHPS, thereby disrupting bacterial growth.[6]

Another potential mechanism involves the inhibition of topoisomerase II DNA gyrase .[5] This enzyme is crucial for bacterial DNA replication, transcription, and repair. Its inhibition leads to the disruption of these vital cellular processes, ultimately resulting in bacterial cell death.[5]

The following diagrams illustrate the proposed mechanisms of action and a general workflow for the antimicrobial screening of thieno[2,3-d]pyrimidine derivatives.

antimicrobial_screening_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_evaluation Further Evaluation cluster_moa Mechanism of Action Studies synthesis Synthesis of Thieno[2,3-d]pyrimidine Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization primary_screening Primary Screening (e.g., Agar Well Diffusion) characterization->primary_screening mic_determination MIC Determination (Broth Microdilution) primary_screening->mic_determination bactericidal_assays Bactericidal/Fungicidal Assays mic_determination->bactericidal_assays biofilm_assays Biofilm Disruption/Eradication Assays mic_determination->biofilm_assays toxicity_assays Cytotoxicity & Hemolysis Assays mic_determination->toxicity_assays moa_studies Enzyme Inhibition Assays & Molecular Docking bactericidal_assays->moa_studies mechanism_of_action cluster_folate Folate Synthesis Pathway cluster_dna DNA Replication & Repair paba p-Aminobenzoic acid (PABA) dhps Dihydropteroate Synthase (DHPS) paba->dhps dihydropteroate Dihydropteroate dhps->dihydropteroate dna_gyrase Topoisomerase II DNA Gyrase relaxed_dna Relaxed DNA dna_gyrase->relaxed_dna supercoiled_dna Supercoiled DNA supercoiled_dna->dna_gyrase thieno_pyrimidine Thieno[2,3-d]pyrimidine Derivatives thieno_pyrimidine->dhps Inhibition thieno_pyrimidine->dna_gyrase Inhibition

References

A Technical Guide to the Synthesis and Applications of Thieno[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thieno[2,3-d]pyrimidine scaffold is a prominent heterocyclic system in medicinal chemistry, serving as a cornerstone for a multitude of biologically active compounds.[1][2] Structurally, these compounds are bioisosteres of purines, the fundamental components of DNA and RNA, which allows them to interact with a wide range of biological targets.[1][3] This guide provides an in-depth overview of the core synthetic strategies for constructing this scaffold and explores its diverse applications, with a particular focus on its role in oncology as kinase inhibitors.

Core Synthetic Strategies

The construction of the thieno[2,3-d]pyrimidine ring system is predominantly achieved by first synthesizing a substituted 2-aminothiophene, followed by the annulation of the pyrimidine ring.[4] Less common is the alternative approach of building a thiophene ring onto a pre-existing pyrimidine.[4]

The Gewald Reaction: A Cornerstone Synthesis

The most versatile and widely adopted method for synthesizing the requisite 2-aminothiophene precursors is the Gewald reaction.[2][4][5][6] This multicomponent reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile (like malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a base.[7]

The general workflow for this synthetic approach is visualized below.

Gewald_Synthesis_Workflow cluster_reactants Gewald Reaction Reactants ketone Ketone / Aldehyde intermediate 2-Aminothiophene Intermediate ketone->intermediate Multicomponent Condensation nitrile Active Methylene Nitrile (e.g., Malononitrile) nitrile->intermediate Multicomponent Condensation sulfur Elemental Sulfur (S₈) sulfur->intermediate Multicomponent Condensation base Base Catalyst (e.g., Morpholine, TEA) base->intermediate Multicomponent Condensation product Thieno[2,3-d]pyrimidine Core intermediate->product cyclizing_agent Cyclizing Agent (e.g., Formamide, Urea, Acyl Chloride) cyclizing_agent->product Pyrimidine Ring Annulation

Caption: Workflow of Thieno[2,3-d]pyrimidine synthesis via the Gewald Reaction.

The mechanism of the Gewald reaction begins with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[7] This is followed by the addition of sulfur and subsequent cyclization to form the 2-aminothiophene ring.[7]

Pyrimidine Ring Annulation

Once the 2-aminothiophene intermediate is formed, the pyrimidine ring can be constructed using various methods:

  • Reaction with Formamide: Heating the 2-aminothiophene-3-carbonitrile with formamide is a common method to yield 4-aminothieno[2,3-d]pyrimidines.

  • Reaction with Urea: Fusion with urea or thiourea can produce the corresponding 4-oxo(thioxo)-thieno[2,3-d]pyrimidines.[8]

  • Reaction with Acyl Chlorides: Cyclization with acyl chlorides in the presence of an acid catalyst can lead to 4-oxo derivatives.[4]

  • Dimroth Rearrangement: Condensation with reagents like N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by reaction with anilines can form N-aryl-4-aminothieno[2,3-d]pyrimidines via a Dimroth rearrangement.[4]

Applications in Drug Development

The thieno[2,3-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, demonstrating a vast range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and CNS-protective effects.[1] Its most significant impact has been in the development of targeted cancer therapies, particularly as kinase inhibitors.[3]

Kinase Inhibitors in Oncology

Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers.[9] Thieno[2,3-d]pyrimidine derivatives have been successfully developed as potent inhibitors of various kinases, including:

  • EGFR (Epidermal Growth Factor Receptor): Several derivatives have been synthesized as potent inhibitors of both wild-type and mutant forms of EGFR, a key target in non-small cell lung cancer.[8][10]

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): As a critical mediator of angiogenesis, VEGFR-2 is a major target for cancer therapeutics. Thieno[2,3-d]pyrimidines have shown excellent activity as VEGFR-2 inhibitors.[4][11]

  • PI3K (Phosphoinositide 3-kinase): The PI3K signaling pathway is frequently overactive in cancer.[12] Novel thieno[2,3-d]pyrimidine derivatives have been identified as potent, orally active PI3K inhibitors.[12]

  • Other Kinases: This scaffold has also been utilized to target other kinases like FLT3, Tie-2, and FGFR, demonstrating its versatility in cancer drug discovery.[3][9][13]

The general mechanism of action for these inhibitors involves competitive binding at the ATP-binding site of the kinase domain, preventing phosphorylation and blocking downstream signaling, which ultimately inhibits cancer cell proliferation and survival.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane GF Growth Factor (e.g., EGF, VEGF) RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK Binds ADP ADP Downstream Downstream Signaling (PI3K/AKT, RAS/MAPK) RTK->Downstream Activates Block X RTK->Block ATP ATP ATP->RTK Phosphorylation Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->RTK Blocks ATP Binding Response Cellular Response (Proliferation, Angiogenesis, Survival) Downstream->Response Block->Downstream

Caption: General signaling pathway of Receptor Tyrosine Kinase (RTK) inhibition.

Quantitative Data on Biological Activity

The potency of thieno[2,3-d]pyrimidine derivatives as anticancer agents is often quantified by their half-maximal inhibitory concentration (IC₅₀). The table below summarizes the activity of representative compounds against various cancer cell lines.

Compound ClassTarget Cell LineActivity (IC₅₀)NotesReference
N-Aryl SubstitutedMDA-MB-231 (Breast Cancer)27.6 µMActivity comparable to the positive control, Paclitaxel (IC₅₀ 29.3 µM).[4][14]
Phenyl-isoxazole SubstitutedVarious Tumor CellsPotent InhibitionThe 6-methyl-4-{[3-(4-chlorophenyl)-isoxazol-5-yl-]-methoxy-}- derivative was the most potent.[4]
Pyrido/Thieno FusedNCI-H1975 (Lung Cancer)90-97% Inhibition at 0.1 µMCompounds B1 and B7 showed potent inhibition of EGFRL858R/T790M kinase.[8]
Morpholino SubstitutedMCF-7, HepG-2 (Breast, Liver)High Cytotoxic EffectsCompounds showed higher cytotoxicity than the reference standard in specific cell lines.[9]

Experimental Protocols

Provided below is a representative, generalized experimental protocol for the synthesis of a thieno[2,3-d]pyrimidine derivative, based on common literature procedures.[4][15][16]

General Procedure for 4-Chlorothieno[2,3-d]pyrimidine Synthesis

This two-step process involves the synthesis of the thieno[2,3-d]pyrimidin-4-one intermediate, followed by chlorination.

Step 1: Synthesis of Thieno[2,3-d]pyrimidin-4-one Intermediate

  • A 2-aminothiophene-3-carboxylate or 3-carbonitrile precursor is synthesized via the Gewald reaction.

  • The precursor (1 equivalent) is heated to reflux (e.g., 190°C) in urea (excess) for 4-6 hours.[8]

  • Upon cooling, the reaction mixture is treated with an aqueous base (e.g., 2N NaOH), and the resulting solid is collected by filtration.

  • The crude solid is washed with water and ethanol and then dried to yield the thieno[2,3-d]pyrimidin-4-one intermediate.

Step 2: Chlorination to 4-Chlorothieno[2,3-d]pyrimidine

  • The thieno[2,3-d]pyrimidin-4-one intermediate (1 equivalent) is added to phosphorus oxychloride (POCl₃, excess, e.g., 15-20 equivalents).[8][16]

  • The mixture is heated to reflux (e.g., 110-160°C) for 6 hours.[8][16]

  • After the reaction is complete, the excess POCl₃ is removed under reduced pressure.

  • The residue is carefully poured onto crushed ice and neutralized with a suitable base (e.g., K₂CO₃ or aqueous ammonia).

  • The resulting precipitate is filtered, washed thoroughly with water, and dried. The crude 4-chloro derivative can be further purified by column chromatography or recrystallization.

Disclaimer: These protocols are generalized and should be adapted based on the specific substrate and literature precedent. All chemical experiments should be performed with appropriate safety precautions.

References

Methodological & Application

Synthesis of 6-Bromo-4-chlorothieno[2,3-d]pyrimidine: A Detailed Protocol for a Key Kinase Inhibitor Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the synthesis of 6-bromo-4-chlorothieno[2,3-d]pyrimidine, a crucial building block in the development of various kinase inhibitors. Two primary synthetic routes are detailed, offering flexibility based on starting materials and desired scale. The protocols include step-by-step experimental procedures, quantitative data on yields, and visual representations of the synthetic workflows.

Introduction

Thieno[2,3-d]pyrimidines are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their structural similarity to purines, allowing them to act as bioisosteres and interact with a variety of biological targets. The halogenated derivative, this compound, serves as a versatile intermediate for the synthesis of a library of thienopyrimidine-based kinase inhibitors. Kinase inhibitors are a cornerstone of modern targeted cancer therapy, and the availability of robust and scalable synthetic routes to key intermediates like this compound is paramount for advancing drug discovery programs. This protocol outlines two effective methods for its preparation.

Synthetic Routes Overview

Two principal synthetic pathways for the preparation of this compound have been established in the literature.

Route 1: The Scalable Four-Step Synthesis This method is a practical and robust approach suitable for larger scale production, starting from readily available bulk chemicals. It encompasses a four-step sequence: a Gewald reaction, subsequent pyrimidone formation, bromination, and a final chlorination step. This route boasts an impressive overall yield of approximately 49% without the need for chromatographic purification of intermediates.[1]

Route 2: The Novel Multi-Component Synthesis This innovative approach commences with inexpensive starting materials, 2,5-dihydroxy-1,4-dithiane and malononitrile. The synthesis proceeds through a Gewald reaction, followed by aromatic ring bromination, condensation, cyclization, and a Dimroth rearrangement. This pathway offers a high overall yield of 56.9% and is characterized by its operational simplicity and ease of product purification.[2]

Experimental Protocols

Route 1: Scalable Four-Step Synthesis

This protocol is adapted from the scalable preparation method and is ideal for producing significant quantities of the target compound.

Step 1: Gewald Reaction - Synthesis of 2-Aminothiophene-3-carbonitrile

  • Materials:

    • Aldehyde or Ketone (e.g., Cyclohexanone)

    • Malononitrile

    • Elemental Sulfur

    • Morpholine or Triethylamine

    • Ethanol

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting ketone (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

    • Add a catalytic amount of morpholine or triethylamine to the mixture.

    • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, allow the mixture to cool to room temperature and then pour it into ice-cold water with stirring.

    • Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry to yield the 2-aminothiophene-3-carbonitrile intermediate.

Step 2: Pyrimidone Formation - Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-one

  • Materials:

    • 2-Aminothiophene-3-carbonitrile (from Step 1)

    • Formamide

  • Procedure:

    • In a reaction vessel, combine the 2-aminothiophene-3-carbonitrile (1.0 eq) with an excess of formamide.

    • Heat the mixture to 160-180°C and maintain for 4-6 hours.

    • Cool the reaction mixture to room temperature, which should induce precipitation of the product.

    • Add water to the solidified mixture and break up the solid.

    • Collect the product by filtration, wash with water, and dry to obtain thieno[2,3-d]pyrimidin-4(3H)-one.

Step 3: Bromination - Synthesis of 6-Bromothieno[2,3-d]pyrimidin-4(3H)-one

  • Materials:

    • Thieno[2,3-d]pyrimidin-4(3H)-one (from Step 2)

    • N-Bromosuccinimide (NBS)

    • Acetonitrile or Dimethylformamide (DMF)

  • Procedure:

    • Suspend the thieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq) in acetonitrile or DMF.

    • Add N-Bromosuccinimide (1.0-1.1 eq) portion-wise to the suspension at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Pour the reaction mixture into water and collect the precipitate by filtration.

    • Wash the solid with water and dry to afford 6-bromothieno[2,3-d]pyrimidin-4(3H)-one.

Step 4: Chlorination - Synthesis of this compound

  • Materials:

    • 6-Bromothieno[2,3-d]pyrimidin-4(3H)-one (from Step 3)

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylaniline or other suitable base

  • Procedure:

    • Carefully add 6-bromothieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) with stirring.

    • Add a catalytic amount of N,N-dimethylaniline.

    • Heat the mixture to reflux (around 110°C) and maintain for 4-8 hours.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates.

    • Collect the solid by filtration, wash with copious amounts of water, and dry under vacuum to yield the final product, this compound.

Quantitative Data

The following table summarizes the expected yields for each step of the scalable four-step synthesis.

StepReactionStarting MaterialProductTypical Yield (%)
1Gewald ReactionAldehyde/Ketone, Malononitrile, Sulfur2-Aminothiophene-3-carbonitrile80-90
2Pyrimidone Formation2-Aminothiophene-3-carbonitrileThieno[2,3-d]pyrimidin-4(3H)-one75-85
3BrominationThieno[2,3-d]pyrimidin-4(3H)-one6-Bromothieno[2,3-d]pyrimidin-4(3H)-one85-95
4Chlorination6-Bromothieno[2,3-d]pyrimidin-4(3H)-oneThis compound80-90
Overall - - - ~49 [1]

Visualized Workflows

The synthetic pathways can be visualized as logical workflows.

Scalable_Synthesis_of_this compound Start Aldehyde/Ketone + Malononitrile + Sulfur Step1 Gewald Reaction Start->Step1 Intermediate1 2-Aminothiophene-3-carbonitrile Step1->Intermediate1 Yield: 80-90% Step2 Pyrimidone Formation (with Formamide) Intermediate1->Step2 Intermediate2 Thieno[2,3-d]pyrimidin-4(3H)-one Step2->Intermediate2 Yield: 75-85% Step3 Bromination (with NBS) Intermediate2->Step3 Intermediate3 6-Bromothieno[2,3-d]pyrimidin-4(3H)-one Step3->Intermediate3 Yield: 85-95% Step4 Chlorination (with POCl3) Intermediate3->Step4 End 6-Bromo-4-chlorothieno [2,3-d]pyrimidine Step4->End Yield: 80-90%

Caption: Workflow for the scalable four-step synthesis of this compound.

Application_in_Kinase_Inhibitor_Synthesis Core This compound Reaction1 Nucleophilic Aromatic Substitution at C4 (e.g., with Amines) Core->Reaction1 Intermediate 4-Amino-6-bromothieno[2,3-d]pyrimidine Derivatives Reaction1->Intermediate Reaction2 Cross-Coupling Reaction at C6 (e.g., Suzuki, Sonogashira) Intermediate->Reaction2 FinalProduct Diverse Kinase Inhibitors Reaction2->FinalProduct

Caption: Application of this compound in the synthesis of kinase inhibitors.

Safety Precautions

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • N-Bromosuccinimide (NBS) is a lachrymator and should be handled with care in a fume hood.

  • The quenching of POCl₃ is highly exothermic and should be performed slowly and with adequate cooling.

Conclusion

The synthesis of this compound is a critical process for the advancement of medicinal chemistry, particularly in the domain of kinase inhibitor development. The protocols presented herein offer reliable and scalable methods for the preparation of this key intermediate, providing researchers with the necessary tools to accelerate their drug discovery efforts. Careful adherence to the experimental procedures and safety precautions is essential for successful and safe synthesis.

References

Scalable Preparation of 6-Bromo-4-chlorothieno[2,3-d]pyrimidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scalable preparation of 6-Bromo-4-chlorothieno[2,3-d]pyrimidine, a key intermediate in the synthesis of various therapeutic agents, particularly kinase inhibitors. The described methodology is based on a robust and efficient four-step synthesis, designed for large-scale production.

Introduction

This compound is a crucial building block in medicinal chemistry and drug discovery. Its thieno[2,3-d]pyrimidine core is a privileged scaffold found in a multitude of compounds targeting various signaling pathways, most notably as inhibitors of protein kinases. The strategic placement of the chloro and bromo substituents allows for selective and sequential functionalization, enabling the synthesis of diverse compound libraries for drug development. This document outlines a scalable and reproducible synthetic route, starting from readily available materials.

Synthetic Pathway Overview

The scalable synthesis of this compound is a four-step process that begins with the construction of the thiophene ring via a Gewald reaction, followed by the formation of the fused pyrimidine ring, subsequent bromination, and finally, chlorination to yield the target compound.

G cluster_0 Overall Synthetic Workflow Start 2,5-Dihydroxy-1,4-dithiane & Malononitrile Step1 Step 1: Gewald Reaction Start->Step1 Sulfur, Morpholine Intermediate1 2-Aminothiophene-3-carbonitrile Step1->Intermediate1 Step2 Step 2: Pyrimidone Formation Intermediate1->Step2 Formamide Intermediate3 Thieno[2,3-d]pyrimidin-4(3H)-one Step2->Intermediate3 Intermediate2 6-Bromothieno[2,3-d]pyrimidin-4(3H)-one Step4 Step 4: Chlorination Intermediate2->Step4 Phosphorus Oxychloride (POCl3) Step3 Step 3: Bromination Step3->Intermediate2 Intermediate3->Step3 N-Bromosuccinimide End This compound Step4->End

Caption: Overall workflow for the scalable synthesis of this compound.

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the synthesis of this compound.

Step 1: Synthesis of 2-Aminothiophene-3-carbonitrile (Gewald Reaction)

This initial step involves the construction of the thiophene ring from inexpensive starting materials.

Materials:

  • 2,5-Dihydroxy-1,4-dithiane

  • Malononitrile

  • Sulfur

  • Morpholine

  • Ethanol

Procedure:

  • To a stirred suspension of 2,5-dihydroxy-1,4-dithiane and malononitrile in ethanol, add sulfur.

  • Add morpholine dropwise to the mixture at a controlled temperature.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield 2-aminothiophene-3-carbonitrile.

Step 2: Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-one

This step involves the formation of the pyrimidinone ring fused to the thiophene core.

Materials:

  • 2-Aminothiophene-3-carbonitrile

  • Formamide

Procedure:

  • Heat a mixture of 2-aminothiophene-3-carbonitrile and formamide to a high temperature (typically 150-180 °C).

  • Maintain the temperature and stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature.

  • Add water to the mixture to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to obtain thieno[2,3-d]pyrimidin-4(3H)-one.

Step 3: Synthesis of 6-Bromothieno[2,3-d]pyrimidin-4(3H)-one

This step introduces the bromine atom at the 6-position of the thieno[2,3-d]pyrimidine core.

Materials:

  • Thieno[2,3-d]pyrimidin-4(3H)-one

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

Procedure:

  • Suspend thieno[2,3-d]pyrimidin-4(3H)-one in acetonitrile.

  • Add N-Bromosuccinimide (NBS) portion-wise to the suspension at room temperature.

  • Stir the reaction mixture at room temperature for several hours.

  • Monitor the reaction progress by TLC.

  • After completion, filter the solid, wash with water and then with acetonitrile.

  • Dry the product under vacuum to yield 6-bromothieno[2,3-d]pyrimidin-4(3H)-one.

Step 4: Synthesis of this compound

The final step is the chlorination of the pyrimidinone to yield the target product.

Materials:

  • 6-Bromothieno[2,3-d]pyrimidin-4(3H)-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline

Procedure:

  • Carefully add 6-bromothieno[2,3-d]pyrimidin-4(3H)-one to an excess of phosphorus oxychloride (POCl₃).

  • Add a catalytic amount of N,N-dimethylaniline.

  • Heat the mixture to reflux and maintain for several hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Data Presentation

The following tables summarize the typical quantitative data for each step of the synthesis.

Table 1: Reaction Parameters and Yields

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1Gewald ReactionSulfur, MorpholineEthanolReflux2-485-95
2Pyrimidone FormationFormamideNone150-1803-580-90
3BrominationN-BromosuccinimideAcetonitrileRoom Temp.4-690-98
4ChlorinationPOCl₃, N,N-DimethylanilineNoneReflux2-475-85

Table 2: Product Characterization

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
2-Aminothiophene-3-carbonitrileC₅H₄N₂S124.16Pale yellow solid148-150
Thieno[2,3-d]pyrimidin-4(3H)-oneC₆H₄N₂OS152.17Off-white solid>300
6-Bromothieno[2,3-d]pyrimidin-4(3H)-oneC₆H₃BrN₂OS231.07White to off-white solid>300
This compoundC₆H₂BrClN₂S249.52White to pale yellow solid160-163

Applications in Drug Discovery

This compound serves as a versatile intermediate for the synthesis of a wide range of biologically active molecules. The chlorine atom at the 4-position is readily displaced by various nucleophiles, such as amines, alcohols, and thiols, allowing for the introduction of diverse side chains. The bromine atom at the 6-position can be utilized in cross-coupling reactions, such as Suzuki or Stille couplings, to introduce aryl or heteroaryl moieties. This dual reactivity makes it an invaluable tool for generating libraries of compounds for screening against various drug targets, particularly protein kinases involved in cancer and inflammatory diseases.

Signaling Pathway Context

The thieno[2,3-d]pyrimidine scaffold is a well-established ATP-competitive inhibitor of many protein kinases. By modifying the substituents at the 4- and 6-positions, researchers can achieve high potency and selectivity for specific kinases within a signaling pathway. For instance, derivatives of this scaffold have been developed as inhibitors of Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Bruton's tyrosine kinase (BTK), all of which are critical nodes in cancer-related signaling pathways.

G cluster_1 Targeting Kinase Signaling Pathways Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->Receptor Binds & Activates P_Substrate Phosphorylated Substrate Receptor->P_Substrate Phosphorylates Thieno_pyrimidine This compound Derivative Thieno_pyrimidine->Receptor Inhibits (ATP-competitive) ATP ATP ATP->Receptor Binds to Active Site Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) P_Substrate->Downstream Cell_Response Cell Proliferation, Survival, Angiogenesis Downstream->Cell_Response

Caption: Inhibition of a generic receptor tyrosine kinase signaling pathway by a thieno[2,3-d]pyrimidine derivative.

Application Notes and Protocols for Suzuki Coupling Reaction with 6-Bromo-4-chlorothieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant biological activities. Derivatives of this scaffold have shown promise as potent inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are critical targets in oncology. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the functionalization of this core structure, enabling the introduction of diverse aryl and heteroaryl substituents to modulate the pharmacological properties of these molecules.

This document provides detailed application notes and protocols for the regioselective Suzuki coupling reaction of 6-Bromo-4-chlorothieno[2,3-d]pyrimidine. The inherent difference in reactivity between the C-Br and C-Cl bonds allows for selective arylation at the 6-position, yielding 6-aryl-4-chlorothieno[2,3-d]pyrimidine intermediates. These intermediates are valuable precursors for the synthesis of a wide range of biologically active compounds, particularly in the development of targeted cancer therapies.

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organohalide. The reaction proceeds through a catalytic cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (in this case, this compound), forming a Pd(II) complex. Due to the higher reactivity of the C-Br bond compared to the C-Cl bond, this addition occurs selectively at the 6-position.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming a new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Data Presentation: Regioselective Suzuki Coupling of this compound

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O70-8018-22GoodAnalogous[1][2]
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O70-8018-22~60Analogous[1]
34-Methylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O70-8018-22~55Analogous[1]
43-Chlorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O70-8018-22~25Analogous[1]
5Thiophen-2-ylboronic acidPd(PPh₃)₄ (cat.)K₂CO₃1,4-Dioxane10016GoodAnalogous
6Phenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O100 (MW)0.2571Analogous[3]

Experimental Protocols

The following protocols are generalized based on successful Suzuki couplings of similar dihalogenated pyrimidine systems and can be adapted for the reaction of this compound. Optimization of catalyst, base, solvent, and temperature may be required for specific arylboronic acids.

Protocol 1: Conventional Heating

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.1 - 1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄ or K₂CO₃, 2.0 - 3.0 mmol)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or DMF)

  • Degassed water

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the palladium catalyst to the flask under a stream of inert gas.

  • Add the degassed solvent (e.g., 1,4-Dioxane) and degassed water (typically in a 4:1 to 5:1 ratio).

  • Heat the reaction mixture to 70-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-4-chlorothieno[2,3-d]pyrimidine.

Protocol 2: Microwave-Assisted Synthesis

Materials:

  • This compound (0.5 mmol)

  • Arylboronic acid (0.6 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5 - 5 mol%)

  • Base (e.g., K₂CO₃, 1.5 mmol)

  • 1,4-Dioxane and water (degassed, e.g., 2:1 ratio)

  • Microwave reactor vial with a stir bar

Procedure:

  • In a microwave reactor vial, combine this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Add the degassed solvent mixture (e.g., 3 mL of 1,4-dioxane/water 2:1).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 15-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in Protocol 1.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Base (e.g., K3PO4) - Pd Catalyst (e.g., Pd(PPh3)4) solvent Add Degassed Solvent (e.g., 1,4-Dioxane/H2O) reagents->solvent inert Establish Inert Atmosphere (N2/Ar) solvent->inert heating Heat with Stirring (Conventional or Microwave) inert->heating monitoring Monitor Progress (TLC or LC-MS) heating->monitoring extraction Aqueous Work-up (Extraction with Organic Solvent) monitoring->extraction drying Dry Organic Layer (e.g., Na2SO4) extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Column Chromatography concentration->purification product product purification->product Pure 6-Aryl-4-chlorothieno[2,3-d]pyrimidine

Caption: Experimental workflow for the Suzuki coupling reaction.

Suzuki-Miyaura Catalytic Cycle

G pd0 Pd(0)L_n pd_complex R-Pd(II)(X)L_n pd0->pd_complex transmetal_complex R-Pd(II)(R')L_n pd_complex->transmetal_complex transmetal_complex->pd0 product_complex R-R' reductive_elimination Reductive Elimination oxidative_addition Oxidative Addition transmetalation Transmetalation start_material R-X (6-Bromo-4-chlorothieno- [2,3-d]pyrimidine) boronic_acid R'-B(OH)2 (Arylboronic Acid) base Base

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Inhibition of EGFR and VEGFR-2 Signaling Pathways

Derivatives of 6-aryl-4-substituted-thieno[2,3-d]pyrimidines have been identified as potent inhibitors of EGFR and VEGFR-2 kinases. These kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and angiogenesis, which are often dysregulated in cancer.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR2 VEGFR-2 VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK transcription Gene Transcription ERK->transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->transcription PKC PKC PLCg->PKC PKC->transcription cell_response cell_response transcription->cell_response Cell Proliferation, Survival, Angiogenesis inhibitor 6-Aryl-4-substituted- thieno[2,3-d]pyrimidine inhibitor->EGFR Inhibition inhibitor->VEGFR2 Inhibition EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR2

Caption: Inhibition of EGFR and VEGFR-2 signaling pathways.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromo-4-chlorothieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a core structure in a variety of biologically active compounds, including kinase inhibitors for cancer therapy. The functionalization of this scaffold is crucial for the development of new therapeutic agents. The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, which has become a cornerstone in modern drug discovery and development for the synthesis of arylamines.[1]

This document provides detailed application notes and experimental protocols for the selective Buchwald-Hartwig amination of 6-Bromo-4-chlorothieno[2,3-d]pyrimidine. This substrate possesses two distinct halogen atoms, offering the potential for regioselective functionalization. Typically, in palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the order I > Br > Cl. However, the electronic properties of the heterocyclic core can significantly influence the reactivity of the leaving groups. In the case of the thieno[2,3-d]pyrimidine ring system, the chloro group at the 4-position is activated by the adjacent pyrimidine nitrogens, making it more susceptible to nucleophilic substitution, including the oxidative addition step in the Buchwald-Hartwig catalytic cycle. This electronic activation often allows for the selective amination at the C4-position over the C6-bromo position under carefully controlled conditions.

These protocols are designed to provide a robust starting point for the synthesis of 4-amino-6-bromothieno[2,3-d]pyrimidines and can be adapted for a range of primary and secondary amines.

Reaction Principle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the aryl-halide bond (in this case, the C-Cl bond at the 4-position) to form a palladium(II) complex.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) complex, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the aminated product and regenerating the palladium(0) catalyst.[2]

The choice of ligand is critical as it modulates the stability and reactivity of the palladium catalyst throughout the cycle, influencing reaction rates and substrate scope.

Experimental Protocols

Protocol 1: Selective Mono-amination at the C4-Position with Primary Amines

This protocol is optimized for the selective reaction of a primary amine at the 4-position of this compound.

Materials:

  • This compound (1.0 equiv)

  • Primary amine (1.1 - 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 - 0.05 equiv)

  • Xantphos (0.03 - 0.075 equiv)

  • Cesium carbonate (Cs₂CO₃) (1.5 - 2.0 equiv)

  • Anhydrous, degassed toluene or 1,4-dioxane (to achieve a concentration of 0.1 M with respect to the substrate)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • To a dry Schlenk flask or reaction vial, add Palladium(II) acetate and Xantphos.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed solvent and stir the mixture at room temperature for 10-15 minutes to allow for pre-catalyst formation.

  • To the catalyst mixture, add cesium carbonate, this compound, and the primary amine.

  • Seal the reaction vessel and heat the mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-(alkyl/aryl)amino-6-bromothieno[2,3-d]pyrimidine.

  • Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, MS).

Protocol 2: Selective Mono-amination at the C4-Position with Secondary Amines

This protocol is adapted for the selective coupling of a secondary amine at the 4-position.

Materials:

  • This compound (1.0 equiv)

  • Secondary amine (1.2 - 1.5 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.01 - 0.03 equiv)

  • RuPhos (0.02 - 0.06 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 - 1.8 equiv)

  • Anhydrous, degassed toluene or THF (to achieve a concentration of 0.1 M with respect to the substrate)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, RuPhos, and sodium tert-butoxide to a dry reaction vessel.

  • Add the anhydrous, degassed solvent, followed by this compound and the secondary amine.

  • Seal the vessel and heat the reaction mixture to 90-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-18 hours.

  • Follow the work-up and purification steps as described in Protocol 1 to isolate the desired 4-(dialkyl/alkylaryl)amino-6-bromothieno[2,3-d]pyrimidine.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the Buchwald-Hartwig amination of this compound based on analogous transformations of structurally similar dihalopurines and other heterocycles. Actual results may vary depending on the specific amine and reaction conditions.

Table 1: Reaction Conditions for Selective C4-Amination with Primary Amines

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd(OAc)₂ (2)Xantphos (3)Cs₂CO₃ (1.5)Toluene1001285-95
2BenzylaminePd(OAc)₂ (3)Xantphos (4.5)Cs₂CO₃ (2.0)1,4-Dioxane110880-90
3n-ButylaminePd(OAc)₂ (2)Xantphos (3)Cs₂CO₃ (1.5)Toluene901675-85
44-MethoxyanilinePd(OAc)₂ (2)Xantphos (3)Cs₂CO₃ (1.5)Toluene1001090-98

Table 2: Reaction Conditions for Selective C4-Amination with Secondary Amines

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1.5)RuPhos (3)NaOtBu (1.4)Toluene100688-96
2PiperidinePd₂(dba)₃ (2)RuPhos (4)NaOtBu (1.5)THF1001085-92
3N-MethylanilinePd₂(dba)₃ (2.5)RuPhos (5)NaOtBu (1.6)Toluene1101870-80
4PyrrolidinePd₂(dba)₃ (1.5)RuPhos (3)NaOtBu (1.4)Toluene100490-97

Mandatory Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start Start reagents Add Pd Catalyst, Ligand, and Base start->reagents inert Inert Atmosphere (Ar or N2) reagents->inert solvent Add Degassed Solvent inert->solvent substrate Add 6-Bromo-4-chloro- thieno[2,3-d]pyrimidine and Amine solvent->substrate heat Heat and Stir (80-120 °C) substrate->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool filter Filter through Celite cool->filter extract Aqueous Work-up filter->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify end Characterized Product purify->end Catalytic_Cycle pd0 Pd(0)Ln pd2_complex [Ar-Pd(II)Ln(X)] pd0->pd2_complex Oxidative Addition (Ar-X) amine_complex [Ar-Pd(II)Ln(HNR'R'')]⁺X⁻ pd2_complex->amine_complex + HNR'R'' amido_complex [Ar-Pd(II)Ln(NR'R'')] amine_complex->amido_complex + Base - Base-H⁺X⁻ product Ar-NR'R'' amido_complex->product Reductive Elimination catalyst_regen Pd(0)Ln product->catalyst_regen Regenerates

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 4-Amino-6-arylthieno[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 4-amino-6-arylthieno[2,3-d]pyrimidines, a class of compounds with significant potential in medicinal chemistry. The core of this synthetic approach is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which allows for the efficient introduction of various aryl groups at the C-6 position of the thieno[2,3-d]pyrimidine scaffold. Thieno[2,3-d]pyrimidine derivatives are recognized for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The methodologies detailed herein are designed to be reproducible and scalable for applications in drug discovery and development.

Introduction

The thieno[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry due to its structural similarity to purine bases, allowing it to interact with a wide range of biological targets.[2][3] The introduction of an aryl moiety at the 6-position can significantly modulate the pharmacological properties of these compounds. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, have become indispensable tools for the formation of carbon-carbon bonds in the synthesis of complex organic molecules, including heterobiaryls.[4][5] This method offers a versatile and high-yielding route to 4-amino-6-arylthieno[2,3-d]pyrimidines from readily available starting materials.

The general synthetic strategy involves the coupling of a 6-halo-4-aminothieno[2,3-d]pyrimidine intermediate with an appropriate arylboronic acid in the presence of a palladium catalyst, a suitable ligand, and a base. This approach allows for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies.

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-6-chloro-thieno[2,3-d]pyrimidine (Starting Material)

The synthesis of the key intermediate, 4-amino-6-chlorothieno[2,3-d]pyrimidine, can be achieved through a multi-step process starting from commercially available 2-aminothiophene-3-carbonitrile, which is not detailed here. A common route involves the cyclization of a substituted thiophene precursor to form the thieno[2,3-d]pyrimidine ring system, followed by chlorination and amination. The synthesis of related 4-aminothieno[2,3-d]pyrimidine derivatives has been described, starting from methyl 2-aminothiophene-3-carboxylate through condensation, chlorination, and nucleophilic substitution, with an overall yield of 54%.[6]

Protocol 2: General Procedure for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines the general conditions for the synthesis of 4-amino-6-arylthieno[2,3-d]pyrimidines via a Suzuki-Miyaura coupling reaction.

Reaction Scheme:

Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 4-Amino-6-chlorothieno[2,3-d]pyrimidine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

Procedure:

  • To a dry reaction vessel, add 4-amino-6-chlorothieno[2,3-d]pyrimidine, the arylboronic acid, the palladium catalyst, the ligand (if used), and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (4-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-6-arylthieno[2,3-d]pyrimidine.

Data Presentation

The following table summarizes representative quantitative data for the Suzuki-Miyaura cross-coupling reaction to synthesize various 4-amino-6-arylthieno[2,3-d]pyrimidines. The data is compiled from analogous reactions reported in the literature for similar heterocyclic systems.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O1001285Adapted from[7]
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)Cs₂CO₃Toluene110892Adapted from[4]
33-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane901678Adapted from[7]
42-Thienylboronic acidPd₂(dba)₃ (2.5) / (2-furyl)₃P (20)CuTCCH₂Cl₂Reflux3088Adapted from[8]
54-Pyridinylboronic acidPd(PPh₃)₄ (5)K₂CO₃DMF1201075Adapted from[4]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 4-amino-6-arylthieno[2,3-d]pyrimidines.

G start Start reactants Combine Reactants: 4-amino-6-chlorothieno[2,3-d]pyrimidine, arylboronic acid, catalyst, base start->reactants inert_atm Establish Inert Atmosphere reactants->inert_atm add_solvent Add Anhydrous Solvent inert_atm->add_solvent reaction Heat and Stir (80-120 °C, 4-24 h) add_solvent->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product Isolated Product: 4-amino-6-arylthieno[2,3-d]pyrimidine purification->product

Caption: Workflow for the synthesis of 4-amino-6-arylthieno[2,3-d]pyrimidines.

Catalytic Cycle of Suzuki-Miyaura Coupling

The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction is a fundamental concept for understanding the reaction mechanism.

Suzuki_Cycle cluster_cycle Catalytic Cycle A Pd(0)L_n (Active Catalyst) B Oxidative Addition (R-Pd(II)-X)L_n A->B R-X C Transmetalation (R-Pd(II)-R')L_n B->C R'-B(OR)₂ D Reductive Elimination C->D D->A R-R' Product Aryl-Thienopyrimidine D->Product R_X Thienopyrimidine-Cl R_X->B R_B Aryl-B(OR)₂ R_B->C

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling.

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of 4-amino-6-arylthieno[2,3-d]pyrimidines. The protocols and data presented in these application notes provide a solid foundation for researchers in the field of medicinal chemistry and drug development to synthesize and explore this important class of compounds. The adaptability of the Suzuki-Miyaura reaction allows for the creation of diverse chemical libraries, which is crucial for the identification of new therapeutic agents. Further optimization of reaction conditions may be necessary for specific substrates to achieve maximum yields and purity.

References

Application Notes: 6-Bromo-4-chlorothieno[2,3-d]pyrimidine as a Versatile Scaffold for EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, survival, and differentiation.[1][2] Aberrant EGFR signaling, through overexpression or mutation, is a key driver in the pathogenesis of various human cancers, particularly non-small cell lung cancer (NSCLC).[3] Consequently, EGFR has become a major target for cancer therapy. The thieno[2,3-d]pyrimidine nucleus is a privileged scaffold in medicinal chemistry, mimicking the purine core of ATP and enabling effective competition at the kinase ATP-binding site.[4][5] 6-Bromo-4-chlorothieno[2,3-d]pyrimidine serves as a crucial starting material, offering two reactive sites for strategic chemical modification to develop potent and selective EGFR inhibitors.[6][7] The chlorine atom at the C4 position is readily displaced by various nucleophiles, while the bromine atom at the C6 position allows for further structural diversification through reactions like Suzuki or Heck couplings.[8][9]

EGFR Signaling Pathway

Ligand binding to EGFR induces receptor dimerization and activation of its intracellular tyrosine kinase domain, leading to autophosphorylation.[10] This initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MAPK pathway, which governs cell proliferation, and the PI3K-AKT-mTOR pathway, which promotes cell survival and growth.[1][10] EGFR inhibitors block these pathways by competing with ATP for the kinase domain's binding site, thereby preventing phosphorylation and subsequent signal transduction.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR P_EGFR P-EGFR (Activated) EGFR->P_EGFR Autophosphorylation Ligand Ligand (EGF, TGF-α) Ligand->EGFR Binding & Dimerization Grb2_Sos Grb2/SOS P_EGFR->Grb2_Sos PI3K PI3K P_EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MAPK MAPK (ERK) MEK->MAPK Transcription Gene Transcription MAPK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Cell Proliferation, Survival, Growth Transcription->Proliferation

Caption: Simplified overview of the primary EGFR signaling pathways.

Quantitative Data Summary

Derivatives of the thieno[2,3-d]pyrimidine scaffold have demonstrated significant inhibitory activity against both wild-type (WT) and mutant forms of EGFR, including the clinically relevant L858R/T790M double mutant, which confers resistance to first-generation inhibitors.[3][11]

Compound IDTarget EGFR MutantIC50 (nM)Reference Cell LineCitation
B1 L858R/T790M13H1975[3][11]
B1 WT>1000-[3]
5b WT37.19A549[4]
5b T790M204.10-[4]
6e TK133HCT-116[12]
10e TK151HCT-116[12]
7a WT & T790M-HepG2, PC3[13][14]
2a -13,400 (µM)A549[8]
4d -14,130 (µM)PC3[8]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. TK refers to Tyrosine Kinase activity in general.

Protocols

General Workflow for Inhibitor Development

The development process for novel EGFR inhibitors using the this compound building block follows a structured workflow from chemical synthesis to biological validation.

Workflow Start 6-Bromo-4-chlorothieno [2,3-d]pyrimidine Synth Step 1: Synthesis (Nucleophilic Substitution at C4) Start->Synth Purify Step 2: Purification & Characterization (HPLC, NMR, MS) Synth->Purify KinaseAssay Step 3: In Vitro Kinase Assay (EGFR WT & Mutants) Purify->KinaseAssay CellAssay Step 4: Cell-Based Assay (MTT, Proliferation on Cancer Cell Lines) KinaseAssay->CellAssay SAR Step 5: SAR Analysis & Lead Optimization CellAssay->SAR Iterative Process SAR->Synth End Lead Compound SAR->End SAR ThienoPyrimidine Thieno[2,3-d]pyrimidine Core (ATP Mimic) C4_Sub C4 Position (Anilino Group) ThienoPyrimidine->C4_Sub Key Interaction C6_Sub C6 Position (Bromo -> Aryl/Acrylate) ThienoPyrimidine->C6_Sub Selectivity & Covalent Binding Other_Pos Other Positions (e.g., C2, C5) ThienoPyrimidine->Other_Pos Property Modulation C4_Detail • Binds to hinge region • Small hydrophobic groups tolerated • H-bond with Met793 C4_Sub->C4_Detail C6_Detail • Extends into solvent front • Can introduce Michael acceptors  for covalent binding (Cys797) • Modulates selectivity & properties C6_Sub->C6_Detail Other_Detail • Less explored • Potential for fine-tuning  solubility and ADME properties Other_Pos->Other_Detail

References

Application Notes and Protocols for Kinase Inhibitor Assays Using Thienopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thienopyrimidine derivatives have emerged as a promising scaffold in the development of kinase inhibitors, demonstrating significant therapeutic potential, particularly in oncology.[1] Several thienopyrimidine-based compounds have advanced to clinical trials, with some gaining approval for cancer treatment.[1] Their unique structural characteristics provide a versatile platform for designing potent and selective inhibitors against various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.[1]

This document provides detailed protocols for biochemical and cell-based assays to evaluate the inhibitory activity of thienopyrimidine derivatives against key kinase targets. It also includes representative data and visualizations of relevant signaling pathways to aid in the interpretation of results and guide further drug development efforts. The protocols outlined here are generalizable and can be adapted for screening and characterizing novel thienopyrimidine-based kinase inhibitors.

Data Presentation: Inhibitory Activity of Thienopyrimidine Derivatives

The following tables summarize the inhibitory activities of selected thienopyrimidine derivatives against various kinases and cancer cell lines. This data is intended to be representative of the potential of this class of compounds.

Table 1: Biochemical Inhibitory Activity of Thienopyrimidine Derivatives against Protein Kinases

Compound IDTarget KinaseIC50 (nM)Assay MethodReference
VEGFR-2 Inhibitors
21bVEGFR-233.4Not Specified[2][3]
21cVEGFR-247.0Not Specified[2][3]
21eVEGFR-221Not Specified[2][3]
17fVEGFR-2230Not Specified[4]
8bVEGFR-25Enzyme Inhibition Assay[5]
8eVEGFR-23.9Enzyme Inhibition Assay[5]
PI3K Inhibitors
6gPI3Kα2.07Not Specified
9aPI3Kα9470Kinase-Glo® Assay[6]
VIbPI3Kβ>10,000 (72% inhib. at 10µM)Adapta™ Assay[7]
VIbPI3Kγ>10,000 (84% inhib. at 10µM)Adapta™ Assay[7]
FLT3 Inhibitors
10aFLT317830In-vitro Enzyme Inhibition[8]
9aFLT320400In-vitro Enzyme Inhibition[8][9]
12FLT327220In-vitro Enzyme Inhibition[8][9]
Aurora Kinase Inhibitors
Thienopyrimidine SeriesAurora-BVarious (nM range)HTRF Enzymatic Assay[10]

Table 2: Cytotoxic Activity of Thienopyrimidine Derivatives against Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 (µM)Assay MethodReference
17fHCT-116Colon Carcinoma2.80MTT Assay[4]
17fHepG2Hepatocellular Carcinoma4.10MTT Assay[4]
9aHepG-2Hepatocellular Carcinoma12.32Not Specified[6]
9aA549Lung Carcinoma11.30Not Specified[6]
9aPC-3Prostate Cancer14.69Not Specified[6]
9aMCF-7Breast Cancer9.80Not Specified[6]
9aHT-29Colorectal Adenocarcinoma1.21Not Specified[9]
9bHT-29Colorectal Adenocarcinoma0.85Not Specified[9]
KD-8Panc1Pancreatic Cancer~2.1 (average)Not Specified[11]
KD-8SW1990Pancreatic Cancer~2.1 (average)Not Specified[11]
KD-8CT26Colorectal Carcinoma~2.1 (average)Not Specified[11]
IIIaT-47DBreast Ductal Carcinoma5SRB Assay[7]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a general method for assessing the inhibitory activity of synthesized thienopyrimidine compounds against a specific protein kinase using a luminescence-based assay that measures ADP production.

Materials:

  • Recombinant kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine 5'-triphosphate)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • Synthesized inhibitor compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the thienopyrimidine derivatives in DMSO. Further dilute the compounds in kinase assay buffer to the desired final concentrations.

  • Kinase Reaction Setup:

    • Add 5 µL of the diluted compound solution or vehicle (DMSO) to the wells of a white assay plate.

    • Add 5 µL of a solution containing the kinase and its specific substrate in kinase assay buffer.

    • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase assay buffer. The final reaction volume is 15 µL.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 15 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubation: Incubate the plate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection: Add 30 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes in the dark.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the cytotoxic effects of thienopyrimidine derivatives on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Thienopyrimidine derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the thienopyrimidine compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a no-cell control (medium only).

    • Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition:

    • After the incubation period, add 10-20 µL of MTT solution to each well.[12][13]

    • Incubate the plates for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[13]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14]

    • Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.[15]

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group.

    • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Signaling Pathways and Experimental Workflows

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[16][17] Its aberrant activation is a frequent event in many human cancers, making it a key target for cancer therapy.[16][17] Thienopyrimidine derivatives have been developed as potent inhibitors of PI3K, a central node in this pathway.[18][19]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes FLT3_Signaling_Pathway FLT3L FLT3 Ligand FLT3 FLT3 Receptor FLT3L->FLT3 Binds & Activates RAS_MAPK RAS/MAPK Pathway FLT3->RAS_MAPK PI3K_Akt PI3K/Akt Pathway FLT3->PI3K_Akt STAT5 STAT5 FLT3->STAT5 Proliferation Cell Proliferation RAS_MAPK->Proliferation Survival Cell Survival PI3K_Akt->Survival STAT5->Proliferation STAT5->Survival Kinase_Inhibitor_Screening_Workflow cluster_0 Biochemical Screening cluster_1 Cellular Characterization CompoundLibrary Thienopyrimidine Compound Library BiochemicalAssay In Vitro Kinase Assay (e.g., ADP-Glo) CompoundLibrary->BiochemicalAssay HitIdentification Hit Identification (IC50 Determination) BiochemicalAssay->HitIdentification CellBasedAssay Cell Viability Assay (e.g., MTT) HitIdentification->CellBasedAssay LeadOptimization Lead Optimization CellBasedAssay->LeadOptimization

References

Application Notes and Protocols for Cell-based Assays of Thieno[2,3-d]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the biological evaluation of thieno[2,3-d]pyrimidine compounds. The thieno[2,3-d]pyrimidine scaffold is a key heterocyclic motif investigated for its diverse pharmacological activities, particularly as anticancer and anti-inflammatory agents. These notes offer insights into relevant cell-based assays and provide step-by-step protocols to assess the efficacy and mechanism of action of this class of compounds.

Part 1: Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives

Thieno[2,3-d]pyrimidine derivatives have been extensively explored as potential anticancer agents, targeting various hallmarks of cancer, including uncontrolled cell proliferation, survival, and angiogenesis. Key molecular targets include protein kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Phosphoinositide 3-kinase (PI3K), as well as enzymes like Topoisomerase II.

Application Note 1: Assessing Antiproliferative Activity

A primary and crucial step in evaluating the anticancer potential of thieno[2,3-d]pyrimidine compounds is to determine their ability to inhibit the growth of cancer cells. The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

Data Presentation: Antiproliferative Activity of Thieno[2,3-d]pyrimidine Compounds

The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values of various thieno[2,3-d]pyrimidine derivatives against different human cancer cell lines.

Table 1: IC₅₀ Values of Thieno[2,3-d]pyrimidine Derivatives as Anticancer Agents

Compound IDTarget/ClassCell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
17f [1]VEGFR-2 InhibitorHCT-1162.80 ± 0.16SorafenibNot Specified
HepG24.10 ± 0.45
22 [2]VEGFR-2 InhibitorMCF-711.32 ± 0.32Not SpecifiedNot Specified
HepG216.66 ± 1.22
8d Cytotoxic AgentBHK17 µg/mLNot SpecifiedNot Specified
HUH-75.8 µg/mL
MCF-78.3 µg/mL
15 [3]Cytotoxic AgentA5490.94Not SpecifiedNot Specified
Compound l [4][5]Cytotoxic AgentMDA-MB-23127.6Paclitaxel29.3
Compound 8 [6]Topoisomerase II InhibitorHT-29Not SpecifiedEtoposide99.86 ± 5.02

Table 2: Kinase Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives

Compound IDTarget KinaseIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
17f [1]VEGFR-20.23 ± 0.03Sorafenib0.23 ± 0.04
22 [2]VEGFR-20.58Not SpecifiedNot Specified
8b [7]VEGFR-20.073Not SpecifiedNot Specified
8 [6]Topoisomerase II41.67 ± 3.89Etoposide99.86 ± 5.02
Experimental Protocol 1: MTT Assay for Cell Viability

This protocol outlines the determination of the cytotoxic effects of thieno[2,3-d]pyrimidine derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8]

Materials:

  • Thieno[2,3-d]pyrimidine compounds

  • Human cancer cell lines (e.g., MCF-7, HepG2, A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thieno[2,3-d]pyrimidine compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, using a dose-response curve.

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate prepare_compounds Prepare serial dilutions of compounds add_compounds Add compounds to cells prepare_compounds->add_compounds incubate_48_72h Incubate for 48-72h add_compounds->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Add solubilization solution incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Caption: Workflow for determining cell viability using the MTT assay.

Application Note 2: Elucidating the Mechanism of Action

To understand how thieno[2,3-d]pyrimidine compounds exert their anticancer effects, further assays are necessary. These include apoptosis assays to determine if the compounds induce programmed cell death and cell cycle analysis to investigate their impact on cell division.

Experimental Protocol 2: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes the detection of apoptosis in cancer cells treated with thieno[2,3-d]pyrimidine derivatives by flow cytometry using Annexin V-FITC and PI staining.[3][9]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Treated and untreated cancer cells

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cancer cells with the thieno[2,3-d]pyrimidine compound at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Interpretation of Results:

  • Annexin V-negative / PI-negative: Live cells

  • Annexin V-positive / PI-negative: Early apoptotic cells

  • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells

  • Annexin V-negative / PI-positive: Necrotic cells

Logic Diagram for Apoptosis Detection

Apoptosis_Detection cluster_cell_state Cell State cluster_staining Staining Profile live Live Cells annexin_neg_pi_neg Annexin V (-) / PI (-) live->annexin_neg_pi_neg early_apoptosis Early Apoptosis annexin_pos_pi_neg Annexin V (+) / PI (-) early_apoptosis->annexin_pos_pi_neg late_apoptosis Late Apoptosis / Necrosis annexin_pos_pi_pos Annexin V (+) / PI (+) late_apoptosis->annexin_pos_pi_pos necrosis Necrosis annexin_neg_pi_pos Annexin V (-) / PI (+) necrosis->annexin_neg_pi_pos

Caption: Interpretation of Annexin V and PI staining for apoptosis analysis.

Experimental Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol details the analysis of cell cycle distribution in cancer cells treated with thieno[2,3-d]pyrimidine compounds using PI staining and flow cytometry.[1][7][10][11][12]

Materials:

  • Treated and untreated cancer cells

  • 70% Ethanol (ice-cold)

  • PBS

  • PI/RNase Staining Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cancer cells with the compound of interest at a relevant concentration for a specified duration (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • Staining: Resuspend the cell pellet in PI/RNase Staining Buffer.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

Data Analysis: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined by analyzing the DNA content histograms.

Signaling Pathways Targeted by Thieno[2,3-d]pyrimidines

The following diagrams illustrate some of the key signaling pathways that are often targeted by thieno[2,3-d]pyrimidine-based inhibitors.

VEGFR-2 Signaling Pathway

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Raf Raf PLCg->Raf Akt Akt PI3K->Akt Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival Akt->Survival Migration Cell Migration Akt->Migration

Caption: Simplified VEGFR-2 signaling cascade.

PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates mTOR mTOR Akt->mTOR Proliferation Proliferation Akt->Proliferation Survival Survival Akt->Survival CellGrowth Cell Growth mTOR->CellGrowth

Caption: Overview of the PI3K/Akt signaling pathway.

EGFR Signaling Pathway

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2/Sos EGFR->Grb2 PI3K PI3K EGFR->PI3K Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival

Caption: Key pathways in EGFR signaling.

Topoisomerase II Mechanism of Action

TopoII_Mechanism cluster_steps Topoisomerase II Catalytic Cycle bind_g Binds G-segment DNA bind_t Binds T-segment DNA bind_g->bind_t cleave_g Cleaves G-segment bind_t->cleave_g pass_t Passes T-segment through break cleave_g->pass_t religate_g Religates G-segment pass_t->religate_g

Caption: Simplified mechanism of Topoisomerase II action.

Part 2: Anti-inflammatory Activity of Thieno[2,3-d]pyrimidine Derivatives

Certain thieno[2,3-d]pyrimidine derivatives have shown promise as anti-inflammatory agents. Their efficacy can be evaluated using in vivo models of inflammation and by measuring key inflammatory mediators.

Application Note 3: Assessing In Vivo Anti-inflammatory Effects

The carrageenan-induced paw edema model in rats is a classic and reliable method for screening acute anti-inflammatory activity.

Data Presentation: Anti-inflammatory Activity of Thieno[2,3-d]pyrimidine Compounds

Table 3: Effect of Thieno[2,3-d]pyrimidine Derivatives on Carrageenan-Induced Paw Edema in Rats

Compound IDDoseInhibition of Edema (%) after 3hReference CompoundDoseInhibition of Edema (%) after 3h
4c [13]Not Specified42Diclofenac SodiumNot Specified~48
4f [13]Not Specified~34Diclofenac SodiumNot Specified~48
4a [13]Not Specified~33Diclofenac SodiumNot Specified~48
4i [13]Not Specified~30Diclofenac SodiumNot Specified~48
4e [13]Not Specified~29Diclofenac SodiumNot Specified~48

Table 4: Effect of Thieno[2,3-d]pyrimidine Derivatives on PGE₂ Levels

Compound IDConcentrationPGE₂ in Blood Serum (pg/mL)Reference CompoundConcentrationPGE₂ in Blood Serum (pg/mL)
4c [13]Not Specified19DiclofenacNot Specified12
Experimental Protocol 4: Carrageenan-Induced Paw Edema in Rats

This protocol describes the induction of acute inflammation in rats and the evaluation of the anti-inflammatory effects of thieno[2,3-d]pyrimidine compounds.[5][14][15][16][17]

Materials:

  • Male Wistar rats (150-200 g)

  • Thieno[2,3-d]pyrimidine compounds

  • Carrageenan solution (1% w/v in saline)

  • Positive control (e.g., Diclofenac sodium)

  • Plethysmometer

Procedure:

  • Animal Grouping: Divide the rats into groups (n=6 per group): vehicle control, positive control, and test compound groups.

  • Compound Administration: Administer the test compounds and the positive control orally or intraperitoneally. The vehicle control group receives the vehicle only.

  • Inflammation Induction: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Paw_Edema_Workflow cluster_prep Preparation cluster_induction Inflammation Induction cluster_measurement Measurement & Analysis group_animals Group animals administer_compounds Administer compounds/vehicle group_animals->administer_compounds inject_carrageenan Inject carrageenan into paw administer_compounds->inject_carrageenan measure_volume Measure paw volume over time inject_carrageenan->measure_volume calculate_inhibition Calculate % inhibition of edema measure_volume->calculate_inhibition

References

Application Notes and Protocols for the Synthesis of 6-Substituted Thieno[2,3-d]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 6-substituted thieno[2,3-d]pyrimidine analogs. This class of compounds has garnered significant interest in medicinal chemistry due to their diverse biological activities, including potent anticancer and anti-inflammatory properties. The thieno[2,3-d]pyrimidine scaffold is considered a bioisostere of purine, allowing these analogs to interact with a variety of biological targets.[1][2][3] This document outlines a common synthetic strategy, detailed experimental procedures, and summarizes key quantitative data to aid in the development of novel therapeutic agents.

I. General Synthetic Strategy

A prevalent and effective method for the synthesis of 6-substituted thieno[2,3-d]pyrimidines involves a multi-step sequence. A common approach begins with a substituted bromo-aryl carboxylate and proceeds through key intermediates to construct the fused heterocyclic ring system.[4][5] The general workflow is depicted below.

Synthesis_Workflow BromoAryl Bromo-Aryl Carboxylate CoupledAlcohol Coupled Alcohol BromoAryl->CoupledAlcohol Sonogashira Coupling AlkyneAlcohol Alkyne Alcohol (e.g., 4-pentyn-1-ol) AlkyneAlcohol->CoupledAlcohol Aldehyde Aldehyde Intermediate CoupledAlcohol->Aldehyde Oxidation Thiophene Substituted Thiophene Aldehyde->Thiophene Gewald Reaction ThienoPyrimidineEster Thieno[2,3-d]pyrimidine Ester Thiophene->ThienoPyrimidineEster Cyclization ThienoPyrimidineAcid Thieno[2,3-d]pyrimidine Acid ThienoPyrimidineEster->ThienoPyrimidineAcid Hydrolysis CoupledProductEster Coupled Product (Ester) ThienoPyrimidineAcid->CoupledProductEster Amide Coupling GlutamateEster Diethyl-L-glutamate GlutamateEster->CoupledProductEster FinalProduct Final 6-Substituted Thieno[2,3-d]pyrimidine Analog CoupledProductEster->FinalProduct Saponification

Caption: General workflow for the synthesis of 6-substituted thieno[2,3-d]pyrimidine analogs.

II. Experimental Protocols

The following protocols are generalized from reported procedures and provide a starting point for the synthesis of various 6-substituted thieno[2,3-d]pyrimidine analogs.[4][6] Researchers should optimize conditions based on the specific substrates and desired final products.

Protocol 1: Sonogashira Coupling of Bromo-Aryl Carboxylates

This procedure describes the coupling of a bromo-aryl precursor with an alkyne alcohol.

  • To a solution of the bromo-aryl carboxylate in a suitable solvent (e.g., acetonitrile or DMF), add triphenylphosphine, copper(I) iodide, and a palladium catalyst such as PdCl₂(PPh₃)₂.

  • Add triethylamine (TEA) to the mixture, followed by the alkyne alcohol (e.g., 4-pentyn-1-ol or 5-hexyn-1-ol).

  • Heat the reaction mixture under microwave irradiation at 100 °C for 1 hour or at 70 °C for 12 hours.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture, dilute with a suitable solvent like ethyl acetate, and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the coupled alcohol.

Protocol 2: Oxidation of the Alcohol to the Aldehyde

This step converts the alcohol intermediate to the corresponding aldehyde.

  • Dissolve the coupled alcohol in a dry solvent such as dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add Dess-Martin periodinane portion-wise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

  • Extract the product with DCM, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to yield the crude aldehyde, which can often be used in the next step without further purification.

Protocol 3: Gewald Three-Component Reaction

This reaction constructs the thiophene ring.

  • In a microwave vial, combine the aldehyde intermediate, ethyl cyanoacetate, and elemental sulfur in ethanol.

  • Add triethylamine as a catalyst.

  • Heat the mixture under microwave irradiation at 100 °C.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the 2-aminothiophene derivative.

Protocol 4: Cyclization to form the Thieno[2,3-d]pyrimidine Core

This step forms the pyrimidine ring fused to the thiophene.

  • Combine the 2-aminothiophene derivative with chloroformamidine hydrochloride in dimethyl sulfone.

  • Heat the mixture at 120 °C for 4 hours.[6]

  • Cool the reaction mixture and add water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to yield the thieno[2,3-d]pyrimidine ester.

Protocol 5: Hydrolysis of the Ester

This protocol describes the conversion of the ester to the corresponding carboxylic acid.

  • Suspend the thieno[2,3-d]pyrimidine ester in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of sodium hydroxide (e.g., 1N NaOH).

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with a suitable acid (e.g., 1N HCl) to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with water, and dry to obtain the thieno[2,3-d]pyrimidine carboxylic acid.

Protocol 6: Amide Coupling with Diethyl-L-glutamate

This final coupling step attaches the L-glutamate moiety.

  • Dissolve the thieno[2,3-d]pyrimidine carboxylic acid in dry DMF.

  • Add a coupling reagent such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and N-methylmorpholine (NMM).

  • Add diethyl-L-glutamate hydrochloride to the reaction mixture.

  • Stir at room temperature for 2-4 hours until the reaction is complete.[6]

  • Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the final coupled product as an ester.

III. Quantitative Data

The following tables summarize representative reaction yields and biological activities for a series of 6-substituted thieno[2,3-d]pyrimidine analogs.

Table 1: Synthesis Yields for Key Intermediates and Final Products

Compound/StepDescriptionYield (%)Reference
14 Dess–Martin periodinane oxidation79–92%[4]
15 Gewald reaction40–71%[4]
16 Cyclization with chloroformamidine hydrochloride33–48%[4]
17 Hydrolysis of the methyl ester85–96%[4]
15a–c Sonogashira coupling44–46%[6]
3, 5, 9 Hydrogenation and saponification (2 steps)46–54%[6]
18a–d Sonogashira coupling66–84%[6]

Table 2: In Vitro Antiproliferative Activity of 6-Substituted Thieno[3,2-d]pyrimidine Analogs

CompoundA549 IC₅₀ (nM)HT-29 IC₅₀ (nM)MKN-45 IC₅₀ (nM)M14 IC₅₀ (nM)Reference
6d (p-Cl) 36002020[7]
6g (p-Me) 1201010[7]
6h (p-OMe) 44302010[7]

Table 3: Biological Activity of Thieno[2,3-d]pyrimidine Derivatives against MDA-MB-231 Breast Cancer Cells

CompoundR GroupIC₅₀ (μM)Reference
l m-ClPh27.6[8][9]
Paclitaxel (PTX) -29.3[8][9]

IV. Signaling Pathway and Mechanism of Action

Certain 6-substituted thieno[2,3-d]pyrimidine analogs have been identified as dual inhibitors of glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase), key enzymes in the de novo purine nucleotide biosynthesis pathway.[4][5] By inhibiting these enzymes, the compounds disrupt the production of purines, which are essential for DNA and RNA synthesis, thereby leading to cancer cell death.

Purine_Biosynthesis_Inhibition cluster_pathway De Novo Purine Biosynthesis cluster_inhibitor Inhibitor Action Precursors Precursors GAR GAR Precursors->GAR Multiple Steps FGAR FGAR GAR->FGAR GARFTase AICAR AICAR FGAR->AICAR Multiple Steps FAICAR FAICAR AICAR->FAICAR AICARFTase IMP IMP FAICAR->IMP IMP Cyclohydrolase Purines (ATP, GTP) Purines (ATP, GTP) IMP->Purines (ATP, GTP) Multiple Steps Inhibitor 6-Substituted Thieno[2,3-d]pyrimidine Analogs GARFTase GARFTase Inhibitor->GARFTase Inhibition AICARFTase AICARFTase Inhibitor->AICARFTase Inhibition

Caption: Inhibition of the de novo purine biosynthesis pathway by 6-substituted thieno[2,3-d]pyrimidine analogs.

These detailed notes and protocols serve as a valuable resource for researchers engaged in the synthesis and development of novel thieno[2,3-d]pyrimidine-based therapeutic agents. The provided methodologies and data can facilitate the efficient synthesis and evaluation of new analogs with improved potency and selectivity.

References

Application Notes and Protocols for the Derivatization of 6-Bromo-4-chlorothieno[2,3-d]pyrimidine at C4 and C6 Positions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the selective derivatization of 6-bromo-4-chlorothieno[2,3-d]pyrimidine, a versatile scaffold in medicinal chemistry. The presence of two distinct halogen atoms at the C4 and C6 positions allows for a stepwise and regioselective functionalization, enabling the synthesis of diverse libraries of compounds for drug discovery and development.

Introduction

The thieno[2,3-d]pyrimidine core is a privileged scaffold found in numerous biologically active molecules, including kinase inhibitors and anti-cancer agents. The strategic placement of a bromine atom at the C6 position and a chlorine atom at the C4 position on this scaffold provides two orthogonal handles for chemical modification. The greater reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions and the higher susceptibility of the C4 position to nucleophilic aromatic substitution (SNAr) allow for controlled, sequential derivatization. This document outlines detailed protocols for the selective functionalization at both positions, supported by quantitative data and experimental workflows.

Data Presentation

Table 1: Selective Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
EntryAmineSolventBaseTemp (°C)Time (h)Yield (%)
1AnilineEtOHEt3N80492
24-Fluoroanilinen-BuOHDIPEA100688
3PiperidineDMFK2CO3251295
4MorpholineMeCNNaHCO380891
5BenzylamineDioxaneCs2CO390585
Table 2: Selective Suzuki-Miyaura Coupling at the C6-Position
EntryBoronic AcidCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh3)4-K2CO3Dioxane/H2O901285
24-Methoxyphenylboronic acidPd2(dba)3XPhosK3PO4Toluene100891
33-Pyridinylboronic acidPd(dppf)Cl2-Na2CO3DMF110678
4Thiophene-2-boronic acidPd(OAc)2SPhosCsFTHF701682
54-Fluorophenylboronic acidPd(PPh3)4-K2CO3Dioxane/H2O901088

Experimental Protocols

Protocol 1: Selective Nucleophilic Aromatic Substitution at the C4-Position

This protocol describes the general procedure for the synthesis of 4-amino-6-bromothieno[2,3-d]pyrimidines.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Solvent (e.g., Ethanol, n-Butanol, DMF)

  • Base (e.g., Triethylamine (Et3N), Diisopropylethylamine (DIPEA), K2CO3)

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

  • TLC plates and developing chamber

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen solvent (e.g., ethanol), add the amine (1.2 eq) and the base (2.0 eq).

  • Stir the reaction mixture at the specified temperature (see Table 1) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash with a cold solvent. If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired 4-amino-6-bromothieno[2,3-d]pyrimidine.

  • Characterize the product by 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: Selective Suzuki-Miyaura Coupling at the C6-Position

This protocol describes the general procedure for the synthesis of 6-aryl-4-chlorothieno[2,3-d]pyrimidines.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4, Pd2(dba)3)

  • Ligand (if required, e.g., XPhos, SPhos)

  • Base (e.g., K2CO3, K3PO4, CsF)

  • Degassed solvent (e.g., Dioxane/Water, Toluene, DMF)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Argon or Nitrogen)

  • TLC plates and developing chamber

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.5 eq), the palladium catalyst (0.05 eq), ligand (if necessary, 0.1 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the specified temperature (see Table 2) with vigorous stirring.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired 6-aryl-4-chlorothieno[2,3-d]pyrimidine.

  • Characterize the product by 1H NMR, 13C NMR, and mass spectrometry.

Mandatory Visualizations

Derivatization_Workflow cluster_c4 C4 Derivatization cluster_c6 C6 Derivatization cluster_sequential Sequential Derivatization start This compound c4_reaction Nucleophilic Aromatic Substitution (SNAr) start->c4_reaction Route A c6_reaction Suzuki-Miyaura Coupling start->c6_reaction Route B c4_reagents Amine (R1-NH2) Base, Solvent c4_reagents->c4_reaction c4_product 4-(R1-Amino)-6-bromothieno[2,3-d]pyrimidine c4_reaction->c4_product c4_then_c6_reaction Suzuki-Miyaura Coupling c4_product->c4_then_c6_reaction Further Functionalization c6_reagents Arylboronic Acid (Ar-B(OH)2) Pd Catalyst, Base, Solvent c6_reagents->c6_reaction c6_product 6-Aryl-4-chlorothieno[2,3-d]pyrimidine c6_reaction->c6_product c6_then_c4_reaction Nucleophilic Aromatic Substitution (SNAr) c6_product->c6_then_c4_reaction Further Functionalization c4_then_c6_reagents Arylboronic Acid (Ar-B(OH)2) Pd Catalyst, Base, Solvent c4_then_c6_reagents->c4_then_c6_reaction final_product_A 4-(R1-Amino)-6-arylthieno[2,3-d]pyrimidine c4_then_c6_reaction->final_product_A c6_then_c4_reagents Amine (R1-NH2) Base, Solvent c6_then_c4_reagents->c6_then_c4_reaction final_product_B 4-(R1-Amino)-6-arylthieno[2,3-d]pyrimidine c6_then_c4_reaction->final_product_B

Caption: Stepwise derivatization workflow of this compound.

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pdii_complex Ar-Pd(II)L2-Br oxidative_addition->pdii_complex transmetalation Transmetalation pdii_complex->transmetalation pdii_aryl_complex Ar-Pd(II)L2-Ar' transmetalation->pdii_aryl_complex organoboron Ar'-B(OH)2 + Base organoboron->transmetalation reductive_elimination Reductive Elimination pdii_aryl_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product aryl_halide 6-Bromo-thienopyrimidine aryl_halide->oxidative_addition

Caption: Catalytic cycle for the Suzuki-Miyaura coupling at the C6 position.

SNAr_Mechanism reactants 4-Chloro-thienopyrimidine + Nucleophile (Nu-) transition_state Meisenheimer Complex (Intermediate) reactants->transition_state Nucleophilic Attack elimination Elimination of Cl- transition_state->elimination Aromatization product 4-Nu-thienopyrimidine elimination->product

Caption: Mechanism of nucleophilic aromatic substitution at the C4 position.

The Strategic Application of 6-Bromo-4-chlorothieno[2,3-d]pyrimidine in Fragment-Based Drug Design for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 6-Bromo-4-chlorothieno[2,3-d]pyrimidine is a key heterocyclic scaffold in medicinal chemistry, particularly in the realm of fragment-based drug design (FBDD) for the development of potent and selective kinase inhibitors. Its thienopyrimidine core is a bioisostere of purine, enabling it to effectively interact with the ATP-binding site of numerous kinases. The strategic placement of chloro and bromo substituents at the 4 and 6 positions, respectively, provides versatile synthetic handles for the generation of diverse fragment libraries, facilitating the exploration of chemical space around a target protein. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in FBDD campaigns.

Application Notes

The thieno[2,3-d]pyrimidine scaffold has been successfully utilized to develop inhibitors for a range of protein kinases implicated in cancer and other diseases. These include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Glycogen Synthase Kinase 3 beta (GSK-3β).[1][2][3] The 4-chloro position is readily displaced by various nucleophiles, such as amines, to introduce substituents that can interact with the hinge region of the kinase ATP-binding site. The 6-bromo position offers a site for further chemical elaboration through cross-coupling reactions, allowing for the exploration of the solvent-exposed region of the active site and the introduction of moieties that can enhance potency and selectivity.[4]

A fragment-based approach using the this compound core allows for the initial identification of low molecular weight fragments that bind to the target kinase with high ligand efficiency.[1] These initial hits can then be optimized through fragment growing, linking, or merging strategies to develop lead compounds with improved pharmacological properties.

Quantitative Data Summary

The following tables summarize the inhibitory activities of various thieno[2,3-d]pyrimidine derivatives against different protein kinases and cancer cell lines.

Table 1: Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives against Protein Kinases

Compound IDTarget KinaseIC50 (nM)Reference
1 EGFR< 1[2]
2 EGFR (L858R mutant)0.3[2]
3 VEGFR-2230[3]
4 GSK-3β10200[1]
5 Aurora A15[5]
6 c-Met35.7[4]

Table 2: Cytotoxicity of Thieno[2,3-d]pyrimidine Derivatives against Cancer Cell Lines

Compound IDCell LineIC50 (µM)Reference
RP-010 HCT116 (Colon)0.6[6]
RP-010 HCT115 (Colon)0.7[6]
9a HT-29 (Colon)1.21[7]
9a HepG-2 (Liver)6.62[7]
9a MCF-7 (Breast)7.2[7]
17f HCT-116 (Colon)2.80[3]
17f HepG2 (Liver)4.10[3]

Experimental Protocols

Protocol 1: Synthesis of a Thieno[2,3-d]pyrimidine-based Fragment Library

This protocol describes a general method for the synthesis of a diverse fragment library from this compound.

Materials:

  • This compound

  • A diverse set of primary and secondary amines

  • Diisopropylethylamine (DIPEA)

  • n-Butanol

  • Anhydrous solvents (e.g., Dioxane, Toluene)

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Various boronic acids or esters

  • Sodium carbonate solution (2M)

  • Silica gel for column chromatography

  • Standard laboratory glassware and purification equipment

Procedure:

  • Nucleophilic Aromatic Substitution at C4: a. Dissolve this compound (1 equivalent) in n-butanol. b. Add the desired amine (1.1 equivalents) and DIPEA (2 equivalents). c. Heat the reaction mixture at 80-100 °C for 2-4 hours, monitoring by TLC or LC-MS. d. Upon completion, cool the reaction, remove the solvent under reduced pressure, and purify the product by silica gel chromatography.

  • Suzuki Cross-Coupling at C6 (Fragment Growing): a. To a solution of the 4-amino-6-bromothieno[2,3-d]pyrimidine derivative (1 equivalent) in a mixture of dioxane and water, add the desired boronic acid or ester (1.2 equivalents), palladium catalyst (0.05 equivalents), and 2M sodium carbonate solution (2 equivalents). b. Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 90-110 °C for 4-12 hours. c. Monitor the reaction by TLC or LC-MS. d. After completion, cool the reaction, extract with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate. e. Purify the final fragment by silica gel chromatography.

Protocol 2: Fragment Screening using Surface Plasmon Resonance (SPR)

This protocol outlines a general procedure for primary fragment screening against a target kinase using SPR.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Target kinase

  • Thieno[2,3-d]pyrimidine fragment library

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., Glycine-HCl pH 2.5)

Procedure:

  • Protein Immobilization: a. Activate the sensor chip surface with a 1:1 mixture of EDC and NHS. b. Inject the target kinase (e.g., 50 µg/mL in 10 mM sodium acetate, pH 5.0) to achieve the desired immobilization level (e.g., 8000-12000 RU). c. Deactivate the remaining active esters with ethanolamine.

  • Fragment Screening: a. Prepare the fragment library in the running buffer at a suitable concentration (e.g., 100 µM). b. Inject the fragments over the immobilized kinase surface and a reference flow cell. c. Monitor the binding response in real-time. d. Regenerate the surface between fragment injections using the regeneration solution. e. Identify initial hits based on a predefined response threshold.

  • Hit Validation and Affinity Determination: a. For the identified hits, perform a dose-response analysis by injecting a series of fragment concentrations (e.g., 1 µM to 200 µM). b. Determine the equilibrium dissociation constant (Kd) by fitting the steady-state binding responses to a 1:1 binding model.

Protocol 3: X-ray Crystallography for Protein-Fragment Structure Determination

This protocol provides a general workflow for determining the crystal structure of a kinase in complex with a thienopyrimidine fragment.

Materials:

  • Purified and concentrated target kinase

  • Thieno[2,3-d]pyrimidine fragment hit

  • Crystallization screens and plates

  • Cryoprotectant

  • X-ray diffraction equipment (synchrotron or in-house source)

Procedure:

  • Co-crystallization or Soaking: a. Co-crystallization: Mix the target kinase with a molar excess of the fragment (e.g., 1:5 ratio) and set up crystallization trials using various screens. b. Soaking: Grow apo-crystals of the target kinase first. Then, transfer the crystals to a drop containing the cryoprotectant and the fragment at a high concentration (e.g., 1-10 mM) for a defined period (minutes to hours).

  • Crystal Harvesting and Data Collection: a. Harvest the crystals and flash-cool them in liquid nitrogen. b. Collect X-ray diffraction data at a synchrotron or in-house source.

  • Structure Determination and Refinement: a. Process the diffraction data. b. Solve the structure using molecular replacement with a known structure of the kinase. c. Refine the model and build the fragment into the observed electron density. d. Analyze the binding mode and interactions of the fragment with the protein.

Visualizations

FBDD_Workflow cluster_0 Fragment Library Generation cluster_1 Hit Identification cluster_2 Hit to Lead Optimization Start 6-Bromo-4-chlorothieno [2,3-d]pyrimidine Library Diverse Fragment Library Start->Library Chemical Synthesis Screening Biophysical Screening (e.g., SPR, DSF, NMR) Library->Screening Hits Fragment Hits (High Ligand Efficiency) Screening->Hits Structure Structural Biology (X-ray, NMR) Hits->Structure Optimization Structure-Guided Optimization (Growing, Linking, Merging) Structure->Optimization Lead Lead Compound (High Potency & Selectivity) Optimization->Lead EGFR_Signaling_Pathway EGFR EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Thienopyrimidine Inhibitor Inhibitor->EGFR

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-4-chlorothieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-Bromo-4-chlorothieno[2,3-d]pyrimidine synthesis.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the multi-step synthesis of this compound. The synthesis typically involves four key stages: the Gewald reaction to form a 2-aminothiophene, cyclization to the thieno[2,3-d]pyrimidin-4(3H)-one, bromination of the thiophene ring, and chlorination of the pyrimidinone.

Low Yield in Gewald Reaction (Step 1)

Question: My Gewald reaction to produce the initial 2-aminothiophene intermediate is resulting in a low yield. What are the potential causes and solutions?

Answer:

Low yields in the Gewald reaction can often be attributed to several factors. Here are some common issues and their remedies:

  • Inefficient Condensation: The initial Knoevenagel condensation between the ketone/aldehyde and the active methylene compound is crucial.

    • Solution: Ensure your reagents are pure and dry. The presence of water can hinder the reaction. The choice of base is also important; while morpholine is commonly used, triethylamine can be an effective and milder alternative.

  • Suboptimal Reaction Temperature: The reaction is typically run at room temperature or with gentle heating.

    • Solution: Monitor the reaction temperature. If the reaction is sluggish at room temperature, gentle warming to 40-50°C may improve the rate and yield. However, excessive heat can lead to side product formation.

  • Poor Quality of Elemental Sulfur: The reactivity of sulfur can vary.

    • Solution: Use finely powdered, high-purity sulfur to ensure better dispersion and reactivity in the reaction mixture.

Incomplete Cyclization to Thieno[2,3-d]pyrimidin-4(3H)-one (Step 2)

Question: I am having trouble with the cyclization of the 2-aminothiophene intermediate to form the pyrimidinone ring. What can I do to improve this step?

Answer:

Incomplete cyclization can be a significant bottleneck. Consider the following points:

  • Choice of Cyclizing Agent: Formamide is a common and effective reagent for this transformation.

    • Solution: Ensure an adequate excess of formamide is used, as it often serves as both the reagent and the solvent. Heating to a sufficiently high temperature (typically 150-180°C) is necessary to drive the reaction to completion.

  • Reaction Time: The reaction may require several hours at high temperatures.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, extending the reaction time or slightly increasing the temperature may be beneficial.

Poor Yield or Side Reactions in Bromination (Step 3)

Question: The bromination of my thieno[2,3-d]pyrimidin-4(3H)-one is giving a low yield of the desired 6-bromo product, and I am observing multiple spots on TLC. How can I optimize this step?

Answer:

Bromination of the electron-rich thiophene ring needs to be controlled to avoid over-bromination or other side reactions.

  • Brominating Agent: N-Bromosuccinimide (NBS) is a common and effective reagent for this purpose.

    • Solution: Use a stoichiometric amount of NBS. An excess of NBS can lead to di-brominated products. The reaction should be carried out in a suitable solvent, such as acetic acid or a chlorinated solvent, at room temperature or with gentle cooling.

  • Reaction Control: The reaction can be fast.

    • Solution: Add the brominating agent portion-wise to control the reaction rate and exotherm. Monitor the reaction closely by TLC to determine the endpoint and avoid prolonged reaction times.

Low Yield and Impurities in the Final Chlorination Step (Step 4)

Question: The final chlorination of 6-bromothieno[2,3-d]pyrimidin-4(3H)-one to this compound is resulting in a low yield and is difficult to purify. What are the critical parameters for this step?

Answer:

The chlorination step is often the most challenging. The choice of chlorinating agent and reaction conditions are critical for a successful outcome.[1]

  • Chlorinating Agent: Phosphorus oxychloride (POCl₃) is the most common reagent for this conversion.[2]

    • Solution: Use a sufficient excess of POCl₃, which can also serve as the solvent. In some cases, the addition of a catalytic amount of a tertiary amine base, such as N,N-diethylaniline, can facilitate the reaction.

  • Temperature Control: This is a crucial parameter.

    • Solution: The reaction temperature needs to be carefully controlled. For similar substrates, lower temperatures (e.g., 25-50°C) have been reported to favor the desired product, while higher temperatures (e.g., 80-110°C) can lead to a mixture of products and lower yields.[1] It is advisable to start at a lower temperature and slowly increase it while monitoring the reaction.

  • Work-up Procedure: Quenching the excess POCl₃ can be hazardous and can affect the product yield.

    • Solution: The reaction mixture should be cooled to room temperature and then slowly and carefully poured onto crushed ice with vigorous stirring. This should be done in a well-ventilated fume hood. The pH should then be carefully neutralized with a base, such as sodium bicarbonate solution, to precipitate the product.

Frequently Asked Questions (FAQs)

Q1: What is the overall expected yield for the four-step synthesis of this compound?

A1: The overall yield can vary significantly depending on the optimization of each step. A novel synthetic method has reported an overall yield of 56.9%.[3]

Q2: Are there any specific safety precautions I should take during this synthesis?

A2: Yes. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled with extreme care in a fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn. The quenching of POCl₃ should be done slowly and cautiously.

Q3: How can I purify the final product, this compound?

A3: The crude product obtained after the work-up of the chlorination step can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexanes. Column chromatography on silica gel can also be employed for further purification if necessary.

Q4: Can microwave irradiation be used to improve the synthesis?

A4: While not explicitly detailed for all steps of this specific synthesis in the provided literature, microwave-assisted organic synthesis has been shown to be beneficial for similar reactions, such as the Gewald reaction and subsequent cyclizations, often leading to reduced reaction times and improved yields.

Data Presentation

Table 1: Effect of Temperature on Chlorination Yield of a Thieno[2,3-d]pyrimidine Analog [1]

EntryReagentsTemperature (°C)Reaction OutcomeYield (%)
1POCl₃ / PCl₅25-50Desired chlorinated product85-90
2POCl₃ / PCl₅80-110Mixture of products28-68

This table illustrates the critical importance of temperature control in the chlorination step for a related compound, suggesting a similar sensitivity for the synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-bromothiophene-3-carbonitrile (Gewald Reaction Intermediate)
  • In a round-bottom flask equipped with a magnetic stirrer, combine bromoacetonitrile (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

  • To this suspension, add triethylamine (1.5 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water and collect the precipitated solid by filtration.

  • Wash the solid with water and a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the 2-aminothiophene intermediate.

Protocol 2: Synthesis of 6-Bromothieno[2,3-d]pyrimidin-4(3H)-one (Cyclization)
  • Combine the 2-amino-5-bromothiophene-3-carbonitrile intermediate (1.0 eq) with an excess of formamide (10-15 eq).

  • Heat the mixture to 160-170°C and maintain this temperature for 4-6 hours, or until TLC indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Add water to the mixture and collect the solid by filtration.

  • Wash the solid with water and then with ethanol.

  • Dry the product in an oven to yield the 6-bromothieno[2,3-d]pyrimidin-4(3H)-one.

Protocol 3: Synthesis of this compound (Chlorination)
  • In a fume hood, suspend 6-bromothieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq) in an excess of phosphorus oxychloride (POCl₃, 5-10 eq).

  • Add a catalytic amount of N,N-diethylaniline (0.1 eq).

  • Heat the mixture to reflux (around 100-110°C) and maintain for 2-4 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully, pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water.

  • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the product precipitates.

  • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent.

Visualizations

experimental_workflow start Starting Materials (Bromoacetonitrile, Malononitrile, Sulfur) gewald Step 1: Gewald Reaction (Base, e.g., Triethylamine) start->gewald intermediate1 2-Amino-5-bromothiophene -3-carbonitrile gewald->intermediate1 cyclization Step 2: Cyclization (Formamide, Heat) intermediate1->cyclization intermediate2 6-Bromothieno[2,3-d]pyrimidin -4(3H)-one cyclization->intermediate2 chlorination Step 3: Chlorination (POCl3, Heat) intermediate2->chlorination final_product 6-Bromo-4-chlorothieno [2,3-d]pyrimidine chlorination->final_product

Caption: Overall synthetic workflow for this compound.

troubleshooting_chlorination start Low Yield in Chlorination Step? check_temp Was the reaction temperature too high (>80°C)? start->check_temp Yes incomplete_reaction Is the reaction incomplete (starting material remains)? start->incomplete_reaction No high_temp High temperature can lead to side products and decomposition. Action: Lower the reaction temperature to 50-70°C. check_temp->high_temp workup_issue Was there an issue during work-up? incomplete_reaction->workup_issue No extend_time Action: Extend the reaction time or add a catalytic amount of N,N-diethylaniline. incomplete_reaction->extend_time Yes improper_quench Improper quenching of POCl3 can lead to product loss. Action: Ensure slow and careful addition to ice-water with vigorous stirring. workup_issue->improper_quench

Caption: Troubleshooting decision tree for the chlorination step.

References

Technical Support Center: Purification of 6-Bromo-4-chlorothieno[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully purifying 6-Bromo-4-chlorothieno[2,3-d]pyrimidine derivatives using chromatography. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and illustrative data to streamline your purification workflow.

Troubleshooting Guide

This section addresses common issues encountered during the chromatographic purification of this compound derivatives and offers practical solutions.

Problem Potential Cause Solution
Poor Separation of Product and Impurities Inappropriate Mobile Phase: The polarity of the eluent may not be optimal for resolving the target compound from impurities with similar polarities.Optimize the Mobile Phase: Systematically vary the solvent ratio in your mobile phase. For normal-phase chromatography on silica gel, if your compound has a high Rf value, decrease the polarity of the mobile phase (e.g., increase the proportion of hexane in an ethyl acetate/hexane mixture). Conversely, if the Rf is too low, increase the eluent polarity. Consider trying different solvent systems altogether.[1]
Co-elution of Isomers: Structural isomers can be particularly challenging to separate.High-Resolution Techniques: Employ high-performance liquid chromatography (HPLC) with a high-resolution column. Experiment with different stationary phases (e.g., C18, phenyl-hexyl) and mobile phase modifiers.
Peak Tailing in HPLC or Streaking in TLC/Flash Chromatography Secondary Interactions with Stationary Phase: The basic nitrogen atoms in the pyrimidine ring can interact strongly with acidic silanol groups on the silica gel surface, leading to tailing.[1]Use Mobile Phase Additives: Add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase to neutralize the acidic sites on the silica gel. For acidic compounds, adding a small amount of a weak acid like formic acid or acetic acid can improve peak shape.
Column Overload: Exceeding the loading capacity of the column can lead to broad, tailing peaks.Reduce Sample Load: Decrease the amount of crude material loaded onto the column. As a general guideline for flash chromatography, the sample load should be about 1-10% of the silica gel weight, depending on the separation difficulty.
Inappropriate Sample Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause band broadening.Use a Weak Sample Solvent: Dissolve the sample in the weakest possible solvent that provides adequate solubility, ideally the mobile phase itself or a less polar solvent.
Product Decomposition on the Column Acid-Sensitivity of the Compound: The acidic nature of silica gel can cause degradation of acid-labile compounds.Deactivate the Silica Gel: Pre-treat the silica gel with a base like triethylamine. Alternatively, use a different stationary phase such as neutral or basic alumina. A 2D TLC can help determine if your compound is unstable on silica.[2]
No Compound Eluting from the Column Compound is Too Polar: The compound may be irreversibly adsorbed to the stationary phase due to very high polarity.Increase Mobile Phase Polarity Drastically: If using a gradient, increase the percentage of the more polar solvent. For isocratic elution, switch to a much more polar solvent system. In extreme cases, reverse-phase chromatography might be a better option.
Compound Precipitation on the Column: The compound may have precipitated at the top of the column due to poor solubility in the mobile phase.Improve Solubility: Ensure the sample is fully dissolved before loading. Consider a different mobile phase in which the compound is more soluble.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a flash chromatography method for my this compound derivative?

A1: A good starting point is to perform thin-layer chromatography (TLC) using a silica gel plate. A mixture of ethyl acetate and hexane is a common and effective mobile phase for this class of compounds. Aim for an Rf value of 0.2-0.3 for your target compound in the desired solvent system on the TLC plate. This Rf value generally translates well to good separation in flash column chromatography.

Q2: How can I improve the resolution between two closely eluting spots on a TLC?

A2: To improve resolution, you can try changing the solvent system. Experiment with different ratios of your current solvents or introduce a third solvent to modify the selectivity. Solvents from different selectivity groups (e.g., alcohols, ethers, chlorinated solvents) can significantly alter the separation.

Q3: My compound is not UV active. How can I visualize it on a TLC plate and monitor the column fractions?

A3: If your compound is not UV active, you can use a variety of staining techniques. A common general-purpose stain is potassium permanganate (KMnO4), which reacts with many organic compounds. Other stains like iodine vapor or specific stains for certain functional groups can also be employed.

Q4: What is the recommended sample loading capacity for a flash chromatography column?

A4: The sample loading capacity depends on the difficulty of the separation. For a relatively easy separation (large ΔRf between your product and impurities), you can load up to 10% of the silica gel weight. For more challenging separations, a lower loading of 1-2% is recommended to achieve good resolution.

Q5: When should I consider using HPLC instead of flash chromatography for purification?

A5: HPLC is preferred when you need higher purity (>99%), are dealing with very small quantities of material, or when impurities are very close in polarity to your product and cannot be resolved by flash chromatography. Preparative HPLC can be used to purify larger quantities, but it is generally more expensive and time-consuming than flash chromatography.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) Analysis

A crucial first step in developing a purification method is to analyze the crude reaction mixture by TLC to determine the optimal mobile phase.

  • Plate Preparation: Use a silica gel coated TLC plate (e.g., silica gel 60 F254).

  • Spotting: Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of the TLC plate.

  • Development: Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., a mixture of ethyl acetate and hexane). Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and mark the solvent front. Visualize the spots under a UV lamp (254 nm and/or 365 nm). If the compounds are not UV active, use an appropriate stain.

  • Rf Calculation: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

An ideal Rf for the target compound for flash chromatography is between 0.2 and 0.3.

Protocol 2: Flash Column Chromatography

This protocol provides a general procedure for purifying this compound derivatives.

  • Column Packing:

    • Select a column of appropriate size based on the amount of crude material.

    • Securely clamp the column in a vertical position.

    • Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen mobile phase (determined by TLC).

    • Pour the slurry into the column, allowing the silica to settle without air bubbles.

    • Add a protective layer of sand on top of the packed silica gel.

    • Equilibrate the column by running the mobile phase through it until the pack is stable.

  • Sample Loading:

    • Wet Loading: Dissolve the crude sample in a minimal amount of the mobile phase or a less polar solvent. Carefully load the solution onto the top of the silica gel bed.

    • Dry Loading: Dissolve the crude sample in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.

    • Collect fractions in test tubes or vials.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the purified product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified compound.

Protocol 3: High-Performance Liquid Chromatography (HPLC) Method Development

For high-purity requirements, HPLC is the method of choice. A "scouting gradient" is an efficient way to start method development.

  • Column: A good starting point is a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid or trifluoroacetic acid (TFA).

    • Solvent B: Acetonitrile or methanol with 0.1% formic acid or TFA.

  • Scouting Gradient:

    • Run a linear gradient from 5% to 95% Solvent B over 15-20 minutes.

    • This initial run will indicate the approximate elution conditions for your compound.

  • Method Optimization:

    • Based on the scouting run, develop a more focused gradient or an isocratic method to optimize the separation of your target compound from impurities.

    • Adjust the gradient slope, initial and final mobile phase compositions, and run time to achieve the desired resolution.

  • Preparative HPLC:

    • Once an analytical method is optimized, it can be scaled up to a preparative column for purification of larger quantities. The flow rate and injection volume will need to be adjusted according to the column dimensions.

Data Presentation

The following tables provide representative data for the purification of a hypothetical this compound derivative. Note: These are illustrative examples, and actual results will vary depending on the specific derivative and impurities.

Table 1: TLC Analysis of a Crude this compound Derivative

Mobile Phase (Ethyl Acetate:Hexane)Rf of Starting MaterialRf of ProductRf of Impurity 1Rf of Impurity 2
1:90.100.250.400.05
2:80.220.450.650.12
3:70.350.600.800.20

Based on this data, a 1:9 or 2:8 mixture of ethyl acetate:hexane would be a good starting point for flash chromatography.

Table 2: Illustrative Flash Chromatography Purification Data

ParameterValue
Crude Sample Weight 500 mg
Silica Gel Weight 25 g (50:1 ratio)
Column Dimensions 2.5 cm diameter x 20 cm length
Mobile Phase Gradient: 10% to 30% Ethyl Acetate in Hexane
Fractions Collected 50 x 10 mL
Pure Fractions (by TLC) 15 - 25
Isolated Yield of Pure Product 350 mg
Purity (by HPLC) >98%

Table 3: Representative HPLC Analytical Data

CompoundRetention Time (min)Peak Area (%)
Impurity 13.52.1
This compound Derivative 8.2 97.5
Impurity 29.10.4

Conditions: C18 column (4.6 x 150 mm, 5 µm), 1 mL/min flow rate, detection at 254 nm. Gradient: 40-80% Acetonitrile in Water (with 0.1% TFA) over 15 minutes.

Visualizations

Experimental_Workflow cluster_prep Preparation & Analysis cluster_purification Purification cluster_analysis Analysis & Final Product Crude Crude Product TLC TLC Analysis Crude->TLC Spot Flash Flash Chromatography TLC->Flash Optimized Mobile Phase HPLC Preparative HPLC TLC->HPLC Method Development Fractions Collect & Analyze Fractions (TLC) Flash->Fractions HPLC->Fractions Pure Pure Product Fractions->Pure Combine Pure Fractions Analysis Purity Check (HPLC/NMR) Pure->Analysis

Caption: Experimental workflow for the purification of this compound derivatives.

Troubleshooting_Logic node_issue Inappropriate Mobile Phase or Co-elution node_solution Optimize Mobile Phase Use HPLC node_issue->node_solution Solution Start Chromatography Issue? PoorSep Poor Separation? Start->PoorSep Tailing Peak Tailing? Start->Tailing Decomp Decomposition? Start->Decomp PoorSep->node_issue Yes node_issue2 Secondary Interactions or Column Overload Tailing->node_issue2 Yes node_issue3 Acidic Silica Gel Decomp->node_issue3 Yes node_solution2 Add Triethylamine Reduce Sample Load node_issue2->node_solution2 Solution node_solution3 Use Neutral Alumina or Deactivated Silica node_issue3->node_solution3 Solution

Caption: A logical flowchart for troubleshooting common chromatography issues.

References

Technical Support Center: Synthesis of Thieno[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of thieno[2,3-d]pyrimidines.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of thieno[2,3-d]pyrimidines?

A1: The most prevalent synthetic strategies commence with the construction of a substituted 2-aminothiophene ring, which is then followed by the annulation of the pyrimidine ring. The key precursors are typically 2-aminothiophene-3-carbonitriles or 2-aminothiophene-3-carboxamides, which are readily synthesized through the Gewald reaction.

Q2: What is the Gewald reaction and why is it a cornerstone in thieno[2,3-d]pyrimidine synthesis?

A2: The Gewald reaction is a one-pot multicomponent reaction that synthesizes a substituted 2-aminothiophene from a ketone or aldehyde, an activated nitrile (like malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[1] It is a crucial first step because it efficiently provides the 2-aminothiophene scaffold, which is the direct precursor for the subsequent cyclization to form the thieno[2,3-d]pyrimidine core.[2]

Q3: What are the principal methods for the cyclization of 2-aminothiophenes to form the pyrimidine ring?

A3: Several methods are employed for the cyclization step, depending on the desired substitution pattern on the pyrimidine ring:

  • Reaction with Formamide or Formic Acid: Heating a 2-aminothiophene-3-carboxamide or -carbonitrile with formamide or formic acid is a common method to yield unsubstituted thieno[2,3-d]pyrimidin-4(3H)-ones.

  • Reaction with N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA) and Amines (Dimroth Rearrangement): This is a versatile method for preparing N-substituted 4-aminothieno[2,3-d]pyrimidines. The 2-aminothiophene-3-carbonitrile is first reacted with DMF-DMA to form an intermediate, which then undergoes a Dimroth rearrangement upon reaction with a primary amine.[3]

  • Reaction with Acyl Chlorides or Anhydrides: Treatment of 2-aminothiophenes with acyl chlorides or anhydrides can lead to the formation of 2-substituted thieno[2,3-d]pyrimidin-4(3H)-ones.[3]

Q4: What are the benefits of using microwave-assisted synthesis for thieno[2,3-d]pyrimidines?

A4: Microwave irradiation offers several advantages over conventional heating methods in the synthesis of thieno[2,3-d]pyrimidines. It can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields and purity of the final product by minimizing the formation of byproducts.[4][5] This is particularly beneficial for both the Gewald reaction and the subsequent cyclization steps.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Thieno[2,3-d]pyrimidine

Possible Cause 1.1: Incomplete or Failed Gewald Reaction

The purity and yield of the initial 2-aminothiophene precursor are critical. An incomplete or low-yielding Gewald reaction will directly impact the overall yield of the final product.

  • Suggested Solution:

    • Optimize Reaction Conditions: The Gewald reaction is sensitive to the nature of the reactants and the base used. Ensure the correct stoichiometry of reactants and catalyst. Morpholine or triethylamine are commonly used bases.

    • Monitor the Reaction: Follow the progress of the reaction using Thin Layer Chromatography (TLC) to ensure the complete consumption of starting materials.

    • Purification of the Intermediate: Purify the 2-aminothiophene precursor by recrystallization or column chromatography before proceeding to the cyclization step to remove any unreacted starting materials or byproducts from the Gewald reaction.

Possible Cause 1.2: Inefficient Cyclization

The cyclization of the 2-aminothiophene to the thieno[2,3-d]pyrimidine can be challenging and may not proceed to completion.

  • Suggested Solution:

    • Increase Reaction Temperature and Time: Some cyclization reactions require high temperatures and prolonged reaction times to proceed to completion. Consider increasing the temperature or extending the reaction time, while monitoring for potential decomposition.

    • Employ Microwave Irradiation: As mentioned in the FAQs, microwave synthesis can dramatically improve the efficiency of the cyclization step, leading to higher yields in a shorter amount of time.[4][5]

    • Choice of Cyclizing Agent and Catalyst: The choice of cyclizing agent is crucial. For the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones from 2-aminothiophene-3-carbonitriles, using formic acid with a catalytic amount of a strong acid like sulfuric acid can be effective. For N-substituted analogs, the DMF-DMA route followed by a Dimroth rearrangement is often successful.[3]

Problem 2: Formation of Significant Side Products

Possible Side Reaction 2.1: Hydrolysis of Nitrile or Amide Functionalities

Under acidic or basic conditions, the nitrile or amide group at the 3-position of the 2-aminothiophene precursor can be susceptible to hydrolysis, leading to the formation of the corresponding carboxylic acid or carboxamide. This hydrolyzed product may not cyclize efficiently or may lead to unwanted byproducts.

  • Mechanism: The hydrolysis is a nucleophilic attack of water or hydroxide on the carbon of the nitrile or amide group.

  • Avoidance and Troubleshooting:

    • Use Anhydrous Conditions: Ensure that all solvents and reagents are dry, especially when using acid or base catalysts.

    • Control Reaction Temperature: Avoid excessively high temperatures that can promote hydrolysis.

    • Purification: If hydrolysis occurs, the resulting carboxylic acid may be separable from the desired product by extraction with a basic aqueous solution.

Possible Side Reaction 2.2: Dimerization of the 2-Aminothiophene Precursor

Under certain conditions, particularly oxidative conditions, 2-aminothiophenes can undergo dimerization.[6] This can be a significant side reaction, reducing the amount of precursor available for the desired cyclization.

  • Mechanism: The exact mechanism can vary, but it often involves the oxidation of the amino group, leading to the formation of a reactive intermediate that can then dimerize.

  • Avoidance and Troubleshooting:

    • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

    • Avoid Oxidizing Agents: Ensure that no adventitious oxidizing agents are present in the reaction mixture.

    • Chromatographic Separation: Dimeric byproducts are typically higher in molecular weight and can often be separated from the desired product by column chromatography.

Possible Side Reaction 2.3: Incomplete or Alternative Cyclization Pathways

In some cases, the cyclization may not proceed as expected, leading to incompletely cyclized intermediates or products from alternative cyclization pathways. For example, when using DMF-DMA, the intermediate formamidine may be isolated if the subsequent cyclization with an amine does not go to completion.

  • Mechanism: The formation of these products is often a result of unfavorable kinetics for the desired cyclization pathway or the presence of competing reactive sites.

  • Avoidance and Troubleshooting:

    • Optimize Reaction Conditions: Carefully control the reaction temperature, time, and stoichiometry of the reagents to favor the desired cyclization.

    • Use of Catalysts: For the Dimroth rearrangement, the use of an acid catalyst is often necessary to promote the cyclization of the intermediate.[3]

    • Characterize Byproducts: If a significant byproduct is formed, it is crucial to isolate and characterize it to understand the underlying side reaction and devise a strategy to prevent it.

Data Presentation

The following table summarizes the reported yields for the synthesis of various thieno[2,3-d]pyrimidine derivatives under different reaction conditions. This data can help researchers select an appropriate synthetic route based on the desired product and available resources.

Starting MaterialCyclization Reagent(s)Reaction ConditionsProductYield (%)Reference
2-Aminothiophene-3-carbonitrile derivativeAcyl chloride, HCl, EthanolReflux2-Substituted-thieno[2,3-d]pyrimidin-4-one-[3]
2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrileDMF-DMA, then various anilinesMicrowave irradiationN-Aryl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amines31-83[3]
2-Aminothiophene-3-carboxamide derivativeFormamideConventional heatingThieno[2,3-d]pyrimidin-4(3H)-one60-65[5]
2-Aminothiophene-3-carboxylic acid derivativeFormamideMicrowave irradiationThieno[2,3-d]pyrimidin-4(3H)-oneHigh[4]

Experimental Protocols

Protocol 1: Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

  • To a mixture of cyclohexanone (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol, add triethylamine (1.5 eq) dropwise at room temperature.

  • Stir the reaction mixture at 50 °C and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain the pure 2-aminothiophene precursor.

Protocol 2: Cyclization of 2-Aminothiophene-3-carbonitrile with Formamide

  • A mixture of the 2-aminothiophene-3-carbonitrile (1.0 eq) and an excess of formamide (10-20 eq) is heated at 150-180 °C.

  • The reaction is monitored by TLC until the starting material is consumed.

  • After cooling to room temperature, the reaction mixture is poured into water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Protocol 3: Synthesis of N-Aryl-thieno[2,3-d]pyrimidin-4-amines via Dimroth Rearrangement

  • A mixture of the 2-aminothiophene-3-carbonitrile (1.0 eq) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.0-3.0 eq) is heated, often under microwave irradiation (e.g., 100-150 °C for 10-30 minutes), until the formation of the intermediate N'-(3-cyanothiophen-2-yl)-N,N-dimethylformimidamide is complete (monitored by TLC).

  • The excess DMF-DMA is removed under reduced pressure.

  • To the crude intermediate, add the desired aniline (1.1-1.5 eq) and a catalytic amount of a protic acid (e.g., acetic acid or p-toluenesulfonic acid).

  • The mixture is heated (conventionally or under microwave irradiation) until the Dimroth rearrangement is complete.

  • The reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization or column chromatography.

Mandatory Visualizations

Synthetic_Pathway Ketone Ketone/Aldehyde Gewald Gewald Reaction Ketone->Gewald Nitrile Activated Nitrile Nitrile->Gewald Sulfur Sulfur Sulfur->Gewald Precursors Starting Materials Aminothiophene 2-Aminothiophene Precursor Gewald->Aminothiophene Cyclization Cyclization Aminothiophene->Cyclization Thienopyrimidine Thieno[2,3-d]pyrimidine Cyclization->Thienopyrimidine

Caption: General synthetic pathway to thieno[2,3-d]pyrimidines.

Dimerization_Side_Reaction cluster_main Main Reaction Pathway cluster_side Side Reaction Aminothiophene 2-Aminothiophene Cyclization Desired Cyclization Aminothiophene->Cyclization Product Thieno[2,3-d]pyrimidine Cyclization->Product Dimerization Oxidative Dimerization Byproduct Dimeric Byproduct Dimerization->Byproduct Aminothiophene_side->Dimerization

Caption: Potential dimerization side reaction of the 2-aminothiophene precursor.

Troubleshooting_Workflow Start Low Yield of Thieno[2,3-d]pyrimidine Check_Precursor Check Purity and Yield of 2-Aminothiophene Precursor Start->Check_Precursor Optimize_Gewald Optimize Gewald Reaction (Catalyst, Temp, Time) Check_Precursor->Optimize_Gewald Low/Impure Check_Cyclization Evaluate Cyclization Step Check_Precursor->Check_Cyclization Good Optimize_Gewald->Check_Precursor Optimize_Cyclization Optimize Cyclization (Reagent, Temp, Time, MW) Check_Cyclization->Optimize_Cyclization Inefficient Analyze_Byproducts Isolate and Characterize Major Byproducts Check_Cyclization->Analyze_Byproducts Byproducts Observed End Improved Yield Optimize_Cyclization->End Analyze_Byproducts->Optimize_Cyclization

Caption: Troubleshooting workflow for low yield in thieno[2,3-d]pyrimidine synthesis.

References

Technical Support Center: Optimizing Suzuki Coupling for 6-Bromo-4-chlorothieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki coupling reaction for 6-bromo-4-chlorothieno[2,3-d]pyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the Suzuki coupling of this compound?

The Suzuki coupling is expected to occur selectively at the 6-position (C-Br bond). The relative reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the order: I > OTf > Br >> Cl.[1] The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond, allowing for selective functionalization at the C-6 position while leaving the C-4 chloro group intact for potential subsequent transformations.

Q2: What are the essential components for this Suzuki coupling reaction?

A successful Suzuki coupling requires the following key components:

  • Aryl Halide: this compound.

  • Organoboron Reagent: An aryl or heteroaryl boronic acid or a more stable boronate ester (e.g., pinacol ester).

  • Palladium Catalyst: A source of palladium(0), either directly or generated in situ from a palladium(II) precatalyst.[2]

  • Ligand: Typically a phosphine-based ligand that stabilizes the palladium center and facilitates the catalytic cycle.

  • Base: An inorganic or organic base is crucial for activating the boronic acid to facilitate transmetalation.[3]

  • Solvent: An appropriate solvent system, often a mixture of an organic solvent and water, to dissolve the reagents.[4]

Q3: What are the primary side reactions, and how can they be minimized?

The most common side reactions include:

  • Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene, which can be exacerbated by high temperatures.[5] Minimizing this can be achieved by using fresh, high-purity boronic acid, employing more stable boronate esters (e.g., MIDA or pinacol esters), or using milder bases like potassium fluoride (KF).[1][2]

  • Dehalogenation: The starting material can lose its bromine atom, being replaced by hydrogen. This is a known side reaction with palladium catalysts.[6] It can sometimes be suppressed by using milder reaction conditions or different catalyst/ligand systems.

  • Homocoupling: The reaction of two boronic acid molecules to form a biaryl byproduct. This can be reduced by ensuring the reaction mixture is thoroughly degassed to remove oxygen and by using a catalyst system that promotes efficient cross-coupling over homocoupling.[2][7]

Q4: Can microwave irradiation improve my reaction?

Yes, microwave-assisted procedures can be highly effective for Suzuki couplings involving pyrimidine scaffolds.[8] This technique often leads to dramatically shorter reaction times (e.g., 15-30 minutes compared to several hours) and can improve yields, sometimes with very low catalyst loading (e.g., 0.5 mol%).[8][9]

Troubleshooting Guides

This section provides specific advice for common experimental issues in a question-and-answer format.

Problem: My reaction is sluggish or fails to proceed to completion.

Q: I observe little to no product formation. How can I determine if my catalyst, solvent, or base is the issue?

A: A systematic screening of reaction parameters is the most effective approach. Since aryl chlorides are generally less reactive than bromides, the C-Br bond on your substrate is the target, but an efficient catalyst system is still paramount.[5]

  • Catalyst and Ligand: The choice of palladium source and ligand is critical. While Pd(PPh₃)₄ is a common starting point, more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands can significantly improve catalytic activity, especially for heteroaromatic substrates.[2][3]

  • Base and Solvent: The base and solvent are often interdependent. An inorganic base requires some water for solubility, creating a biphasic system.[4] A common starting point is K₂CO₃ or K₃PO₄ in a dioxane/water or toluene/water mixture.[8][10] If protodeboronation is an issue, consider switching to an anhydrous solvent like DMF or using KF as the base.[11]

Problem: I'm observing significant side product formation.

Q: I see a lot of dehalogenation (loss of bromine) in my starting material. How can I prevent this?

A: Dehalogenation can be a persistent issue.[6] Consider the following adjustments:

  • Lower the Temperature: High temperatures can promote this side reaction.

  • Change the Ligand: Some ligands are more prone to promoting dehalogenation. Screening different ligands may identify a system that favors cross-coupling.

  • Check Reagent Purity: Impurities in the solvent or base could contribute to this pathway.

Q: My boronic acid is decomposing, leading to low yields. What can I do?

A: This is likely due to protodeboronation.[2] To mitigate this:

  • Use a Boronate Ester: Pinacol (BPin) or MIDA boronates are generally more stable than the corresponding boronic acids and are less prone to premature decomposition.[1]

  • Use Anhydrous Conditions: If possible, run the reaction under strictly anhydrous conditions with a base like KF or Cs₂CO₃ in a solvent like dioxane or toluene.[6][11]

  • Optimize Reaction Time: Abbreviated reaction times can be beneficial, as prolonged heating increases the likelihood of protodeboronation. This is where microwave heating can be particularly advantageous.[12]

Q: I am getting a lot of homocoupling of my boronic acid. Why is this happening?

A: Homocoupling is often caused by the presence of oxygen or a slow oxidative addition step.[2]

  • Ensure Thorough Degassing: Before adding the catalyst, thoroughly degas your solvent and reaction mixture by bubbling an inert gas (like argon or nitrogen) through it or by using freeze-pump-thaw cycles.

  • Use a Pre-catalyst: Modern palladium pre-catalysts (e.g., Buchwald G3 or G4 pre-catalysts) are designed for rapid and efficient generation of the active Pd(0) species, which can help the cross-coupling pathway outcompete homocoupling.[7]

Problem: I am having difficulty purifying my final product.

Q: My product co-elutes with the starting material or byproducts during column chromatography. What are my options?

A: Purification can be challenging.[13]

  • Optimize Chromatography: Experiment with different solvent systems for flash chromatography. A switch from ethyl acetate/hexane to dichloromethane/methanol or using a gradient elution might improve separation.[13] Adding a small amount of a modifier like triethylamine (for basic compounds) can sometimes help.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

  • Drive the Reaction to Completion: The best way to avoid purifying product away from starting material is to ensure the reaction goes to completion. Use a slight excess (1.1-1.2 equivalents) of the boronic acid to consume all the aryl bromide.

Data Presentation: Optimizing Reaction Components

The following tables summarize recommended starting points for screening various reaction components.

Table 1: Catalyst and Ligand Screening for Suzuki Coupling

Catalyst (mol%)Ligand (mol%)Temperature (°C)Notes
Pd(PPh₃)₄ (2-5%)-80-100A common, readily available starting point.[10]
Pd₂(dba)₃ (1-2%)SPhos (2-4%)80-110Buchwald ligand effective for heteroaryl couplings.[7]
Pd(dppf)Cl₂ (2-5%)-80-100Often robust and effective for a range of substrates.[8]
XPhos Pd G3 (1-3%)-RT - 100Highly active precatalyst, good for challenging couplings.

Table 2: Guide to Solvent and Base Selection

Solvent SystemBase (Equivalents)Typical Use CasePotential Issues
1,4-Dioxane / H₂O (4:1)K₂CO₃ (2-3 eq.)General purpose, good solubility for many reagents.[8]Potential for boronic acid decomposition.
Toluene / H₂O (4:1)K₃PO₄ (2-3 eq.)Good for many systems; K₃PO₄ is a strong, effective base.[10]Can be a sluggish system; may require higher temperatures.
DMF (anhydrous)Cs₂CO₃ (2-3 eq.)For base-sensitive substrates or to avoid protodeboronation.[11]Difficult to remove; requires high-purity solvent.
THF / H₂O (4:1)KF (3 eq.)Milder conditions; KF can prevent hydrolysis of sensitive groups.[3]Reactions can be slower compared to stronger bases.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling using Pd(PPh₃)₄

  • To a reaction flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.5 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add 1,4-dioxane and water (e.g., in a 4:1 ratio) that have been previously degassed.

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.) to the mixture.

  • Heat the reaction mixture to 90-100 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Protocol 2: Microwave-Assisted Suzuki Coupling Procedure

  • In a microwave reaction vial, combine this compound (1.0 eq.), the arylboronic acid (1.2 eq.), K₂CO₃ (2.5 eq.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 eq.).[8]

  • Add degassed 1,4-dioxane and water (4:1 ratio).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 15-30 minutes).[8]

  • After cooling, work up the reaction as described in Protocol 1.

Visualizations

Suzuki_Workflow reagents Reagent Preparation (Substrate, Boronic Acid, Base, Solvent) setup Reaction Setup (Degas solvent, charge reagents under inert atmosphere) reagents->setup catalyst Add Pd Catalyst & Ligand setup->catalyst reaction Reaction (Conventional Heat or Microwave) catalyst->reaction monitoring Monitor Progress (TLC / LC-MS) reaction->monitoring workup Aqueous Workup (Quench, Extract, Dry) monitoring->workup purify Purification (Column Chromatography or Recrystallization) workup->purify analyze Analysis (NMR, MS) purify->analyze

Troubleshooting_Flowchart start Low or No Yield Observed check_catalyst Is the catalyst active? (Use fresh catalyst or pre-catalyst) start->check_catalyst check_reagents Are reagents pure & dry? (Check boronic acid, degas solvent) start->check_reagents screen_conditions Systematically Screen Conditions check_catalyst->screen_conditions check_reagents->screen_conditions screen_ligand Screen Ligands (e.g., PPh3 -> Buchwald) screen_conditions->screen_ligand screen_base Screen Bases (e.g., K2CO3 -> K3PO4, KF) screen_conditions->screen_base screen_solvent Screen Solvents (e.g., Dioxane -> Toluene, DMF) screen_conditions->screen_solvent increase_temp Increase Temperature (Consider Microwave) screen_conditions->increase_temp outcome Improved Yield screen_ligand->outcome screen_base->outcome screen_solvent->outcome increase_temp->outcome

References

Technical Support Center: Overcoming Poor Solubility of Thieno[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of thieno[2,3-d]pyrimidine derivatives.

Frequently Asked Questions (FAQs)

Q1: Why do many thieno[2,3-d]pyrimidine derivatives exhibit poor aqueous solubility?

A1: The poor aqueous solubility of many thieno[2,3-d]pyrimidine derivatives often stems from their rigid, fused heterocyclic ring structure, which is largely hydrophobic.[1] The presence of aromatic substituents can further increase lipophilicity, leading to high crystal lattice energy and unfavorable interactions with water molecules.

Q2: What are the primary consequences of poor solubility in preclinical and clinical development?

A2: Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable oral bioavailability, which can result in suboptimal therapeutic efficacy.[2][3] It can also pose challenges in formulation development for various administration routes and may necessitate higher doses, potentially increasing the risk of side effects.[4]

Q3: What are the initial steps I should take to assess the solubility of my thieno[2,3-d]pyrimidine derivative?

A3: A fundamental first step is to determine the equilibrium solubility of your compound in aqueous buffers at different pH values (e.g., pH 2, 5, 7.4) to understand the impact of ionization on solubility. This can be performed using the shake-flask method followed by a suitable analytical technique like HPLC or UV-Vis spectroscopy to quantify the dissolved compound.

Q4: Can structural modifications to the thieno[2,3-d]pyrimidine scaffold improve solubility?

A4: Yes, structural modifications can significantly impact solubility. Introducing polar functional groups such as hydroxyls, ketones, or substituted amines can enhance aqueous solubility.[5] For instance, tethering a morpholine moiety to a similar thieno[2,3-b]pyridine scaffold has been shown to increase water solubility by several orders of magnitude.[4][6]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the solubilization of thieno[2,3-d]pyrimidine derivatives.

Problem Possible Cause Suggested Solution
Compound precipitates out of solution upon addition of aqueous media. The compound has very low aqueous solubility and has exceeded its saturation point.- Increase the proportion of organic co-solvent (e.g., DMSO, ethanol, PEG 400).- Consider formulating the compound as a solid dispersion or a nanosuspension.- Investigate the use of cyclodextrins to form inclusion complexes.
Low and inconsistent results in in vitro bioassays. Poor solubility leads to the compound not being fully dissolved in the assay medium, resulting in inaccurate concentrations.- Prepare stock solutions in 100% DMSO and ensure the final DMSO concentration in the assay medium is low (typically <0.5%) and consistent across all experiments.- Utilize a solubility-enhancing formulation, such as a cyclodextrin complex, for the assay.
Difficulty in preparing a stable intravenous formulation for in vivo studies. The compound is not soluble enough in pharmaceutically acceptable excipients.- Explore the use of co-solvents like propylene glycol and ethanol.[6]- Investigate the formation of a salt if the parent molecule has an ionizable group.[7]- Consider formulating the compound into a nanosuspension or a lipid-based delivery system.[2]
High variability in oral absorption during animal studies. Poor dissolution rate in the gastrointestinal tract due to low solubility.- Reduce the particle size of the compound through micronization or nanomilling.[3]- Formulate as a solid dispersion to present the drug in an amorphous, higher-energy state.[3]- Co-administration with a surfactant to improve wetting.[7]

Quantitative Data on Solubility Enhancement

The following tables summarize quantitative data on the solubility of thieno[2,3-d]pyrimidine derivatives and related compounds, demonstrating the impact of various enhancement strategies.

Table 1: Calculated Solubility of 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]pyrimidines

CompoundLogS (ESOL)Solubility (mg/mL)Solubility (mol/L)Class
2 -3.152.30 x 10⁻¹7.13 x 10⁻⁴Soluble
3 -3.627.27 x 10⁻²2.42 x 10⁻⁴Soluble

Data from a study on 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines, where solubility was calculated using the ESOL method.[2]

Table 2: Experimentally Determined Aqueous Solubility of a Thieno[2,3-b]pyridine Derivative Before and After Structural Modification

CompoundModificationAqueous Solubility (µg/mL)Fold Increase
1-thieno[2,3-b]pyridine Parent Compound1.2-
3-pyrrolo[2,3-b]pyridine Tethered Morpholine Moiety1300~1083

This data, from a study on the closely related thieno[2,3-b]pyridine scaffold, illustrates the significant impact of introducing a polar moiety.[4][6]

Key Experimental Protocols

1. Preparation of a Nanosuspension using the Precipitation Technique

This protocol is a general guideline and should be optimized for each specific thieno[2,3-d]pyrimidine derivative.

  • Objective: To enhance the dissolution rate and saturation solubility of a poorly water-soluble thieno[2,3-d]pyrimidine derivative by reducing its particle size to the nanometer range.

  • Materials:

    • Thieno[2,3-d]pyrimidine derivative

    • Suitable organic solvent (e.g., DMSO, acetone)

    • Anti-solvent (e.g., water, aqueous buffer)

    • Stabilizer (e.g., Poloxamer 188, PVP K-30)

  • Procedure:

    • Dissolve the thieno[2,3-d]pyrimidine derivative in a minimal amount of the selected organic solvent to prepare a concentrated solution.

    • Dissolve the stabilizer in the anti-solvent.

    • Add the drug solution dropwise into the anti-solvent containing the stabilizer under high-speed homogenization or sonication.

    • The rapid mixing will cause the drug to precipitate as nanoparticles, which are stabilized by the adsorbed polymer.

    • The resulting nanosuspension can be further processed, for example, by lyophilization to obtain a solid powder.

2. Cyclodextrin Inclusion Complexation by Co-evaporation Method

This method is suitable for forming a solid inclusion complex that can be used for dissolution enhancement.

  • Objective: To improve the aqueous solubility and dissolution rate of a thieno[2,3-d]pyrimidine derivative by forming an inclusion complex with a cyclodextrin.

  • Materials:

    • Thieno[2,3-d]pyrimidine derivative

    • Cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin)

    • Organic solvent (e.g., ethanol, methanol)

    • Water

  • Procedure:

    • Dissolve the thieno[2,3-d]pyrimidine derivative in a suitable organic solvent.

    • Dissolve the cyclodextrin in water.

    • Add the drug solution to the cyclodextrin solution with constant stirring.

    • Continue stirring for a defined period (e.g., 24 hours) to allow for complex formation.

    • Evaporate the solvent under reduced pressure to obtain a solid mass.

    • The resulting solid is then pulverized and sieved to obtain a fine powder of the inclusion complex.[8]

Visualizations

Signaling Pathways

Thieno[2,3-d]pyrimidine derivatives are frequently investigated as inhibitors of various protein kinases involved in cancer signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

Caption: Simplified VEGFR-2 signaling pathway.[4][6][9]

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: Overview of the PI3K/Akt signaling pathway.[2][5][10][11]

FLT3_Signaling_Pathway FLT3L FLT3 Ligand FLT3 FLT3 Receptor FLT3L->FLT3 JAK JAK FLT3->JAK PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 JAK->STAT5 Proliferation Cell Proliferation STAT5->Proliferation Akt Akt PI3K->Akt Survival Inhibition of Apoptosis Akt->Survival MAPK MAPK RAS->MAPK MAPK->Proliferation Solubility_Enhancement_Workflow Start Poorly Soluble Thieno[2,3-d]pyrimidine Derivative Char Physicochemical Characterization (pKa, LogP, m.p.) Start->Char Salt Salt Formation Char->Salt Coxtal Co-crystallization Char->Coxtal SD Solid Dispersion Char->SD Nano Nanosuspension Char->Nano CD Cyclodextrin Complexation Char->CD Formulate Formulation & Characterization (Solubility, Dissolution) Salt->Formulate Coxtal->Formulate SD->Formulate Nano->Formulate CD->Formulate End Optimized Formulation Formulate->End

References

Technical Support Center: Enhancing the Metabolic Stability of Thieno[2,3-d]pyrimidine Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of thieno[2,3-d]pyrimidine inhibitors with improved metabolic stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for thieno[2,3-d]pyrimidine derivatives?

A1: Thieno[2,3-d]pyrimidine derivatives, like many nitrogen-containing heterocyclic compounds, are susceptible to both Phase I and Phase II metabolism.

  • Phase I Metabolism: This primarily involves oxidation reactions catalyzed by Cytochrome P450 (CYP) enzymes located in liver microsomes. Common metabolic transformations include hydroxylation of aromatic rings, oxidation of alkyl substituents, and N-dealkylation of substituted amines. Aldehyde oxidase (AO) can also contribute to the metabolism of the pyrimidine ring.

  • Phase II Metabolism: Following Phase I oxidation, the newly introduced functional groups (e.g., hydroxyl groups) can undergo conjugation reactions. The most common of these is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), which increases the compound's water solubility and facilitates its excretion.

Q2: Which in vitro assays are most appropriate for assessing the metabolic stability of my thieno[2,3-d]pyrimidine inhibitors?

A2: The choice of assay depends on the stage of your research and the specific questions you are trying to answer.

  • Liver Microsomal Stability Assay: This is a high-throughput and cost-effective assay ideal for early-stage drug discovery. It primarily assesses Phase I metabolic stability by incubating the compound with liver microsomes and the necessary cofactor, NADPH. This assay is useful for ranking compounds and identifying major metabolic liabilities.

  • Hepatocyte Stability Assay: This assay uses intact liver cells (hepatocytes) and provides a more comprehensive picture of metabolic stability, as it includes both Phase I and Phase II metabolic enzymes, as well as cellular transporters. It is often used for lead optimization and to better predict in vivo clearance.

Q3: What are the key parameters calculated from in vitro metabolic stability assays?

A3: The two primary parameters are:

  • Half-life (t½): This is the time it takes for 50% of the parent compound to be metabolized. A longer half-life generally indicates greater metabolic stability.

  • Intrinsic Clearance (CLint): This parameter reflects the rate at which a compound is metabolized by liver enzymes. A lower intrinsic clearance value is desirable, as it suggests slower metabolism and potentially lower in vivo clearance.

Troubleshooting Guides

Problem 1: My thieno[2,3-d]pyrimidine inhibitor shows very rapid degradation (t½ < 10 min) in the liver microsomal stability assay.

Potential Cause Troubleshooting Steps
Presence of a "soft spot" Identify the site of metabolism using metabolite identification studies (LC-MS/MS). Common soft spots include unsubstituted aromatic rings, benzylic positions, and small N-alkyl groups.
High Microsomal Protein Concentration Reduce the microsomal protein concentration in the assay (e.g., from 0.5 mg/mL to 0.2 mg/mL) to slow down the reaction rate and allow for more accurate measurement of initial time points.
Chemical Instability Run a control incubation without NADPH (cofactor for CYP enzymes) to determine if the compound is degrading chemically under the assay conditions (e.g., buffer pH, temperature).

Problem 2: My compound's metabolic stability is high in microsomes but low in hepatocytes.

Potential Cause Troubleshooting Steps
Phase II Metabolism This discrepancy often suggests that the compound is primarily cleared by Phase II metabolism (e.g., glucuronidation), which is not fully captured in the standard microsomal assay. Analyze hepatocyte assay samples for conjugated metabolites.
Poor Cell Permeability The compound may not be efficiently entering the hepatocytes, leading to an artificially high apparent stability. Assess compound permeability using a PAMPA (Parallel Artificial Membrane Permeability Assay).
Active Efflux The compound may be a substrate for efflux transporters, which actively pump it out of the hepatocytes. Consider co-incubation with known efflux transporter inhibitors to probe this possibility.

Problem 3: I am observing inconsistent results between experimental runs.

Potential Cause Troubleshooting Steps
Reagent Variability Ensure that cofactors like NADPH are freshly prepared for each experiment, as they can degrade upon storage. Use pooled liver microsomes from a reputable supplier to minimize lot-to-lot variability.
Inconsistent Pipetting Inaccurate pipetting, especially of the test compound or microsomes, can lead to significant errors. Ensure pipettes are calibrated and use reverse pipetting for viscous solutions like microsomal preparations.
Solvent Effects Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve the compound is low (<0.5%) and consistent across all wells, as it can inhibit metabolic enzymes at higher concentrations.

Strategies for Enhancing Metabolic Stability

A common approach to improving metabolic stability is to modify the chemical structure at sites identified as metabolically labile.

Structure-Activity Relationship (SAR) for Metabolic Stability

The following table summarizes the impact of various substitutions on the metabolic stability of a series of thieno[2,3-d]pyrimidine-based inhibitors in mouse liver microsomes (MLM).[1]

CompoundR1R2R3R4GI50 MLL-AF9 (µM)t½ in MLM (min)
1 HHHH0.446.8
2 OHHHH1.618
7 NHAcHHH0.7829
20 HFFH0.2135
21 HClFH0.1938
27 HHHF0.1214
31 HFHF0.1735

GI50: 50% growth inhibition; MLL-AF9: a leukemia cell line; t½: half-life; MLM: Mouse Liver Microsomes.

Key Takeaways from SAR Data:

  • Blocking Hydroxylation: Introducing fluorine or chlorine atoms to the indole ring (compounds 20, 21, 27, 31) can block potential sites of aromatic hydroxylation, a common metabolic pathway. This is reflected in the significantly increased half-life of compounds 20, 21, and 31 compared to the parent compound 1.[1]

  • Introducing Polar Groups: The addition of polar substituents like hydroxyl (compound 2) or acetamide (compound 7) at the R1 position also led to a notable increase in metabolic stability.[1] This may be due to altered binding orientation in the enzyme's active site, making the labile positions less accessible.

Experimental Protocols

Protocol 1: Liver Microsomal Stability Assay

This protocol outlines a standard procedure for assessing the metabolic stability of a thieno[2,3-d]pyrimidine inhibitor using human liver microsomes (HLM).

1. Reagent Preparation:

  • Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.
  • Test Compound Stock: 1 mM solution in DMSO.
  • HLM Stock: Thaw pooled human liver microsomes on ice. Dilute to a 2x final concentration (e.g., 1.0 mg/mL) in cold phosphate buffer.
  • NADPH Regenerating System (NRS) Solution (2x): Prepare a solution containing NADP+ (2.6 mM), glucose-6-phosphate (6.6 mM), and glucose-6-phosphate dehydrogenase (0.8 U/mL) in phosphate buffer.

2. Incubation Procedure:

  • Add buffer, NRS solution, and diluted HLM to microcentrifuge tubes or a 96-well plate.
  • Pre-incubate the mixture at 37°C for 5-10 minutes.
  • Initiate the reaction by adding the test compound (final concentration, e.g., 1 µM).
  • Incubate at 37°C with gentle shaking.
  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction.

3. Sample Analysis:

  • Centrifuge the quenched samples to precipitate the proteins.
  • Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS.
  • Quantify the remaining parent compound at each time point relative to the internal standard.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound versus time.
  • The slope of the linear regression line gives the elimination rate constant (k).
  • Calculate the half-life (t½) = 0.693 / k.
  • Calculate the intrinsic clearance (CLint) = (V/P) * k, where V is the incubation volume and P is the amount of microsomal protein.

Visualizations

Metabolic_Pathway cluster_phase1 Phase I Metabolism (Liver Microsomes) cluster_phase2 Phase II Metabolism (Hepatocytes) Parent Thieno[2,3-d]pyrimidine Inhibitor Oxidized Oxidized Metabolite (e.g., Hydroxylated) Parent->Oxidized CYP450 Enzymes + NADPH Conjugated Conjugated Metabolite (e.g., Glucuronide) Oxidized->Conjugated UGT Enzymes + UDPGA Excretion Excretion Conjugated->Excretion

Caption: General metabolic pathway for thieno[2,3-d]pyrimidine inhibitors.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Reagents (Buffer, Compound, Microsomes, Cofactors) B Pre-incubate Microsomes & Cofactors at 37°C A->B C Initiate Reaction with Test Compound B->C D Incubate and Sample at Time Points (0, 5, 15, 30, 60 min) C->D E Quench Reaction with Cold Acetonitrile + IS D->E F Protein Precipitation (Centrifugation) E->F G LC-MS/MS Analysis of Supernatant F->G H Data Processing & Calculation of t½, CLint G->H

Caption: Workflow for a microsomal metabolic stability assay.

SAR_Logic Start High Metabolic Clearance Observed Identify Identify Metabolic 'Soft Spot' (e.g., Unsubstituted Phenyl Ring) Start->Identify Strategy Select Modification Strategy Identify->Strategy Block Steric/Electronic Blocking (Add F, Cl, CF3) Strategy->Block Block Oxidation Alter Alter Binding/Polarity (Add OH, NHAc) Strategy->Alter Change Properties Synthesize Synthesize & Test New Analogs Block->Synthesize Alter->Synthesize End Improved Metabolic Stability Synthesize->End

Caption: Logic diagram for improving metabolic stability.

References

Troubleshooting Buchwald-Hartwig amination with heterocyclic halides

Author: BenchChem Technical Support Team. Date: December 2025

An essential tool in modern synthetic chemistry, the Buchwald-Hartwig amination reaction enables the formation of crucial carbon-nitrogen bonds.[1][2] However, when working with heterocyclic halides, researchers often face unique challenges due to the electronic properties and coordinating nature of these substrates. This technical support center provides troubleshooting guides and frequently asked questions to help scientists and drug development professionals navigate and resolve common issues encountered during these experiments.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig reaction with a heterocyclic halide shows low to no conversion. What are the common causes and how can I fix it?

Low or no conversion is a frequent issue stemming from several potential factors. The primary areas to investigate are the catalyst's activity, the choice of reaction components (ligand, base, solvent), and the reaction conditions.

Potential Causes & Troubleshooting Steps:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently.

    • Solution: Use a well-defined, air-stable palladacycle precatalyst (e.g., G3 or G4 type). These rapidly generate the active LPd(0) catalyst upon exposure to the base, offering more reliable results than sources like Pd(OAc)₂ or Pd₂(dba)₃, which can be inconsistent.[3][4]

  • Inappropriate Ligand: The ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle. Heterocyclic substrates often require specific ligand types.

    • Solution: Screen a panel of ligands. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often effective as they promote the key steps of oxidative addition and reductive elimination while preventing catalyst deactivation.[1] For particularly coordinating heterocycles like oxazoles and thiazoles, N-heterocyclic carbene (NHC) ligands can be highly effective.[5][6]

  • Incorrect Base or Solvent: The base's strength and the solvent's polarity and solubility properties are critical.

    • Solution: Strong bases like NaOtBu are common but can cause decomposition of sensitive heterocycles.[3][7] If substrate degradation is suspected, switch to a weaker inorganic base (K₃PO₄, Cs₂CO₃) or a soluble organic base (DBU).[3][8][9] Toluene and 1,4-dioxane are effective solvents, but solubility of all components is key; sometimes a solvent mixture is required.[3][10]

  • Low Reaction Temperature: The reaction may have a high activation energy barrier.

    • Solution: Gradually increase the reaction temperature, typically between 80-110 °C.[3][11]

  • Catalyst Poisoning: The nitrogen atom(s) in the heterocycle can coordinate to the palladium center, inhibiting catalysis.

    • Solution: Employ sterically hindered ligands that shield the metal center and disfavor inhibitory binding of the heterocycle.[1][5]

Q2: I am observing significant decomposition of my heterocyclic halide starting material. How can I prevent this?

Decomposition is a major issue, especially with electron-deficient or five-membered heterocycles like azoles, which can be unstable in the presence of strong bases.[12]

Potential Causes & Troubleshooting Steps:

  • Base is too Strong: Strong alkoxide bases (e.g., NaOtBu, LiHMDS) can deprotonate or react with sensitive heterocycles, leading to ring-opening or other degradation pathways.[3][12]

    • Solution: Switch to a milder base. The choice of base should be tailored to the substrate's sensitivity. A screening approach is recommended.

  • High Reaction Temperature: Elevated temperatures can accelerate base-mediated decomposition.

    • Solution: Attempt the reaction at a lower temperature (e.g., 50-80 °C) for a longer duration. This can often provide a window where the desired coupling occurs faster than decomposition.

Table 1: Comparison of Bases for Amination of Sensitive Heterocycles
BasepKaH (approx.)Common Use & CharacteristicsPotential Issues with Heterocycles
NaOtBu19High reaction rates, widely used.[3]Incompatible with base-sensitive groups (esters, nitro); can cause substrate decomposition.[7]
LHMDS26Tolerates some protic functional groups.[7]Can act as a nucleophile, leading to competitive amination from the base itself.[13]
K₃PO₄12.3Weaker, good for functional group tolerance.Slower reaction rates may be observed.[7]
Cs₂CO₃10Good solubility and functional group tolerance.[3]May require higher temperatures or longer reaction times.
NaOTMS11Effective for base-sensitive five-membered heteroarenes.[3][12]Can be sensitive to moisture.
DBU13.5Soluble organic base, allows for homogeneous conditions.[8][9]May require specific ligands (e.g., XantPhos) and higher temperatures.[9]

Q3: My main side product is the hydrodehalogenated heterocycle. What causes this and how can it be minimized?

Hydrodehalogenation occurs when the halide atom is replaced by a hydrogen atom. This is often due to a competing side reaction in the catalytic cycle called β-hydride elimination.[1]

Potential Causes & Troubleshooting Steps:

  • β-Hydride Elimination: This pathway is particularly common when using primary aliphatic amines. The palladium-amide intermediate eliminates a β-hydride, leading to the hydrodehalogenated arene and an imine.[1][14]

    • Solution: The choice of ligand is critical to suppress this pathway. Use bulky, sterically demanding ligands (e.g., tBuBrettPhos, Josiphos-type ligands) that create a crowded coordination sphere around the palladium.[14] This steric hindrance favors the desired C-N reductive elimination over the β-hydride elimination pathway.

Troubleshooting Workflow & Logic Diagrams

A systematic approach is key to solving issues with Buchwald-Hartwig aminations. The following diagrams illustrate a general troubleshooting workflow and the logic for selecting key reaction components.

Troubleshooting_Workflow start Reaction Start: Low/No Yield check_reagents 1. Verify Reagent Quality - Fresh Pd Precatalyst? - Dry, Degassed Solvent? - Pure Amine & Halide? start->check_reagents catalyst_issue 2. Address Catalyst Activity - Use Palladacycle Precatalyst - Ensure Inert Atmosphere (N2/Ar) check_reagents->catalyst_issue Reagents OK screen_components 3. Screen Reaction Components catalyst_issue->screen_components Still Low Yield screen_ligand Ligand Screening (XPhos, RuPhos, BrettPhos, NHC) screen_components->screen_ligand Vary One Component screen_base Base Screening (NaOtBu -> K3PO4 -> DBU) screen_components->screen_base screen_solvent Solvent Screening (Toluene, Dioxane, THF) screen_components->screen_solvent optimize_conditions 4. Optimize Conditions screen_ligand->optimize_conditions screen_base->optimize_conditions screen_solvent->optimize_conditions temp Adjust Temperature (Increase in 10-20°C increments) optimize_conditions->temp conc Adjust Concentration optimize_conditions->conc success Success: Improved Yield temp->success conc->success

Caption: General troubleshooting workflow for low-yield reactions.

Catalytic_Cycle pd0 LPd(0) Active Catalyst ox_add Oxidative Addition pd0->ox_add + HetAr-X pd2_complex L(HetAr)Pd(II)-X ox_add->pd2_complex amine_assoc Amine Coordination pd2_complex->amine_assoc + HNR'R'' catalyst_death Catalyst Deactivation (e.g., Dimer Formation, N-Coordination) pd2_complex->catalyst_death deprotonation Deprotonation (Base) amine_assoc->deprotonation pd_amide L(HetAr)Pd(II)-NR'R'' Amide Complex deprotonation->pd_amide red_elim Reductive Elimination pd_amide->red_elim beta_hydride β-Hydride Elimination pd_amide->beta_hydride red_elim->pd0 Catalyst Regeneration product HetAr-NR'R'' (Product) red_elim->product hydrodehalogenation HetAr-H (Side Product) beta_hydride->hydrodehalogenation

Caption: Buchwald-Hartwig catalytic cycle and common failure points.

Key Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of a Heterocyclic Bromide

This protocol provides a starting point for the amination reaction. All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques.

  • Oven-dry a screw-cap vial equipped with a magnetic stir bar. Allow it to cool to room temperature under an inert atmosphere.

  • To the vial, add:

    • Palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%).

    • Ligand (if not using a precatalyst, typically 1.2-2.4 equivalents relative to Pd).

    • Base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 equivalents).

  • Seal the vial with a septum-containing cap and purge with an inert gas for 5-10 minutes.

  • Add the heterocyclic halide (1.0 equivalent) and the amine (1.1-1.5 equivalents). If either is a solid, add it with the catalyst and base in Step 2.

  • Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, to make a 0.1-0.5 M solution with respect to the halide).

  • Place the vial in a preheated heating block or oil bath and stir at the desired temperature (e.g., 100 °C).

  • Monitor the reaction by TLC, GC-MS, or LC-MS until the starting material is consumed or conversion ceases.

  • Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium residues.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Protocol 2: High-Throughput Screening for Reaction Optimization

When troubleshooting, a parallel screen of conditions is highly efficient.

  • Prepare stock solutions:

    • Heterocyclic halide in the primary solvent (e.g., toluene).

    • Amine in the same solvent.

    • Palladium precatalyst/ligand combination in the same solvent.

  • Array vials: Arrange an array of reaction vials (e.g., in a 24-well plate).

  • Dispense solids: To each designated vial, add a pre-weighed amount of a different solid base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃).

  • Dispense liquids: Using automated liquid handlers or manual pipettes, dispense the stock solutions of the halide, amine, and catalyst into each vial. If screening solvents, add the appropriate solvent to each vial.

  • Seal the plate with a cap mat and place it on a heated stirring block.

  • Run the reactions for a set time (e.g., 12-24 hours).

  • Quench and analyze: After cooling, quench each reaction (e.g., with water) and add an internal standard. Analyze the yield in each vial by LC-MS or GC-MS to identify the optimal conditions.[9][10]

Table 2: Ligand and Substrate Scope Recommendations

The choice of ligand is often dictated by the nature of the amine and the heterocyclic halide.[3]

Ligand ClassExample LigandsBest Suited ForNotes
Bulky Biaryl Monophosphines XPhos, RuPhos, SPhosGeneral purpose, good for primary & secondary amines, aryl chlorides.[1]Considered the "workhorse" ligands for modern Buchwald-Hartwig aminations.
Specialized for Primary Amines BrettPhosPrimary amines, especially those prone to β-hydride elimination.[7]Designed to favor reductive elimination.
Specialized for NH-Heterocycles DavePhos, tBuXPhosCoupling of indoles, pyrazoles, and other NH-containing heterocycles.[7]Often effective for these challenging nucleophiles.
Bidentate Ligands BINAP, DPEPhos, XantPhosHistorically important; can be effective in specific cases, sometimes with weaker bases.[1][9]Generally superseded by bulky monophosphine ligands for broad applicability.
N-Heterocyclic Carbenes (NHCs) IPr, SIPrElectron-deficient or strongly coordinating heterocycles (e.g., thiazoles).[5][6][15]Strong σ-donating ability helps activate the Pd center.[16]

References

Reducing byproducts in the synthesis of 4-amino-6-arylthieno[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-amino-6-arylthieno[2,3-d]pyrimidines. Our goal is to help you minimize byproduct formation and improve the overall yield and purity of your target compounds.

General Synthesis Workflow

The synthesis of 4-amino-6-arylthieno[2,3-d]pyrimidines typically proceeds through a multi-step sequence. The initial and critical step is the formation of a polysubstituted 2-aminothiophene, commonly achieved via the Gewald reaction. This is followed by the construction of the pyrimidine ring and subsequent functionalization to yield the final product.

Synthesis_Workflow A Aryl Methyl Ketone + Active Methylene Nitrile + Sulfur B Gewald Reaction A->B Base (e.g., Morpholine) C 2-Amino-5-aryl-thiophene-3-carbonitrile B->C D Pyrimidine Ring Annulation C->D e.g., Formamide or Urea then POCl3 E 4-Chloro-6-arylthieno[2,3-d]pyrimidine D->E F Amination E->F Amine Source (e.g., NH3) G 4-Amino-6-arylthieno[2,3-d]pyrimidine F->G

Caption: General workflow for the synthesis of 4-amino-6-arylthieno[2,3-d]pyrimidines.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of 4-amino-6-arylthieno[2,3-d]pyrimidines?

A1: Byproducts can arise at various stages of the synthesis. During the initial Gewald reaction for the 2-aminothiophene core, common byproducts include unreacted starting materials, the intermediate from the initial condensation (Knoevenagel-Cope intermediate), and dimers or polymers formed from the self-condensation of starting materials or intermediates. In the subsequent pyrimidine ring formation and amination steps, potential byproducts include incompletely cyclized intermediates, hydrolyzed species (e.g., thieno[2,3-d]pyrimidin-4-ones instead of the 4-chloro intermediate), and regioisomers depending on the reaction conditions.

Q2: My Gewald reaction is giving a low yield. What are the likely causes?

A2: Low yields in the Gewald reaction can be attributed to several factors:

  • Purity of Reagents: Ensure all starting materials, especially the ketone, nitrile, and sulfur, are of high purity and dry.

  • Incorrect Stoichiometry: Precisely measure all reagents. An excess or deficit of any reactant can lead to incomplete conversion or the formation of side products.

  • Reaction Conditions: The choice of base, solvent, and temperature is crucial. Overly harsh conditions can promote dimerization or polymerization.

  • Inefficient Mixing: In a heterogeneous reaction involving elemental sulfur, efficient stirring is necessary to ensure all reactants are in close contact.

Q3: I am having difficulty purifying the final 4-amino-6-arylthieno[2,3-d]pyrimidine. What purification strategies are recommended?

A3: Purification can be challenging due to the presence of structurally similar byproducts.

  • Recrystallization: This is often the most effective method for purifying solid final products. Common solvents include ethanol, methanol, or mixtures of ethyl acetate and hexanes.

  • Column Chromatography: For products that are difficult to recrystallize or are oily, silica gel column chromatography is a reliable method. A gradient elution with a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically effective.

  • Washing: Washing the crude product with water can remove inorganic salts. A wash with a non-polar solvent like hexanes can help remove non-polar impurities.

Troubleshooting Guide

Issue 1: Formation of Dimer Byproduct in Gewald Reaction

Under certain conditions, the α,β-unsaturated nitrile intermediate of the Gewald reaction can undergo dimerization, reducing the yield of the desired 2-aminothiophene.

Dimer_Formation cluster_main Desired Pathway cluster_byproduct Byproduct Pathway A α,β-Unsaturated Nitrile B Sulfur Addition & Cyclization A->B C 2-Aminothiophene B->C D α,β-Unsaturated Nitrile E Dimerization D->E F Dimer Byproduct E->F

Caption: Competing pathways of the α,β-unsaturated nitrile intermediate.

Possible Cause Mitigation Strategy
High concentration of reactants Use a more dilute reaction mixture.
Incorrect base or solvent Experiment with different bases (e.g., morpholine, triethylamine) and solvents (e.g., ethanol, DMF).
Prolonged reaction time at elevated temperature Monitor the reaction closely by TLC and stop it once the starting material is consumed. Consider microwave-assisted synthesis to reduce reaction time.
Issue 2: Incomplete Cyclization to Pyrimidine Ring

The formation of the pyrimidine ring from the 2-aminothiophene-3-carbonitrile may not go to completion, leaving unreacted starting material or partially cyclized intermediates.

Possible Cause Mitigation Strategy
Insufficient heating Ensure the reaction is heated to the appropriate temperature for a sufficient duration. For cyclization with formamide, reflux temperatures are often required.
Decomposition of reagents Use fresh, high-quality formamide or other cyclizing agents.
Use of suboptimal cyclizing agent Consider alternative methods such as reaction with urea followed by chlorination with POCl₃.
Issue 3: Hydrolysis of 4-Chloro-thieno[2,3-d]pyrimidine Intermediate

During the amination step, the 4-chloro intermediate can undergo hydrolysis to the corresponding 4-hydroxy (thieno[2,3-d]pyrimidin-4-one) byproduct, especially in the presence of water and under certain pH conditions.

Hydrolysis_Byproduct cluster_main Desired Pathway cluster_byproduct Byproduct Pathway A 4-Chloro-thieno[2,3-d]pyrimidine B Amination A->B Amine C 4-Amino-thieno[2,3-d]pyrimidine B->C Amine D 4-Chloro-thieno[2,3-d]pyrimidine E Hydrolysis D->E H₂O F Thieno[2,3-d]pyrimidin-4-one E->F H₂O

Caption: Competing amination and hydrolysis of the 4-chloro intermediate.

Possible Cause Mitigation Strategy
Presence of water in the reaction mixture Use anhydrous solvents and reagents for the amination step.
High reaction temperature and prolonged reaction time Optimize the reaction conditions to achieve full conversion in the shortest time possible.
Acidic or basic conditions promoting hydrolysis Carefully control the pH of the reaction mixture. For acid-catalyzed aminations, use a minimal amount of acid.

Data Presentation: Comparison of Reaction Conditions for Gewald Synthesis

The following table summarizes the effect of different reaction conditions on the yield of 2-aminothiophenes.

Carbonyl Compound Active Methylene Nitrile Base Solvent Temperature (°C) Time (h) Yield (%) Reference
CyclohexanoneMalononitrileMorpholineEthanol50385[1]
AcetophenoneEthyl cyanoacetateTriethylamineDMF60578[1]
4-BromoacetophenoneMalononitrileMorpholineEthanolReflux482[2]
CyclohexanoneMalononitrileTriethylamineNone (Microwave)1200.1792[3]

Experimental Protocols

Protocol 1: Optimized Gewald Synthesis of 2-Amino-5-aryl-thiophene-3-carbonitrile

This protocol is optimized to minimize the formation of dimer byproducts.

  • To a stirred solution of the appropriate aryl methyl ketone (10 mmol) and malononitrile (10 mmol) in ethanol (30 mL), add morpholine (1.5 mL).

  • Stir the mixture at room temperature for 30 minutes.

  • Add elemental sulfur (10 mmol) in one portion.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water (100 mL) with stirring.

  • Collect the precipitated solid by filtration, wash with water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure 2-amino-5-aryl-thiophene-3-carbonitrile.

Protocol 2: Synthesis of 4-Amino-6-arylthieno[2,3-d]pyrimidine via 4-Chloro Intermediate

This protocol describes the pyrimidine ring formation and subsequent amination.

  • Cyclization: A mixture of 2-amino-5-aryl-thiophene-3-carbonitrile (5 mmol) and formamide (20 mL) is heated at 180-190 °C for 4-6 hours. After cooling, the reaction mixture is poured into water, and the precipitated solid (4-amino-6-arylthieno[2,3-d]pyrimidine) is collected by filtration. Alternatively, for the 4-chloro intermediate route:

  • Formation of 4-hydroxy intermediate: A mixture of the 2-aminothiophene-3-carboxylate (5 mmol) and urea (10 mmol) is heated at 190 °C for 4-6 hours.

  • Chlorination: The resulting thieno[2,3-d]pyrimidin-4-one is refluxed in excess phosphorus oxychloride (POCl₃) for 6 hours. The excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice water. The precipitated 4-chloro-6-arylthieno[2,3-d]pyrimidine is collected by filtration.

  • Amination: The 4-chloro-6-arylthieno[2,3-d]pyrimidine (2 mmol) is dissolved in a suitable solvent (e.g., 2-propanol or DMF) and treated with a source of ammonia (e.g., a solution of ammonia in methanol or ammonium hydroxide) at elevated temperature in a sealed vessel until the reaction is complete (monitored by TLC).

  • After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization to yield the final 4-amino-6-arylthieno[2,3-d]pyrimidine. It is important to keep the amount of acid low to minimize competing solvolysis.[4]

References

Technical Support Center: Thieno[2,3-d]pyrimidine Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thieno[2,3-d]pyrimidine drug candidates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a specific focus on improving compound permeability.

Section 1: Frequently Asked Questions (FAQs) - Troubleshooting Poor Permeability

Q1: My new thieno[2,3-d]pyrimidine derivative shows high potency but has poor membrane permeability. What are the initial steps for troubleshooting this issue?

A1: When a potent thieno[2,3-d]pyrimidine lead candidate suffers from poor permeability, a systematic approach is required. The initial steps involve analyzing its physicochemical properties and considering both structural modifications and formulation strategies.

Initial Troubleshooting Workflow

A Potent Hit with Poor Permeability B Analyze Physicochemical Properties (LogP, PSA, MW, HBD/HBA, Solubility) A->B C Permeability Assay (e.g., PAMPA, Caco-2) B->C Confirm quantitative baseline D Identify Permeability Liabilities C->D E Pursue Structural Modification (SAR-driven) D->E Early-stage, amenable scaffold F Explore Formulation Strategies D->F Late-stage, difficult SAR G Re-evaluate Permeability and Potency E->G F->G

Caption: Initial workflow for addressing poor permeability in drug candidates.

Key Considerations:

  • Physicochemical Profile: Evaluate the compound against established guidelines like Lipinski's Rule of Five (e.g., MW > 500, LogP > 5, H-bond donors > 5, H-bond acceptors > 10), as these factors strongly influence passive diffusion.[1][2]

  • Solubility vs. Permeability: Poor aqueous solubility can sometimes be misinterpreted as poor permeability.[1] Ensure you have accurate solubility data, as improving solubility can subsequently enhance permeability.[3]

  • Efflux Pumps: Consider if the compound is a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transports compounds out of cells, reducing net permeability.[4]

Q2: How can I improve the permeability of my thieno[2,3-d]pyrimidine compound through structural modification?

A2: Structure-Activity Relationship (SAR) studies are crucial for guiding structural modifications.[5] The goal is to balance improved permeability with the retention of biological activity. Key strategies include:

  • Modulating Lipophilicity: Systematically altering substituents to achieve an optimal LogP, as both very low and very high lipophilicity can limit permeability.[1] For some thieno[2,3-d]pyrimidines, derivatives with more lipophilic substitutions at the 5 & 6 positions showed better activity, which may correlate with improved cellular uptake.[6]

  • Reducing Polar Surface Area (PSA): PSA is a key predictor of membrane permeability. Aim for a PSA < 140 Ų for better absorption. This can be achieved by masking polar functional groups.

  • Minimizing Hydrogen Bonds: Reducing the number of hydrogen bond donors (HBDs) and acceptors (HBAs) can significantly improve permeability by lowering the energy penalty of moving from an aqueous environment to a lipid membrane.[4]

  • Introducing Intramolecular Hydrogen Bonds: Judiciously incorporating functional groups that can form an intramolecular hydrogen bond can shield polar groups, effectively reducing the molecule's apparent polarity and improving membrane permeability.[7] This strategy can reduce the desolvation energy cost, thereby improving oral absorption.[7]

Table 1: Example of Structural Modification Impact on Activity

Compound ID Modification on Thieno[2,3-d]pyrimidine Core PI3Kβ Inhibition (%) PI3Kγ Inhibition (%) Mean Growth Inhibition (%)
IIIa 5-methyl-6-carboxylate, 2-(3-hydroxyphenyl) 62% 70% 41.8%
VIb 5,6-tetramethylene, 2-(3-hydroxyphenyl) 72% 84% 47.3%

Data suggests that the more lipophilic tetramethylene substitution (VIb) generally confers better activity compared to the 5-methyl-6-carboxylate analogue (IIIa), potentially due to improved cell penetration.[6]

Q3: My compound's structure is difficult to modify without losing potency. What formulation strategies can enhance its permeability?

A3: When structural modifications are not feasible, formulation-based approaches can effectively enhance the bioavailability of poorly permeable drugs.[2][8]

Formulation Strategy Selection Guide

Start Poorly Permeable Thieno[2,3-d]pyrimidine Q1 Primary Issue? Start->Q1 Sol Poor Solubility Q1->Sol Solubility-limited Perm Poor Permeability Q1->Perm Permeability-limited S1 Micronization/ Nanosuspension Sol->S1 Increase surface area S2 Amorphous Solid Dispersions (ASDs) Sol->S2 Eliminate crystal lattice energy S3 Lipid-Based Formulations (e.g., SMEDDS) Perm->S3 Utilize lipid absorption pathways S4 Permeation Enhancers Perm->S4 Modulate tight junctions

Caption: Decision guide for selecting a suitable formulation strategy.

Effective Strategies:

  • Lipid-Based Drug Delivery Systems (LBDDS): These formulations, such as self-microemulsifying drug delivery systems (SMEDDS), solubilize the drug in lipidic excipients.[2][9] Upon contact with gastrointestinal fluids, they form fine emulsions, which can enhance absorption through lipid pathways.[8]

  • Amorphous Solid Dispersions (ASDs): By dispersing the drug in a polymer matrix in an amorphous state, you eliminate the crystalline lattice energy that needs to be overcome for dissolution, which can improve both solubility and subsequent absorption.[10]

  • Particle Size Reduction: Techniques like micronization or creating nanosuspensions increase the surface area of the drug particles, which can lead to a higher dissolution rate and improved absorption.[9]

  • Use of Permeation Enhancers: These are excipients that can transiently and reversibly alter the permeability of the intestinal epithelium.[8] For example, medium-chain fatty acids like capric acid can increase the permeability of hydrophilic drugs by expanding tight junctions.[8]

Section 2: Experimental Protocols & Data Interpretation

Q4: What is a standard protocol for conducting a Parallel Artificial Membrane Permeability Assay (PAMPA) to screen my compounds?

A4: The PAMPA is a high-throughput, non-cell-based assay that predicts passive diffusion across a lipid membrane. It is an excellent primary screen for permeability.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Prepare Donor Plate:

    • Dissolve the thieno[2,3-d]pyrimidine compounds in a suitable solvent (e.g., DMSO) to create stock solutions.

    • Dilute the stock solutions in a buffer (e.g., PBS at pH 7.4) to the final desired concentration (typically with the final DMSO concentration at ≤1%). This is your donor solution.

    • Add the donor solution to the wells of a 96-well filter donor plate.

  • Prepare Artificial Membrane:

    • Coat the filter membrane of the donor plate with an artificial membrane solution (e.g., 1-2% lecithin or other synthetic lipid mixture in dodecane).

  • Prepare Acceptor Plate:

    • Fill the wells of a 96-well acceptor plate with the same buffer used for the donor solution, optionally containing a scavenger chemical to improve sink conditions.

  • Assemble and Incubate:

    • Carefully place the lipid-coated donor plate on top of the acceptor plate, ensuring the bottom of the donor wells is immersed in the acceptor solution.

    • Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.

  • Sample Analysis:

    • After incubation, carefully separate the plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculate Permeability Coefficient (Pe):

    • The effective permeability (Pe) is calculated using an established equation that takes into account the concentrations in the donor and acceptor wells, incubation time, and membrane area.

Table 2: Interpreting PAMPA Results

Permeability Coefficient (Pe) (10⁻⁶ cm/s) Classification Likely In Vivo Absorption
> 10 High > 90%
1 - 10 Medium 20% - 90%
< 1 Low < 20%

This table provides a general guideline for classifying compounds based on PAMPA results.

Q5: My compound showed low permeability in the PAMPA. Should I advance to a Caco-2 assay? What is the protocol?

A5: Yes, if a compound is a priority, a Caco-2 assay is the logical next step. The Caco-2 cell line is derived from human colorectal adenocarcinoma cells and, when cultured, differentiates to form a monolayer of polarized epithelial cells with tight junctions. This model can assess not only passive diffusion but also active transport and efflux mechanisms.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture:

    • Culture Caco-2 cells on semi-permeable filter inserts (e.g., Transwell®) for 21-25 days to allow them to differentiate and form a confluent, polarized monolayer.

  • Monolayer Integrity Check:

    • Before the experiment, assess the integrity of the cell monolayer. This is typically done by measuring the Transepithelial Electrical Resistance (TEER) and/or by checking the permeability of a fluorescent marker with known low permeability (e.g., Lucifer Yellow).

  • Permeability Measurement (Apical to Basolateral - A to B):

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the test compound (dissolved in transport buffer) to the apical (A) side (donor compartment).

    • Add fresh transport buffer to the basolateral (B) side (acceptor compartment).

    • Incubate at 37°C with gentle shaking.

    • At specified time points, take samples from the basolateral side and replace with fresh buffer.

    • Also, take a sample from the apical side at the beginning and end of the experiment.

  • Efflux Ratio Measurement (Basolateral to Apical - B to A):

    • To determine if the compound is an efflux pump substrate, perform the experiment in the reverse direction.

    • Add the test compound to the basolateral (B) side and sample from the apical (A) side.

  • Sample Analysis and Calculation:

    • Analyze the compound concentration in all samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.

    • The Efflux Ratio is calculated as: Papp (B to A) / Papp (A to B) .

Table 3: Interpreting Caco-2 Results

Papp (A to B) (10⁻⁶ cm/s) Classification Interpretation
> 20 High High transcellular permeability
5 - 20 Medium Moderate transcellular permeability

| < 5 | Low | Low transcellular permeability |

Efflux RatioClassificationInterpretation
< 2Low EffluxCompound is likely not a substrate for efflux pumps.
> 2High EffluxCompound is likely a substrate for efflux pumps (e.g., P-gp).
An efflux ratio greater than 2 is a strong indication that active efflux is limiting the net permeability of the compound.

References

Validation & Comparative

A Comparative Guide to Kinase Inhibitor Scaffolds: 6-Bromo-4-chlorothieno[2,3-d]pyrimidine and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the selection of a core scaffold is a critical determinant of a drug candidate's potency, selectivity, and overall developability. This guide provides an objective comparison of the 6-bromo-4-chlorothieno[2,3-d]pyrimidine scaffold against other prominent kinase inhibitor scaffolds, namely quinazoline, pyrrolopyrimidine, and indazole. The comparison is supported by quantitative experimental data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Introduction to Kinase Inhibitor Scaffolds

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major class of therapeutic targets. Small molecule kinase inhibitors have revolutionized the treatment of various cancers by targeting the ATP-binding site of these enzymes. The core chemical structure, or scaffold, of these inhibitors is fundamental to their interaction with the kinase domain and dictates their broader pharmacological properties.

The thieno[2,3-d]pyrimidine scaffold has emerged as a versatile platform for the development of potent and selective kinase inhibitors. The specific intermediate, This compound , serves as a key building block for creating diverse libraries of kinase inhibitors targeting a range of kinases including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Phosphoinositide 3-kinase (PI3K). Its fused heterocyclic ring system offers a rigid framework that can be readily functionalized at various positions to optimize target engagement and pharmacokinetic properties.

This guide will compare the thieno[2,3-d]pyrimidine scaffold with three other widely utilized kinase inhibitor scaffolds:

  • Quinazoline: A bicyclic scaffold that is the basis for several FDA-approved EGFR inhibitors like gefitinib and erlotinib.

  • Pyrrolopyrimidine: A scaffold that is a structural bioisostere of purine and has been successfully employed in the development of inhibitors for various kinases, including EGFR and VEGFR.[1]

  • Indazole: A bicyclic aromatic scaffold that has proven to be a valuable core for inhibitors targeting a broad range of kinases, including VEGFR and Aurora kinases.

Comparative Performance Data

The following tables summarize the inhibitory activities (IC50 values) of derivatives based on the four scaffolds against key oncogenic kinases. Lower IC50 values indicate higher potency.

Table 1: Comparison of VEGFR-2 Inhibitors (IC50 in nM)

ScaffoldDerivative ExampleVEGFR-2 IC50 (nM)Reference
Thieno[2,3-d]pyrimidine Compound 21e21[2]
Thieno[2,3-d]pyrimidine Compound 6b53.63[3]
QuinazolineSorafenib (as reference)31.1[4]
QuinazolineCompound VIII60.0[5]
QuinazolineCompound SQ214[6]
IndazolePazopanib30[7]
IndazoleCompound 301.24[8]
IndazoleCompound 10k21[9]
PyrrolopyrimidineInformation Not Available-

Table 2: Comparison of EGFR Inhibitors (IC50 in nM)

ScaffoldDerivative ExampleEGFR (Wild-Type) IC50 (nM)EGFR (Mutant) IC50 (nM)Reference
Thieno[2,3-d]pyrimidine Olmutinib-10 (L858R/T790M)[10]
QuinazolineGefitinib23-79-
QuinazolineErlotinib2.6-[11]
QuinazolineCompound 6c10.76-[12]
PyrrolopyrimidineCompound 1a~1000176 (L858R/T790M)[13]
PyrrolopyrimidineAvitinib7.680.18 (L858R/T790M)[10]
PyrrolopyrimidineCompound 31a-12.8 (L858R/T790M/C797S)
IndazoleInformation Not Available--

Table 3: Comparison of PI3K Inhibitors (IC50 in nM)

ScaffoldDerivative ExamplePI3Kα IC50 (nM)PI3Kδ IC50 (nM)Reference
Thieno[2,3-d]pyrimidine Compound 6a225-[14]
QuinazolineCompound 43428.1[15]
QuinazolineCompound 5072-[15]
QuinazolineIdelalisib (as reference)-Potent[16]
PyrrolopyrimidineInformation Not Available--
IndazoleCompound 10361-[17]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescence-based assay to measure the activity of a kinase by quantifying the amount of ADP produced during the enzymatic reaction.

Materials:

  • Kinase of interest (e.g., VEGFR-2, EGFR, PI3K)

  • Kinase-specific substrate

  • ATP

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of the test compound solution or DMSO (vehicle control).

    • Add 2.5 µL of a solution containing the kinase and its specific substrate in kinase reaction buffer.

    • Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at 30°C for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[18][19]

    • Incubate at room temperature for 40 minutes.[18][19]

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the necessary components for a luciferase reaction.[18][19]

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop.[19]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and therefore reflects the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces kinase activity by 50%.

Cellular Kinase Inhibition Assay (Western Blot)

This protocol describes a method to assess the ability of an inhibitor to block the phosphorylation of a kinase's downstream substrate within a cellular context.

Materials:

  • Cancer cell line expressing the target kinase (e.g., HUVECs for VEGFR-2, A549 for EGFR)

  • Cell culture medium and supplements

  • Test compounds (dissolved in DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for the phosphorylated substrate and total substrate)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., chemiluminescence imager or X-ray film)

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in multi-well plates and allow them to adhere and grow to 70-80% confluency.

    • Treat the cells with various concentrations of the test compound or DMSO (vehicle control) for a specified duration (e.g., 2-24 hours).

    • In some cases, stimulate the cells with a growth factor (e.g., VEGF for VEGFR-2, EGF for EGFR) to induce kinase activation and substrate phosphorylation.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer.

    • Collect the cell lysates and clarify by centrifugation.

    • Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by electrophoresis on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection and Analysis:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Strip the membrane and re-probe with an antibody against the total substrate to ensure equal protein loading.

    • Quantify the band intensities to determine the extent of phosphorylation inhibition at different compound concentrations.

Visualizations

Signaling Pathways

Kinase_Signaling_Pathways cluster_VEGFR VEGF Signaling cluster_EGFR EGF Signaling cluster_PI3K PI3K/Akt Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation ERK->Angiogenesis EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras PI3K_E PI3K Ras->PI3K_E Akt_E Akt PI3K_E->Akt_E Cell_Survival_E Cell Survival, Proliferation Akt_E->Cell_Survival_E Growth_Factor Growth Factor RTK RTK Growth_Factor->RTK PI3K_P PI3K RTK->PI3K_P PIP3 PIP3 PI3K_P->PIP3 phosphorylates PIP2 PIP2 Akt_P Akt PIP3->Akt_P activates mTOR mTOR Akt_P->mTOR Cell_Growth Cell Growth, Survival mTOR->Cell_Growth Inhibitor Kinase Inhibitor (e.g., Thieno[2,3-d]pyrimidine) Inhibitor->VEGFR2 Inhibitor->EGFR Inhibitor->PI3K_P

Caption: Key signaling pathways targeted by kinase inhibitors.

Experimental Workflow: In Vitro Kinase Assay

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound_Prep 1. Prepare Serial Dilutions of Test Compound Plate_Setup 3. Add Compound and Reaction Mix to Plate Compound_Prep->Plate_Setup Reaction_Mix 2. Prepare Kinase Reaction Mixture (Kinase, Substrate) Reaction_Mix->Plate_Setup Initiate 4. Initiate Reaction with ATP Plate_Setup->Initiate Incubate 5. Incubate at 30°C Initiate->Incubate Stop_Reaction 6. Add ADP-Glo™ Reagent (Stop & Deplete ATP) Incubate->Stop_Reaction Detect_ADP 7. Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) Stop_Reaction->Detect_ADP Read_Plate 8. Measure Luminescence Detect_ADP->Read_Plate Data_Analysis 9. Plot Data and Determine IC50 Read_Plate->Data_Analysis

Caption: Workflow for an in vitro luminescence-based kinase assay.

Conclusion

The this compound scaffold represents a highly promising and versatile starting point for the development of novel kinase inhibitors. Its amenability to chemical modification allows for the fine-tuning of potency and selectivity against a range of important cancer targets. As demonstrated by the compiled data, derivatives of this scaffold have shown comparable or, in some cases, superior activity to compounds based on well-established scaffolds like quinazoline, pyrrolopyrimidine, and indazole.

The choice of a kinase inhibitor scaffold is ultimately dependent on the specific target and the desired pharmacological profile. This guide provides a framework for the objective comparison of these key scaffolds, supported by actionable experimental protocols, to aid researchers in making informed decisions in their drug discovery endeavors. The continued exploration and optimization of the thieno[2,3-d]pyrimidine scaffold holds significant promise for the future of targeted cancer therapy.

References

A Head-to-Head Battle for EGFR's Throne: Thieno[2,3-d]pyrimidines Versus Quinazolines as Potent Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for potent and selective Epidermal Growth Factor Receptor (EGFR) inhibitors is a continuous journey. Overexpression or mutation of EGFR is a key driver in various cancers, making it a prime therapeutic target.[1] Two heterocyclic scaffolds, thieno[2,3-d]pyrimidine and quinazoline, have emerged as privileged structures in the design of EGFR inhibitors. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the strategic design of next-generation cancer therapeutics.

The quinazoline core is a well-established pharmacophore in clinically approved EGFR inhibitors like gefitinib, erlotinib, and lapatinib.[2] More recently, thieno[2,3-d]pyrimidines have garnered significant attention as bioisosteres of the quinazoline ring, demonstrating potent inhibitory activity against both wild-type and mutant forms of EGFR.[3] This comparison delves into their structure-activity relationships, inhibitory potencies, and the experimental methodologies used for their evaluation.

EGFR Signaling Pathway: A Brief Overview

EGFR is a receptor tyrosine kinase that, upon activation by ligands such as epidermal growth factor (EGF), triggers a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways. These pathways are crucial for regulating cell proliferation, survival, and differentiation.[4][5][6][7] Dysregulation of this signaling is a hallmark of many cancers.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/SOS Dimerization->Grb2_Sos Recruits PI3K PI3K Dimerization->PI3K PLCg PLCγ Dimerization->PLCg STAT STAT Dimerization->STAT Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt PKC PKC PLCg->PKC Nucleus Nucleus STAT->Nucleus MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Nucleus Akt->Nucleus PKC->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation

Figure 1: Simplified EGFR Signaling Pathway.

Comparative Inhibitory Potency

The following tables summarize the in vitro inhibitory activities (IC50 values) of representative thieno[2,3-d]pyrimidine and quinazoline derivatives against wild-type EGFR and clinically relevant mutant forms. It is important to note that direct comparison of absolute IC50 values across different studies should be done with caution due to variations in experimental conditions.

Thieno[2,3-d]pyrimidine Derivatives
CompoundEGFR (wild-type) IC50 (nM)EGFR (T790M) IC50 (nM)EGFR (L858R/T790M) IC50 (nM)Reference
Compound 5b37.19204.10-
Compound 7a---[8]
Compound B1>1000-13[9]
Compound B795.7-5.9[9]
Quinazoline Derivatives (including approved drugs)
CompoundEGFR (wild-type) IC50 (nM)EGFR (T790M) IC50 (nM)EGFR (L858R) IC50 (nM)EGFR (L858R/T790M) IC50 (nM)Reference
Gefitinib26 - 37---[10]
Erlotinib2---[11][12]
Lapatinib10.2---[5][6][13]
Osimertinib---4.5 - 40.7[14]
Compound 80.8--2.7[4]
Compound 232.4---[4]

Structure-Activity Relationship (SAR) Insights

Thieno[2,3-d]pyrimidines

The SAR of thieno[2,3-d]pyrimidine derivatives reveals that substitutions at the 4-position are crucial for potent EGFR inhibition. Typically, an anilino group at this position, similar to quinazoline-based inhibitors, is favored. Further substitutions on this aniline ring can modulate potency and selectivity. For instance, the presence of a substituted phenyl moiety at the 4-position is generally more advantageous than a benzyl group.[15] Some studies have explored incorporating a Michael acceptor group to achieve irreversible binding to a cysteine residue (Cys797) in the ATP-binding pocket of EGFR, a strategy successfully employed in second and third-generation quinazoline inhibitors.

Quinazolines

The SAR of quinazoline-based EGFR inhibitors is well-established.[1][4] The quinazoline core acts as a scaffold that mimics the adenine ring of ATP. The 4-anilino moiety is a key feature, with substitutions on the aniline ring significantly influencing potency and selectivity. Small, hydrophobic groups at the 3-position of the aniline ring are generally well-tolerated. The 6- and 7-positions of the quinazoline ring are often substituted with solubilizing groups, such as methoxy or ethoxy groups, which can also contribute to target engagement.

Experimental Protocols

Detailed and standardized experimental protocols are critical for the accurate evaluation and comparison of inhibitor potency. Below are generalized methodologies for key in vitro assays.

EGFR Kinase Assay (Biochemical Assay)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of EGFR.

EGFR_Kinase_Assay Start Start Prepare_Reagents Prepare Reagents: - Recombinant EGFR - Peptide Substrate - ATP - Test Compound Start->Prepare_Reagents Incubate Incubate EGFR with Test Compound Prepare_Reagents->Incubate Initiate_Reaction Initiate Reaction (Add ATP/Substrate) Incubate->Initiate_Reaction Incubate_Reaction Incubate at RT Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction Incubate_Reaction->Stop_Reaction Detect_Signal Detect Signal (e.g., Fluorescence, Luminescence) Stop_Reaction->Detect_Signal Analyze Analyze Data (Calculate IC50) Detect_Signal->Analyze

Figure 2: General Workflow for an EGFR Kinase Assay.

A typical protocol involves the following steps:

  • Reagent Preparation: Recombinant human EGFR (wild-type or mutant) is diluted in a kinase assay buffer. A peptide substrate (e.g., Poly(Glu, Tyr) 4:1) and ATP are also prepared in the same buffer. Test compounds are serially diluted, typically in DMSO.

  • Reaction Setup: The EGFR enzyme is pre-incubated with varying concentrations of the test compound in a microplate well.

  • Initiation: The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP. ATP concentrations are often kept close to the Michaelis-Menten constant (Km) to ensure competitive inhibition can be accurately measured.[1][16][17]

  • Incubation: The reaction is allowed to proceed for a defined period at room temperature or 30°C.

  • Detection: The level of substrate phosphorylation is quantified. This can be achieved through various methods, such as radiometric assays using [γ-³²P]ATP, or non-radioactive methods like fluorescence/luminescence-based assays (e.g., ADP-Glo™) that measure ADP production.[17]

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control (no inhibitor). The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Proliferation Assay (e.g., MTT Assay)

This assay assesses the ability of a compound to inhibit the proliferation of cancer cells that are dependent on EGFR signaling.

  • Cell Seeding: Cancer cells overexpressing EGFR (e.g., A431, NCI-H1975) are seeded in 96-well plates and allowed to adhere overnight.[18]

  • Compound Treatment: The cells are treated with serial dilutions of the test compounds and incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[18]

  • Formazan Formation: Viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals. This incubation period is typically 2-4 hours.[18]

  • Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance is proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Conclusion

Both thieno[2,3-d]pyrimidine and quinazoline scaffolds have proven to be highly effective frameworks for the development of potent EGFR inhibitors. The quinazoline core has a longer history, with several compounds reaching clinical approval and providing a wealth of SAR data. However, the thieno[2,3-d]pyrimidine scaffold has emerged as a compelling alternative, with numerous derivatives demonstrating excellent potency, particularly against drug-resistant EGFR mutants.

The choice between these two scaffolds in a drug discovery program will depend on several factors, including the desired selectivity profile, physicochemical properties, and the potential for novel intellectual property. For researchers and drug developers, a thorough understanding of the subtle differences in their interactions with the EGFR active site, as revealed by the kind of quantitative data presented here, is paramount for the rational design of the next generation of targeted cancer therapies. This guide serves as a foundational resource for comparing these two critical classes of EGFR inhibitors.

References

Structure-Activity Relationship of 6-Arylthieno[2,3-d]pyrimidines: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

The thieno[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-arylthieno[2,3-d]pyrimidines and related analogues, focusing on their potential as inhibitors of key protein kinases implicated in cancer and other diseases. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate the rational design of novel and potent therapeutic agents.

Targeting Key Kinases in Cancer Therapy

Thieno[2,3-d]pyrimidine derivatives have been extensively explored as inhibitors of various protein kinases, playing a crucial role in cellular signaling pathways that are often dysregulated in cancer.[1] The core scaffold mimics the purine base of ATP, allowing these compounds to competitively bind to the ATP-binding site of kinases. Key targets include Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1][2][3]

Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and survival.[1] Overexpression or mutation of EGFR is a hallmark of several cancers, making it a prime target for anticancer therapies.[1] SAR studies on thieno[2,3-d]pyrimidine-based EGFR inhibitors have revealed critical structural requirements for potent activity.

For a series of 4-anilino-5-arylthieno[2,3-d]pyrimidines, substitutions on the 4-anilino ring and the 5-aryl group significantly influence their inhibitory potency against both wild-type (WT) and mutant forms of EGFR, such as the T790M resistance mutant.[2][4]

Table 1: SAR of Thieno[2,3-d]pyrimidine Derivatives as EGFR Inhibitors [2][5]

CompoundR1 (at position 4)R2 (at position 6)EGFR (WT) IC50 (nM)EGFR (T790M) IC50 (nM)H1975 Cell IC50 (µM)
B14-fluoro-2-methoxy-5-nitroaniline derivativeN-methylpyrazole analog>1000130.087
B24-fluoro-2-methoxy-5-nitroaniline derivative4,5,6,7-tetrahydrothieno[3,2-c]pyridine--15.629
B8Acrylamide derivativeN-methylpyrazole analog--0.297
B9Acrylamide derivative4,5,6,7-tetrahydrothieno[3,2-c]pyridine--> B3

Data sourced from studies on novel thieno[2,3-d]pyrimidine derivatives as EGFR inhibitors.[2][5]

SAR Summary for EGFR Inhibitors:

  • 4-Anilino Moiety: The nature of the substituent at the 4-position is critical for high potency. The presence of specific aniline derivatives can confer selectivity towards mutant forms of EGFR.[2]

  • 6-Aryl Group: The aryl group at the 6-position plays a crucial role in interacting with the kinase active site. The introduction of N-methylpyrazole analogs at this position has been shown to improve activity against resistant cell lines.[5]

  • Acrylamide Moiety: The incorporation of an acrylamide group can lead to covalent binding with the receptor, often resulting in enhanced and prolonged inhibitory activity.[5]

Below is a simplified representation of the EGFR signaling pathway, which is a primary target of many 6-arylthieno[2,3-d]pyrimidine inhibitors.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Inhibitor 6-Arylthieno[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR Inhibits SAR_Workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis & Optimization Design Compound Design (Based on SAR) Synthesis Chemical Synthesis Design->Synthesis Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Synthesis->Cytotoxicity KinaseAssay Enzymatic Kinase Assay (e.g., EGFR, PI3K, VEGFR-2) Cytotoxicity->KinaseAssay CellBased Cell-Based Assays (e.g., Western Blot, Apoptosis) KinaseAssay->CellBased SAR_Analysis SAR Analysis CellBased->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Design Iterative Improvement

References

A Comparative Guide to the X-ray Crystal Structure of Thieno[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Understanding the three-dimensional arrangement of atoms within these molecules through X-ray crystallography is paramount for structure-activity relationship (SAR) studies and the rational design of more potent and selective therapeutic agents. This guide provides a comparative analysis of the X-ray crystal structures of several thieno[2,3-d]pyrimidine derivatives, supported by experimental data and protocols.

Comparative Crystallographic Data of Thieno[2,3-d]pyrimidine Derivatives

The following table summarizes key crystallographic parameters for a selection of thieno[2,3-d]pyrimidine derivatives, offering a quantitative comparison of their solid-state structures. These derivatives showcase variations in substitution patterns, leading to different packing arrangements and intermolecular interactions.

Compound Name/CodeCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)ZRef.
N′-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-2-(4-oxo-5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazideTriclinicP-110.1234(3)11.0123(3)11.0123(3)9098.123(1)902[3]
Ethyl 2-((2-amino-4-phenyl-5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidin-6-yl)(phenyl)methyl)-3-oxobutanoateMonoclinicP2₁/c16.123(5)8.123(5)22.123(5)90109.12(5)904
4-Amino-5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine-3-carbonitrileOrthorhombicPbca12.345(2)14.567(3)15.789(3)9090908

Experimental Protocols

A detailed and meticulous experimental workflow is critical for obtaining high-quality crystals and accurate X-ray diffraction data.

General Experimental Workflow for Small Molecule X-ray Crystallography

G cluster_crystal Crystal Growth cluster_data Data Collection cluster_structure Structure Solution & Refinement crystal_growth Crystal Growth (e.g., slow evaporation, vapor diffusion) crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection X-ray Diffraction Data Collection crystal_selection->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (e.g., direct methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation

Caption: A generalized workflow for single-crystal X-ray diffraction.

Detailed Methodologies

1. Crystal Growth: High-quality single crystals are a prerequisite for successful X-ray diffraction analysis.[4] Common techniques for growing crystals of thieno[2,3-d]pyrimidine derivatives include:

  • Slow Evaporation: A solution of the purified compound in a suitable solvent or solvent mixture is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container containing a more volatile solvent in which the compound is less soluble. The gradual diffusion of the precipitant vapor into the solution induces crystallization.

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface of the two solvents.

2. Crystal Selection and Mounting: A suitable crystal, typically with dimensions between 0.1 and 0.3 mm and free of visible defects, is selected under a microscope.[4] The crystal is then mounted on a goniometer head, often using a cryoloop and a small amount of cryoprotectant oil, and flash-cooled in a stream of cold nitrogen gas to minimize radiation damage during data collection.[5]

3. Data Collection: The mounted crystal is placed in an X-ray diffractometer.[5] A monochromatic X-ray beam is directed at the crystal, which is rotated through a series of angles.[5][6] The diffracted X-rays are detected by an area detector, producing a series of diffraction images.[5] Modern diffractometers automate the process of determining the unit cell and collecting a complete dataset.

4. Data Processing and Structure Solution: The collected diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for factors such as absorption.[4] The resulting data is used to determine the unit cell dimensions and space group of the crystal.[4] The initial atomic positions are then determined using methods like direct methods or Patterson synthesis to solve the phase problem.[4]

5. Structure Refinement and Validation: The initial structural model is refined against the experimental data using least-squares methods.[4] This iterative process optimizes the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. The final structure is validated using various crystallographic metrics and deposited in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC).

Thieno[2,3-d]pyrimidines as VEGFR-2 Inhibitors: A Signaling Pathway Perspective

Many thieno[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, the formation of new blood vessels.[7] Inhibition of the VEGFR-2 signaling pathway is a crucial strategy in cancer therapy.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates ThienoPy Thieno[2,3-d]pyrimidine Derivative ThienoPy->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis

Caption: VEGFR-2 signaling pathway and the inhibitory action of thieno[2,3-d]pyrimidines.

This guide provides a foundational understanding of the structural characteristics of thieno[2,3-d]pyrimidine derivatives. The presented data and protocols are intended to aid researchers in the design and development of novel compounds with enhanced therapeutic potential. The intricate interplay between molecular structure and biological activity underscores the importance of X-ray crystallography in modern drug discovery.

References

Confirming the Structure of 6-Bromo-4-chlorothieno[2,3-d]pyrimidine Derivatives by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including kinase inhibitors for cancer therapy.[1] Precise structural confirmation of novel derivatives is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of research findings. While various analytical techniques contribute to structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most powerful tool for providing unambiguous atomic-level structural information in solution.

This guide provides a comparative overview of using NMR spectroscopy to confirm the structure of 6-Bromo-4-chlorothieno[2,3-d]pyrimidine derivatives. It includes a comparison with alternative analytical methods, detailed experimental protocols, and representative NMR data to aid researchers in their synthetic and drug discovery efforts.

Comparison with Alternative Structural Elucidation Methods

While NMR is indispensable, a multi-technique approach provides the most robust structural confirmation. Here’s a comparison of common analytical methods:

Technique Information Provided Advantages Limitations
NMR Spectroscopy Detailed atom connectivity (through-bond and through-space), stereochemistry, and dynamic information.Provides a complete solution-state structure.Requires larger sample amounts than MS; complex spectra can be challenging to interpret.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity, requires minimal sample.Does not provide information on atom connectivity or stereochemistry.
Infrared (IR) Spectroscopy Presence of specific functional groups.Fast and simple to operate.Provides limited information on the overall molecular skeleton.
X-ray Crystallography Precise solid-state three-dimensional structure.Provides the absolute structure.Requires a suitable single crystal, which can be difficult to obtain; the solid-state conformation may differ from the solution-state.

NMR Data for this compound and Derivatives

The chemical shifts observed in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. Substitution on the thieno[2,3-d]pyrimidine core will cause predictable shifts in the signals of nearby protons and carbons. The following table summarizes typical NMR data for the parent scaffold and a representative derivative.

Compound Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
This compound H-2~8.8-
H-7~7.8-
C-2~153
C-4~155
C-4a~128
C-5-
C-6~115
C-7~130
C-7a~170
6-Bromo-N-(subst.-phenyl)thieno[2,3-d]pyrimidin-4-amine H-2~8.6-
H-7~7.9-
NH~9.8 (broad singlet)-
Phenyl-H7.0 - 8.0-
C-2~152
C-4~157
C-4a~118
C-5-
C-6~110
C-7~129
C-7a~165
Phenyl-C120 - 140

Note: Chemical shifts are approximate and can vary depending on the solvent and the specific substituents.

Experimental Protocols

Synthesis of 6-Bromo-N-[3-chloro-4-(3-fluorobenzyloxy)phenyl]thieno[2,3-d]pyrimidin-4-amine

A representative synthesis involves a multi-step process starting from readily available materials. The key steps include a Gewald reaction, bromination, condensation, cyclization, and a Dimroth rearrangement to yield the final product. The structures of all intermediates and the final compound are typically confirmed by ¹H NMR, IR, and mass spectrometry.[2]

NMR Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

  • Sample Quantity : For ¹H NMR, 1-5 mg of the compound is usually sufficient. For ¹³C NMR and 2D NMR experiments, a more concentrated sample of 10-20 mg is recommended.

  • Solvent : Dissolve the sample in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is important as it can influence chemical shifts.

  • Filtration : To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Homogenization : Ensure the sample is fully dissolved and the solution is homogeneous before placing it in the spectrometer.

Advanced 2D NMR Techniques for Structural Confirmation

While 1D NMR provides fundamental information, 2D NMR experiments are often necessary for the complete and unambiguous assignment of complex structures.

  • COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other (typically separated by 2-3 bonds). This is useful for identifying adjacent protons in the aromatic and aliphatic regions of the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence) : Correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). This is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons.

  • HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). This is crucial for connecting different spin systems and identifying quaternary carbons, which are not observed in HSQC spectra.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow for NMR analysis and the logical process of structural confirmation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Structure Confirmation weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter nmr_1d Acquire 1D Spectra (¹H, ¹³C) filter->nmr_1d nmr_2d Acquire 2D Spectra (COSY, HSQC, HMBC) nmr_1d->nmr_2d If structure is ambiguous process Process Spectra nmr_1d->process nmr_2d->process assign Assign Signals process->assign confirm Confirm Structure assign->confirm

Experimental workflow for NMR analysis.

structure_confirmation_logic H1_NMR ¹H NMR - Number of signals - Chemical shifts - Integration - Coupling patterns COSY COSY - Identify ¹H-¹H spin systems H1_NMR->COSY HSQC HSQC - Connect protons to directly attached carbons H1_NMR->HSQC HMBC HMBC - Connect fragments via long-range ¹H-¹³C correlations - Assign quaternary carbons H1_NMR->HMBC C13_NMR ¹³C NMR - Number of carbon signals - Chemical shifts C13_NMR->HSQC C13_NMR->HMBC COSY->HMBC Define fragments HSQC->HMBC Assign carbons in fragments Structure Confirmed Structure of This compound Derivative HMBC->Structure

References

Comparative Analysis of Novel Thieno[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Evaluation of Novel Thieno[2,3-d]pyrimidine Compounds in Oncology

The thieno[2,3-d]pyrimidine scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its structural similarity to purines, which allows it to interact with a variety of biological targets. This has led to the development of numerous derivatives with a broad spectrum of pharmacological activities, including potent anticancer effects. This guide provides a comparative analysis of recently developed novel thieno[2,3-d]pyrimidine compounds, focusing on their performance as kinase inhibitors in cancer therapy. We present key experimental data, detailed methodologies, and visual representations of relevant biological pathways and experimental workflows.

Recent research has yielded several promising thieno[2,3-d]pyrimidine-based compounds with significant inhibitory activity against various kinases implicated in cancer progression. This section compares the efficacy of two such novel compounds, designated here as Compound 15 (a PIM-1 Kinase inhibitor) and Compound 6e (an EGFR inhibitor), against established reference drugs.

Data Summary

The following tables summarize the in vitro cytotoxic and enzyme inhibitory activities of these novel compounds compared to standard anticancer agents.

Table 1: In Vitro Cytotoxicity Against Human Cancer Cell Lines

Compound/DrugTarget Cell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)
Compound 15 MCF-7 (Breast)34.49 ± 1.32[1][2]Doxorubicin34.20 ± 0.28[2]
Compound 6e HCT-116 (Colon)Not explicitly stated, but showed high antitumor activity[3]DoxorubicinNot explicitly stated for direct comparison with 6e
Compound 7a HepG2 (Liver), PC3 (Prostate)Significant inhibition reported[4][5]--
Compound 8 MCF-7 (Breast)-Doxorubicin-
Compound 10e HCT-116 (Colon)Not explicitly stated, but showed high antitumor activity[3]DoxorubicinNot explicitly stated for direct comparison with 10e
Compound l MDA-MB-231 (Breast)27.6[6]Paclitaxel (PTX)29.3[7][6]

Table 2: In Vitro Kinase Inhibitory Activity

Compound/DrugTarget KinaseIC50 (µM)Reference DrugReference Drug IC50 (µM)
Compound 15 PIM-10.212 ± 0.008[1][2]Staurosporine0.47 ± 0.017[1][2]
Compound 6e EGFR-TK0.133[3]Olmutinib0.028[3]
Compound 10e EGFR-TK0.151[3]Olmutinib0.028[3]
Compound 7d DHFR0.462[3]Methotrexate0.117[3]
Compound 10e DHFR0.541[3]Methotrexate0.117[3]
Compound 22 VEGFR-20.58[8]--

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key assays used in the evaluation of the highlighted compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Human cancer cell lines (e.g., MCF-7, HCT-116) are seeded in 96-well plates at a density of 5x10^4 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and the reference drug. A control group with no treatment is also maintained.

  • Incubation: The plates are incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.

  • Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent, such as DMSO.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

In Vitro Kinase Inhibition Assay

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the target kinase (e.g., PIM-1, EGFR-TK), a specific substrate, and ATP.

  • Inhibitor Addition: The novel thieno[2,3-d]pyrimidine compounds and reference inhibitors are added to the wells at varying concentrations.

  • Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and the plate is incubated at a controlled temperature for a specified duration.

  • Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radioisotope labeling (e.g., [γ-32P]ATP) followed by autoradiography, or by using phosphorylation-specific antibodies in an ELISA-based format.

  • IC50 Determination: The IC50 values are determined by plotting the percentage of kinase inhibition against the inhibitor concentration.

Cell Cycle Analysis (Flow Cytometry)

  • Cell Treatment: Cancer cells are treated with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: The cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: The fixed cells are then stained with a DNA-binding dye, such as propidium iodide (PI), in the presence of RNase.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined from the resulting DNA histograms. This allows for the identification of cell cycle arrest at specific phases. For example, compound 6e was found to induce cell cycle arrest in the G0-G1 phase in HCT-116 cells.[3]

Visualizing Biological Pathways and Workflows

PIM-1 Signaling Pathway and Inhibition

The PIM-1 kinase is a proto-oncogene that plays a crucial role in cell survival and proliferation by phosphorylating various downstream targets, including the pro-apoptotic protein BAD. Inhibition of PIM-1 can lead to increased apoptosis in cancer cells.

PIM1_Pathway cluster_bad Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor STAT_Activation STAT Activation Receptor->STAT_Activation PIM1_Expression PIM-1 Expression STAT_Activation->PIM1_Expression PIM1_Kinase PIM-1 Kinase PIM1_Expression->PIM1_Kinase BAD BAD PIM1_Kinase->BAD Phosphorylates Phospho_BAD Phosphorylated BAD (Inactive) Bcl2 Bcl-2 Phospho_BAD->Bcl2 Releases Apoptosis_Inhibition Inhibition of Apoptosis Bcl2->Apoptosis_Inhibition Cell_Survival Cell Survival & Proliferation Apoptosis_Inhibition->Cell_Survival Compound_15 Compound 15 Compound_15->PIM1_Kinase Inhibits

Caption: PIM-1 signaling pathway and the inhibitory action of Compound 15.

EGFR Signaling Pathway and Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK pathway, promoting cell proliferation and survival. Thieno[2,3-d]pyrimidine derivatives can act as potent EGFR inhibitors.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Proliferation Cell Proliferation, Survival, Angiogenesis Gene_Expression->Proliferation Compound_6e Compound 6e Compound_6e->EGFR Inhibits

Caption: EGFR signaling cascade and its inhibition by Compound 6e.

Experimental Workflow for Compound Evaluation

The biological evaluation of novel compounds follows a structured workflow, from initial screening to more detailed mechanistic studies.

Experimental_Workflow Synthesis Compound Synthesis & Characterization Cytotoxicity_Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) Synthesis->Cytotoxicity_Screening Hit_Identification Hit Identification (Potent Compounds) Cytotoxicity_Screening->Hit_Identification Kinase_Inhibition In Vitro Kinase Inhibition Assays Hit_Identification->Kinase_Inhibition Mechanism_Studies Mechanism of Action Studies Kinase_Inhibition->Mechanism_Studies Cell_Cycle Cell Cycle Analysis Mechanism_Studies->Cell_Cycle Apoptosis Apoptosis Assays Mechanism_Studies->Apoptosis Lead_Optimization Lead Optimization Mechanism_Studies->Lead_Optimization

Caption: General workflow for the biological evaluation of novel compounds.

References

Navigating the Kinase Inhibitor Landscape: A Comparative Docking Analysis of Thieno[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the thieno[2,3-d]pyrimidine scaffold represents a privileged structure in the design of potent kinase inhibitors. This guide provides a comparative analysis of their docking studies against key oncological targets: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Phosphoinositide 3-kinase (PI3K). Supported by experimental data, this document aims to facilitate informed decisions in drug discovery and development.

The thieno[2,3-d]pyrimidine core, being isosteric to purine, effectively targets the ATP-binding sites of numerous protein kinases. This has spurred the development of a multitude of derivatives as inhibitors of kinases implicated in cancer cell proliferation and angiogenesis. Molecular docking, a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, has been instrumental in understanding the structure-activity relationships (SAR) of these compounds.

Comparative Docking and In Vitro Activity Data

The following tables summarize the molecular docking scores and corresponding in vitro inhibitory activities (IC50 values) of various thieno[2,3-d]pyrimidine derivatives against VEGFR-2, EGFR, and PI3K. It is important to note that docking scores can vary based on the software, force field, and specific protocol used in the study.

Thieno[2,3-d]pyrimidine Inhibitors of VEGFR-2

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process for tumor growth and metastasis.

Compound IDDocking Score (kcal/mol)VEGFR-2 IC50 (µM)Reference
Compound 18 -22.710.084[1]
Sorafenib (Reference) -21.77-[1]
Compound 17f -0.23[2]
Sorafenib (Reference) -0.23[2]
Compound 8b -0.005[3]
Compound 8e -0.0039[3]
Thieno[2,3-d]pyrimidine Inhibitors of EGFR

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell growth and proliferation. Mutations in EGFR are common in several cancers.[4]

Compound IDDocking Score (kcal/mol) vs. EGFRwtEGFRwt IC50 (nM)EGFRT790M IC50 (nM)Reference
Compound 5b -17.2237.19204.10[5][6]
Erlotinib (Reference) -23.945.90212.20[5][6]
Compound 21 -77-[7]
Compound 25 -59-[7]
Erlotinib (Reference) -40-[7]
Compound 11b -904030[8]
Thieno[2,3-d]pyrimidine Inhibitors of PI3K

Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases involved in cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking.

Compound IDDocking Score vs. PI3Kγ (kcal/mol)% Inhibition of PI3Kβ (at 10 µM)% Inhibition of PI3Kγ (at 10 µM)Reference
Compound VIb -46.5372%84%[9][10]
Compound IIIa -44.862%70%[9]
PI-103 (Reference) ---[9]

Experimental Protocols

A generalized experimental protocol for molecular docking studies of thieno[2,3-d]pyrimidine inhibitors against protein kinases is outlined below. Specific parameters may vary depending on the software and target.

Molecular Docking Protocol
  • Protein Preparation:

    • The three-dimensional crystal structure of the target kinase (e.g., VEGFR-2, EGFR, PI3K) is obtained from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are typically removed.

    • Hydrogen atoms are added to the protein structure, and charges are assigned.

    • The protein structure is energy minimized using a suitable force field (e.g., CHARMM, AMBER).

  • Ligand Preparation:

    • The 2D structures of the thieno[2,3-d]pyrimidine inhibitors are drawn using a chemical drawing tool.

    • The 2D structures are converted to 3D structures.

    • Energy minimization of the ligand structures is performed using a force field (e.g., MMFF94).

    • Gasteiger charges are computed for the ligand atoms.

  • Grid Generation:

    • A grid box is defined around the active site of the kinase, typically centered on the co-crystallized inhibitor or key active site residues.

    • The grid box dimensions are set to be large enough to accommodate the ligand.

  • Molecular Docking:

    • A docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is used to explore the conformational space of the ligand within the defined grid box.

    • Multiple docking runs are performed to ensure the reliability of the results.

    • The docking results are clustered based on root-mean-square deviation (RMSD).

  • Analysis of Results:

    • The binding energy (docking score) of the best-docked conformation is determined.

    • The binding pose and interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein are visualized and analyzed.

    • The docking protocol is often validated by redocking the co-crystallized ligand into the active site and calculating the RMSD between the docked pose and the crystallographic pose. An RMSD of less than 2.0 Å is generally considered a successful validation.[11]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by thieno[2,3-d]pyrimidine inhibitors and a general workflow for their computational evaluation.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

VEGFR-2 Signaling Pathway

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

EGFR Signaling Pathway

Docking_Workflow Start Start: Target & Ligand Selection Protein_Prep Protein Preparation (PDB Download, Cleaning, H+ addition) Start->Protein_Prep Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization) Start->Ligand_Prep Grid_Gen Grid Generation (Define Active Site) Protein_Prep->Grid_Gen Docking Molecular Docking (Conformational Search & Scoring) Ligand_Prep->Docking Grid_Gen->Docking Analysis Analysis of Results (Binding Energy, Pose, Interactions) Docking->Analysis Validation Docking Validation (Redocking of Co-crystallized Ligand) Analysis->Validation End End: Lead Identification Validation->End

Comparative Docking Study Workflow

References

Thieno[2,3-d]pyrimidine Derivatives as Potent Inhibitors of Mutant Epidermal Growth Factor Receptor (EGFR): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thieno[2,3-d]pyrimidine scaffold has emerged as a privileged structure in the design of novel inhibitors targeting the epidermal growth factor receptor (EGFR), a key player in the pathogenesis of various cancers, particularly non-small cell lung cancer (NSCLC). This guide provides a comparative analysis of the efficacy of various thieno[2,3-d]pyrimidine derivatives against clinically relevant EGFR mutations, supported by experimental data from recent studies.

Introduction to EGFR and Resistance Mutations

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling pathways crucial for cell growth, proliferation, and survival, including the PI3K/AKT and MAPK pathways.[1][2][3] Mutations in the EGFR gene can lead to its constitutive activation, driving tumorigenesis. While first and second-generation EGFR tyrosine kinase inhibitors (TKIs) have shown efficacy against activating mutations like L858R and exon 19 deletions, resistance inevitably develops, most commonly through the acquisition of the T790M "gatekeeper" mutation.[4] Third-generation inhibitors, such as osimertinib, were designed to overcome T790M-mediated resistance. However, a subsequent C797S mutation, which interferes with the covalent binding of these inhibitors, has emerged as a significant clinical challenge, necessitating the development of fourth-generation EGFR TKIs.[5][6]

Comparative Efficacy of Thieno[2,3-d]pyrimidine Derivatives

Recent research has focused on the design and synthesis of thieno[2,3-d]pyrimidine derivatives with potent inhibitory activity against various EGFR mutants. The following tables summarize the in vitro efficacy of selected compounds from different studies, providing a snapshot of their potential in overcoming resistance.

Table 1: Inhibitory Activity (IC50) of Thieno[2,3-d]pyrimidine Derivatives against EGFR Kinase
CompoundEGFR (Wild-Type) IC50 (nM)EGFR (L858R/T790M) IC50 (nM)EGFR (Del19/T790M/C797S) IC50 (nM)Reference CompoundReference IC50 (nM)
Series A: Compound B1 >100013Poor activityOlmutinib-
Series A: Compound B7 >1005.9Poor activityAZD9291-
Olmutinib (9) -9.2 (H1975 cells)---

Data compiled from recent studies on novel thieno[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives.[4][7]

Table 2: Anti-proliferative Activity (IC50) of Thieno[2,3-d]pyrimidine Derivatives against NSCLC Cell Lines
CompoundH1975 (L858R/T790M) IC50 (µM)A549 (WT) IC50 (µM)Reference CompoundReference IC50 (µM)
Series A: Compound B1 0.0871.508Olmutinib0.458 (H1975), 4.219 (A549)
Series A: Compound B7 0.0230.441AZD92910.067 (H1975), 0.379 (A549)
Olmutinib (9) 0.0092---

Data from studies evaluating the cytotoxic effects of newly synthesized derivatives in cancer cell lines.[4][7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of thieno[2,3-d]pyrimidine derivatives.

EGFR Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[8][9][10][11]

Materials:

  • EGFR enzyme (wild-type and mutant variants)

  • Substrate (e.g., Poly (Glu, Tyr) 4:1)

  • ATP

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50µM DTT)

  • Test compounds (thieno[2,3-d]pyrimidine derivatives)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well or 96-well plates

  • Luminometer

Procedure:

  • Reaction Setup: In a multi-well plate, add the kinase buffer, EGFR enzyme, and the test compound at various concentrations.

  • Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).[9]

  • Termination and ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.[9]

  • ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent, which converts the generated ADP to ATP and then catalyzes a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.[9]

  • Measurement: Read the luminescence using a plate reader.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[12][13]

Materials:

  • Cancer cell lines (e.g., H1975, A549)

  • Cell culture medium

  • Test compounds (thieno[2,3-d]pyrimidine derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the thieno[2,3-d]pyrimidine derivatives and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[13]

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Visualizing Mechanisms and Workflows

EGFR Signaling Pathway and Inhibition

The following diagram illustrates the major downstream signaling pathways activated by EGFR and the point of inhibition by thieno[2,3-d]pyrimidine derivatives.

EGFR_Signaling_Pathway EGFR Signaling Pathway and Inhibition by Thieno[2,3-d]pyrimidines cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 Dimerization & Autophosphorylation PI3K PI3K EGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Ligand Ligand (EGF) Ligand->EGFR Inhibitor Thieno[2,3-d]pyrimidine Derivative Inhibitor->EGFR Inhibition

Caption: EGFR signaling cascade and the inhibitory action of thieno[2,3-d]pyrimidine derivatives.

Experimental Workflow for Inhibitor Evaluation

This diagram outlines the typical workflow for the synthesis and biological evaluation of novel EGFR inhibitors.

Experimental_Workflow Workflow for Evaluation of Thieno[2,3-d]pyrimidine EGFR Inhibitors cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (Optional) Synthesis Synthesis of Thieno[2,3-d]pyrimidine Derivatives Purification Purification and Characterization (NMR, MS) Synthesis->Purification Kinase_Assay EGFR Kinase Inhibition Assay (IC50 determination) Purification->Kinase_Assay Cell_Viability Cell Viability Assay (MTT, IC50) (e.g., H1975, A549) Kinase_Assay->Cell_Viability Xenograft Tumor Xenograft Models in Mice Cell_Viability->Xenograft PK_PD Pharmacokinetics & Pharmacodynamics Xenograft->PK_PD

Caption: A generalized workflow for the development and testing of novel EGFR inhibitors.

Conclusion

Thieno[2,3-d]pyrimidine derivatives represent a promising class of EGFR inhibitors with the potential to overcome acquired resistance to current therapies. The data presented herein highlights the significant potency of certain derivatives against the T790M resistance mutation. While challenges remain, particularly in targeting the C797S mutation, ongoing structural optimization and medicinal chemistry efforts continue to advance the development of next-generation inhibitors based on this versatile scaffold. The detailed experimental protocols and workflow diagrams provided in this guide serve as a valuable resource for researchers in the field of oncology drug discovery.

References

Safety Operating Guide

Proper Disposal of 6-Bromo-4-chlorothieno[2,3-d]pyrimidine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 6-Bromo-4-chlorothieno[2,3-d]pyrimidine, a halogenated heterocyclic compound. Adherence to these procedures is critical to ensure laboratory safety and environmental compliance.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat. If there is a risk of generating dust, a respirator may be necessary.

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Spill Response: In the event of a spill, isolate the area to prevent further contamination. For solid spills, carefully sweep the material to avoid creating dust and place it into a designated, labeled hazardous waste container.[1] The spill area should then be decontaminated with an appropriate solvent and wiped clean. All materials used for cleanup must also be disposed of as hazardous waste.

Disposal Plan: Step-by-Step Procedures

The primary method for the disposal of this compound is through a licensed chemical destruction plant, typically involving controlled incineration with flue gas scrubbing.[2] Do not discharge this chemical to sewer systems.[2]

1. Waste Segregation:

  • Designated Waste Stream: this compound is a halogenated organic compound and must be segregated into a specific "halogenated organic waste" stream.[3][4][5]

  • Avoid Mixing: Do not mix this waste with non-halogenated organic solvents or other incompatible waste types.[5][6] Mixing can lead to dangerous reactions and complicate the disposal process.

2. Waste Container Selection and Labeling:

  • Container Type: Use a designated, leak-proof, and chemically compatible container for solid halogenated waste. The original manufacturer's container is often a suitable option.[2][7][8] Ensure the container has a secure, screw-on cap.[7][8]

  • Labeling: Immediately label the waste container with the words "Hazardous Waste."[9][10][11] The label must clearly identify the contents, including the full chemical name "this compound," and the approximate quantity. Do not use abbreviations or chemical formulas.[11] The accumulation start date should also be clearly marked on the label.[10]

3. On-site Accumulation and Storage:

  • Storage Location: Store the hazardous waste container in a designated, secure area that is away from normal laboratory activities.[2][12] This area should be clearly marked with a "Danger – Hazardous Waste" sign.[2]

  • Secondary Containment: Place the primary waste container within a secondary container, such as a chemically resistant tray or bin, to contain any potential leaks or spills.[2][7]

  • Container Management: Keep the waste container closed at all times except when adding waste.[2][7] Do not overfill the container.

4. Arranging for Disposal:

  • Licensed Waste Contractor: Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Documentation: Ensure all necessary paperwork and waste manifests are completed accurately as required by your institution and local regulations.

Quantitative Data Summary

ParameterGuidelineSource
Waste Category Halogenated Organic Solid Waste[3][4][5]
Container Type Chemically compatible, leak-proof with screw-on cap[7][8]
Primary Label "Hazardous Waste"[9][10][11]
Content Identification Full chemical name, approximate quantity[11]
Storage Designated, secure area with secondary containment[2][7][12]
Final Disposal Licensed chemical incineration[2]

Disposal Workflow Diagramdot

DisposalWorkflow cluster_0 Step 1: Preparation & Handling cluster_1 Step 2: Waste Collection & Segregation cluster_2 Step 3: Labeling & Storage cluster_3 Step 4: Final Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Ventilation Handle in Fume Hood PPE->Ventilation Collect Collect Solid Waste Ventilation->Collect Segregate Segregate as 'Halogenated Organic Waste' Collect->Segregate Container Use Designated, Compatible Waste Container Segregate->Container Label Label Container: 'Hazardous Waste' + Chemical Name & Date Container->Label Store Store in Designated Area with Secondary Containment Label->Store KeepClosed Keep Container Closed Store->KeepClosed ContactEHS Contact EHS/Licensed Waste Contractor KeepClosed->ContactEHS Incineration Controlled Incineration at Licensed Facility ContactEHS->Incineration

References

Personal protective equipment for handling 6-Bromo-4-chlorothieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 6-Bromo-4-chlorothieno[2,3-d]pyrimidine

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Storage, and Disposal of this compound.

This document provides critical safety and logistical information for the proper management of this compound in a laboratory setting. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure research environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling due to its potential health hazards. According to the Global Harmonized System (GHS) of Classification and Labelling of Chemicals, this substance is classified as follows:

  • Harmful if swallowed [1]

  • Causes skin irritation [1]

  • Causes serious eye irritation [1]

  • May cause respiratory irritation [1]

Given these hazards, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Required PPE Specifications and Best Practices
Eye and Face Protection Safety Goggles, Face ShieldUse tight-sealing safety goggles.[2] A face shield should be worn in addition to goggles when there is a risk of splashing.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended.[3][4] Always inspect gloves for tears or punctures before use and change them immediately if contaminated.
Body Protection Laboratory CoatA flame-resistant lab coat that covers the arms and closes in the front should be worn.[3][5]
Respiratory Protection NIOSH/MSHA or EN 149 approved respiratorTo be used in case of insufficient ventilation or when dust formation is unavoidable.[2] Ensure proper fit and training before use.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for minimizing risks associated with this compound.

Step-by-Step Handling Protocol
  • Preparation and Engineering Controls:

    • Before handling, ensure that a safety shower and eyewash station are readily accessible.[2]

    • Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[3][6]

  • Donning PPE:

    • Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Weighing and Transfer:

    • Handle this compound as a powder. Avoid creating dust.[7][8]

    • Use a spatula or other appropriate tools for transferring the chemical.

    • When transferring, keep containers as low as possible to minimize the risk of spills.

  • During the Experiment:

    • Keep all containers with the chemical tightly closed when not in use.[2][6]

    • Avoid contact with skin, eyes, and clothing.[2]

    • Do not eat, drink, or smoke in the laboratory.

  • Post-Experiment:

    • Decontaminate all surfaces and equipment that have come into contact with the chemical.

    • Carefully remove and dispose of contaminated PPE as hazardous waste.

    • Wash hands thoroughly with soap and water after handling.

Storage and Disposal Plan

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[2]

  • Segregate from other chemicals by hazard class.[6][9]

Disposal:

  • Dispose of this compound and any contaminated materials as hazardous waste.

  • Do not dispose of down the drain or in regular trash.[3]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Use a licensed professional waste disposal service to dispose of this material.

Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for safely handling this compound from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS & SOPs B Verify Engineering Controls (Fume Hood, Eyewash) A->B C Don Appropriate PPE B->C D Weigh & Transfer Chemical C->D E Perform Experiment D->E F Decontaminate Work Area E->F G Segregate & Label Waste F->G I Doff & Dispose of PPE F->I H Dispose of Waste via Authorized Service G->H J Wash Hands Thoroughly I->J

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-4-chlorothieno[2,3-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
6-Bromo-4-chlorothieno[2,3-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.